Spiramilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11?,12?,13?,14?,15?,17?,18-,19+,20-/m1/s1 |
InChI Key |
DNBGAGAUTOKWGJ-WUPXPTOKSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34C1CC([C@]56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167) is a potassium-sparing diuretic and a competitive antagonist of aldosterone. Its synthesis is a multi-step process that has evolved since its initial discovery, with various patented routes developed by pharmaceutical companies. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and isolation of spironolactone, with a focus on the chemical pathways, experimental protocols, and quantitative data. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the manufacturing processes for this important therapeutic agent.
Introduction
Spironolactone's molecular structure features a steroidal backbone with a unique spirolactone ring at the C-17 position and a thioacetyl group at the C-7 position. The synthesis of this complex molecule typically starts from readily available steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione (4-AD). The choice of starting material and the subsequent synthetic strategy significantly impact the overall yield, purity, and economic viability of the process. This guide will explore the seminal industrial synthesis routes and key intermediates.
Key Synthetic Pathways
Several industrial methods for the synthesis of spironolactone have been developed. The most notable routes originate from either dehydroepiandrosterone (DHEA) or 4-androstenedione (4-AD).
Synthesis from Dehydroepiandrosterone (DHEA) - The Searle Synthesis
The first industrial synthesis of spironolactone was reported in the late 1950s by researchers at G.D. Searle & Co.[1]. This classic route involves the construction of the spirolactone ring followed by the introduction of the 7α-thioacetyl group.
The key intermediate in this pathway is canrenone (B1668266). The synthesis proceeds through the following major steps:
-
Ethynylation: DHEA is reacted with acetylene (B1199291) to introduce an ethynyl (B1212043) group at the C-17 position.
-
Carboxylation: The terminal alkyne is then carboxylated.
-
Reduction and Lactonization: The triple bond is selectively hydrogenated, and the resulting carboxylic acid undergoes intramolecular cyclization to form the γ-lactone ring.
-
Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and a double bond is introduced to form the α,β-unsaturated ketone system, yielding canrenone.
-
Thioacetylation: Finally, canrenone is reacted with thioacetic acid to introduce the 7α-thioacetyl group, affording spironolactone.
A variation of this route starting from androstenolone also exists, involving ethynylation, reaction with methylmagnesium bromide and carbon dioxide, reduction of the triple bond, cyclization, oxidation to form canrenone, and subsequent reaction with thioacetic acid to yield spironolactone[2].
Synthesis from 4-Androstenedione (4-AD)
More modern and economically favorable routes often utilize 4-androstenedione (4-AD) as the starting material, which can be produced cost-effectively through microbial fermentation of phytosterols[3][4]. A key strategy in this approach is the synthesis of the intermediate testosterone (B1683101) lactone[5].
The general pathway involves:
-
Formation of Testosterone Lactone: 4-Androstenedione is converted to testosterone lactone. This can be achieved through an addition-desilylation-etherification and oxidative cyclization two-step reaction[5].
-
Conversion to Canrenone: Testosterone lactone is then converted to canrenone. This can involve bromination followed by dehydrobromination to introduce the C6-C7 double bond[3].
-
Thioacetylation: As in the DHEA route, canrenone is reacted with thioacetic acid to produce spironolactone.
The Ciba Geigy Synthesis
Another patented approach by Ciba Geigy starts from dehydroepiandrosterone and proceeds through an α,β,γ,δ-unsaturated ketone intermediate. The thioacetic acid addition is performed before the final lactonization step[1].
Quantitative Data Summary
The following tables summarize the reported yields for key transformations in the synthesis of spironolactone and its intermediates.
| Reaction | Starting Material | Product | Reported Yield | Reference |
| Testosterone Lactone Synthesis | 4-Androstenedione | Testosterone Lactone | ~87% | [3] |
| Canrenone Dehydrogenation | 6-Bromo Intermediate | Canrenone | High | [3] |
| Spironolactone Synthesis | Canrenone | Spironolactone | 76% | [2] |
| Spironolactone Synthesis | Canrenone | Spironolactone | 86% | [1] |
| Spironolactone Synthesis (Alternative) | Canrenone | Spironolactone | 75-76.4% | [6][7][8] |
| Final Product Purity | Method | Purity | Reference |
| Spironolactone | Recrystallization | 99.6% (HPLC) | [2] |
| Spironolactone | Recrystallization | 99.0-99.5% (HPLC) | [6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps cited in the literature.
Synthesis of Testosterone Lactone from 4-Androstenedione[3]
-
Enolate Formation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-androstenedione in a suitable anhydrous organic solvent (e.g., THF). Cool the solution to between -60°C and -40°C. Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), while maintaining the low temperature. Stir for a sufficient time to ensure complete enolate formation.
-
Addition of Three-Carbon Unit: In a separate flask, prepare the organolithium reagent for the addition of the three-carbon unit. Slowly add the freshly prepared organolithium reagent to the enolate solution. Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then subjected to deprotection of the silyl (B83357) ether protecting group under acidic conditions or using a fluoride (B91410) source.
-
Oxidation and Cyclization: The resulting diol is oxidized and cyclized to form the lactone ring. A common method involves dissolving the diol in dichloromethane (B109758) and adding an oxidizing agent like TEMPO in the presence of a co-oxidant such as sodium hypochlorite.
-
Purification: The crude testosterone lactone can be purified by crystallization or chromatography.
Synthesis of Canrenone from Testosterone Lactone[3]
-
Bromination: Dissolve testosterone lactone in a suitable solvent such as acetone, and add a catalyst like pyridine. Add a solution of sodium acetate (B1210297) in water. Cool the mixture to 0°C and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature between -2°C and 2°C.
-
Precipitation: After the reaction is complete, the product is precipitated by adding the reaction mixture to cold water.
-
Dehydrobromination: The crude 6-bromo intermediate is then dehydrobrominated by dissolving it in DMF and heating with lithium carbonate and lithium bromide at around 100-105°C.
-
Isolation: After cooling, the mixture is filtered, and the product is precipitated by adding water. The crude product can be purified by recrystallization.
Synthesis of Spironolactone from Canrenone[2][6][7][8]
Method A (Thioacetic Acid with Trifluoromethylsulfonic Anhydride) [2]
-
Reaction Setup: To a reaction flask, add freshly distilled thioacetic acid, trimethylsilyl (B98337) triflate, and tetrahydrofuran.
-
Addition of Canrenone: After stirring, add canrenone and continue stirring at room temperature for 1 hour.
-
Work-up: Add ethyl acetate to the reaction flask, followed by the slow addition of a saturated sodium carbonate solution. Stir at room temperature for 30 minutes.
-
Extraction and Isolation: Extract the reaction mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a solid.
-
Purification: Recrystallize the solid from methanol (B129727) to obtain purified spironolactone.
Method B (Potassium Thioacetate (B1230152) with Acidic Catalyst) [6][7][8]
-
Reaction Setup: In a reaction vessel, add canrenone, potassium thioacetate, and ethanol (B145695). Heat the mixture to reflux.
-
Addition of Catalyst: Slowly add an acidic catalyst (e.g., methanesulfonic acid or oxalic acid) over approximately 1 hour.
-
Reaction: Continue to reflux for 3-5 hours. In some procedures, an additional portion of potassium thioacetate is added after 3 hours, followed by another 2 hours of reflux.
-
Crystallization: After the reaction is complete, stop heating and cool the mixture to -10°C. Maintain this temperature for 1.5-2.5 hours to allow for crystallization.
-
Isolation and Purification: Filter the mixture. Wash the filter cake with water and ethanol. Dry the solid to obtain the crude product. Recrystallize from ethanol to yield pure spironolactone.
Isolation and Purification Methods
The final step in the manufacturing process is the isolation and purification of spironolactone to meet pharmaceutical-grade specifications.
Recrystallization
Recrystallization is a common method for purifying crude spironolactone. Solvents such as methanol and ethanol are frequently used[2][6][7][8]. The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of high-purity crystals.
Continuous Antisolvent Crystallization
A more advanced method for controlling crystal size and form is continuous antisolvent crystallization. In this technique, a solution of spironolactone in a good solvent (e.g., acetone) is continuously mixed with an antisolvent (e.g., water) in a crystallizer. This method can be used to produce the hydrate (B1144303) form of spironolactone and allows for precise control over particle size distribution[9][10].
Conclusion
The synthesis of spironolactone is a well-established area of steroid chemistry with multiple viable manufacturing routes. The choice of a particular synthetic pathway depends on factors such as the cost and availability of starting materials, the desired overall yield, and considerations regarding process safety and environmental impact. The conversion of canrenone to spironolactone represents the final and crucial step in many of these syntheses, and its efficiency is critical to the overall process economics. Modern isolation techniques, such as continuous crystallization, offer enhanced control over the final product's physical properties, which can be important for its bioavailability. This guide provides a foundational understanding of the key chemical transformations and methodologies involved in the synthesis and isolation of this important pharmaceutical agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 5. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
- 6. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 7. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Spironolactone's Antagonism of the Mineralocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spironolactone (B1682167) is a steroidal anti-mineralocorticoid that functions as a direct competitive antagonist of the mineralocorticoid receptor (MR). Its mechanism of action is centered on preventing the binding of aldosterone (B195564) to the MR, thereby inhibiting the receptor's translocation to the nucleus and subsequent modulation of gene expression. This blockade of the canonical genomic pathway of aldosterone prevents the synthesis of proteins involved in sodium and water retention, leading to its well-established diuretic and antihypertensive effects. Spironolactone is a prodrug, and its therapeutic actions are largely mediated by its potent, active metabolites, including canrenone (B1668266) and 7α-thiomethyl-spironolactone. This guide provides an in-depth examination of the molecular interactions, signaling pathways, quantitative binding data, and key experimental methodologies used to characterize spironolactone's function at the mineralocorticoid receptor.
The Aldosterone-MR Signaling Pathway
Aldosterone, the principal endogenous mineralocorticoid, plays a crucial role in regulating blood pressure and electrolyte balance. Its effects are primarily mediated through the classical genomic pathway involving the mineralocorticoid receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1]
In its inactive state, the MR resides in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (HSPs). The binding of aldosterone to the MR's ligand-binding domain induces a conformational change, leading to the dissociation of these chaperone proteins. This activated aldosterone-MR complex then translocates into the cell nucleus.[2] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding event recruits a cascade of transcriptional coregulators, initiating the transcription of genes that regulate ionic and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[2]
Core Mechanism of Spironolactone Action
Spironolactone exerts its effects by acting as a direct and competitive antagonist at the mineralocorticoid receptor.[3] It competes with aldosterone for the same binding site on the MR, but its binding does not induce the necessary conformational change required for full receptor activation.
Competitive Inhibition
By binding to the MR, spironolactone and its active metabolites physically block aldosterone from occupying the receptor.[1] This competitive inhibition prevents the dissociation of heat shock proteins, hinders the receptor's efficient translocation to the nucleus, and ultimately blocks the transcription of aldosterone-responsive genes. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention in the kidneys.
Role of Active Metabolites
Spironolactone is extensively and rapidly metabolized in the liver to several active metabolites that are crucial for its therapeutic effect. The two primary active metabolites are canrenone and 7α-thiomethyl-spironolactone (TMS). These metabolites are themselves potent MR antagonists. Studies have shown that TMS is the major metabolite that interacts with cytosolic mineralocorticoid receptors, while both canrenone and TMS contribute to nuclear receptor binding. The long half-life of these metabolites, particularly canrenone, contributes to the sustained action of spironolactone.
Quantitative Data: Receptor Binding Affinity
The potency of spironolactone and its competitors is quantified by their binding affinity for the mineralocorticoid receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.
| Compound | Receptor | Parameter | Value (nM) | Reference(s) |
| Spironolactone | Mineralocorticoid (MR) | IC50 | 24 | |
| Spironolactone | Mineralocorticoid (MR) | IC50 | 13 | |
| Spironolactone | Androgen (AR) | IC50 | 77 | |
| Eplerenone | Mineralocorticoid (MR) | IC50 | 990 | |
| Aldosterone | Mineralocorticoid (MR) | Kd | ~2 |
Note: IC50 values can vary based on the specific assay conditions, such as the radioligand and concentration used. Spironolactone exhibits a significantly higher affinity for the mineralocorticoid receptor compared to the second-generation antagonist eplerenone. However, its affinity for the androgen receptor, while lower than for the MR, is responsible for its anti-androgenic side effects.
Key Experimental Protocols
The characterization of spironolactone's interaction with the MR relies on established in vitro and cell-based assays.
Radioligand Binding Assay
This technique directly measures the affinity of a compound for a receptor.
Objective: To determine the IC50 and binding affinity (Ki) of spironolactone for the mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of mineralocorticoid receptors is prepared, typically from transfected COS-1 or CHO-K1 cells overexpressing the human MR, or from tissue homogenates (e.g., rat kidney).
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-aldosterone) and varying concentrations of the unlabeled competitor compound (spironolactone).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of spironolactone that displaces 50% of the radiolabeled ligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist.
Objective: To quantify the antagonist activity of spironolactone at the mineralocorticoid receptor.
Methodology:
-
Cell Line: A mammalian cell line (e.g., CHO-K1, U2OS) is engineered to stably express the full-length human MR. These cells also contain a reporter gene construct, where a reporter gene (e.g., firefly luciferase) is under the transcriptional control of a promoter containing multiple hormone response elements (HREs).
-
Cell Plating: The engineered reporter cells are seeded into microplate wells and allowed to attach.
-
Compound Treatment: Cells are treated with a constant, sub-maximal concentration of an agonist (e.g., aldosterone) in the presence of increasing concentrations of the antagonist (spironolactone). Control wells include cells treated with agonist alone (positive control) and vehicle alone (negative control).
-
Incubation: The plates are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis and Signal Detection: A lysis buffer containing the substrate for the reporter enzyme (e.g., D-luciferin for luciferase) is added to the wells. The resulting luminescence, which is proportional to the amount of reporter enzyme produced, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the antagonist concentration. The IC50 value is determined as the concentration of spironolactone that inhibits 50% of the maximal response induced by the agonist.
Conclusion
The primary mechanism of action of spironolactone is its competitive antagonism of the mineralocorticoid receptor. By effectively blocking aldosterone from binding and activating the receptor, spironolactone and its active metabolites inhibit the downstream genomic cascade responsible for sodium and water retention. This action is the cornerstone of its clinical efficacy in treating conditions characterized by excess aldosterone activity. The quantitative analysis of its binding affinity and functional antagonism, elucidated through robust experimental protocols like radioligand binding and reporter gene assays, provides a clear and detailed understanding of its molecular pharmacology, guiding its use in clinical practice and the development of future generations of mineralocorticoid receptor antagonists.
References
- 1. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167) is a potassium-sparing diuretic and a non-selective mineralocorticoid receptor (MR) antagonist with significant antiandrogenic properties. Initially developed for its diuretic effects in managing conditions such as heart failure and hypertension, its pharmacological profile has led to broader applications, including the treatment of hirsutism and acne. This technical guide provides an in-depth overview of the biological activity and pharmacological profile of spironolactone, detailing its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Spironolactone, a synthetic steroid, exerts its primary effects by competitively inhibiting the binding of aldosterone (B195564) to the mineralocorticoid receptor.[1][2] This action in the distal convoluted renal tubule leads to increased sodium and water excretion while conserving potassium.[1][3] Beyond its diuretic and antihypertensive effects, spironolactone also acts as an antagonist at the androgen receptor (AR) and possesses a weak inhibitory effect on steroidogenesis, contributing to its antiandrogenic activity.[2] This document serves as a comprehensive resource for understanding the multifaceted pharmacological properties of spironolactone.
Biological Activity and Mechanism of Action
Spironolactone's biological activity is primarily mediated through its interaction with steroid hormone receptors. It is considered a prodrug, with its various active metabolites contributing significantly to its overall effects.
Mineralocorticoid Receptor (MR) Antagonism
The principal mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor. By blocking the binding of aldosterone, spironolactone prevents the downstream signaling cascade that leads to sodium and water retention and potassium excretion. This is the basis for its use as a potassium-sparing diuretic.
Caption: Mineralocorticoid Receptor Antagonism by Spironolactone.
Antiandrogenic Activity
Spironolactone exhibits moderate antiandrogenic activity through two primary mechanisms:
-
Androgen Receptor (AR) Antagonism: It directly competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR, thereby preventing androgen-mediated gene transcription.
-
Inhibition of Steroidogenesis: Spironolactone can weakly inhibit enzymes involved in androgen biosynthesis, such as 17α-hydroxylase and 17,20-lyase, which can lead to a decrease in testosterone production, particularly at higher doses.
Caption: Antiandrogenic Mechanisms of Spironolactone.
Pharmacological Profile
Pharmacodynamics
The pharmacodynamic effects of spironolactone are a direct result of its interactions with various steroid receptors.
Table 1: Receptor Binding Affinity of Spironolactone
| Receptor | Binding Affinity (Ki, nM) | Activity |
| Mineralocorticoid Receptor (MR) | 2.32 - 24 | Antagonist |
| Androgen Receptor (AR) | 39.4 - 670 | Antagonist |
| Glucocorticoid Receptor (GR) | 32.6 - 1,400 | Antagonist |
| Progesterone Receptor (PR) | 400 - 650 | Agonist |
| Estrogen Receptor (ER) | >1,100 | Weak Agonist/Antagonist |
Data compiled from various sources.
Pharmacokinetics
Spironolactone is well-absorbed orally and undergoes extensive metabolism in the liver. Its pharmacokinetic profile is characterized by a short half-life of the parent compound and longer half-lives of its active metabolites.
Table 2: Pharmacokinetic Parameters of Spironolactone and its Major Metabolites
| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone (TMS) |
| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours | ~4.3 hours | - |
| Plasma Protein Binding | >90% | >90% | >90% |
| Metabolism | Rapidly and extensively metabolized | Active metabolite | Primary active metabolite |
| Elimination Half-life (t½) | ~1.4 hours | ~16.5 hours | ~13.8 hours |
| Excretion | Primarily renal (metabolites), some biliary | - | - |
Data compiled from various sources.
Food, particularly a high-fat meal, can increase the bioavailability of spironolactone.
Caption: Simplified Metabolic Pathway of Spironolactone.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of spironolactone.
Radioligand Binding Assay for Mineralocorticoid Receptor Affinity
This assay determines the binding affinity of spironolactone to the MR.
-
Materials:
-
Receptor Source: Cytosol from adrenalectomized rat kidneys or cell lysates from cells overexpressing human MR (e.g., transfected COS-1 cells).
-
Radioligand: [³H]-aldosterone.
-
Competitor: Unlabeled spironolactone.
-
Assay Buffer: e.g., Tris-HCl buffer with molybdate (B1676688) and glycerol.
-
Separation Medium: Dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled spironolactone.
-
In assay tubes, combine a fixed concentration of [³H]-aldosterone, the receptor preparation, and varying concentrations of unlabeled spironolactone or buffer (for total binding).
-
For non-specific binding, add a large excess of unlabeled aldosterone.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add dextran-coated charcoal to separate bound from free radioligand.
-
Centrifuge the tubes and transfer the supernatant (containing bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Calculate the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-aldosterone (IC50) and subsequently determine the Ki value.
-
In Vivo Assay for Diuretic Activity (Modified Lipschitz Test)
This protocol evaluates the diuretic, natriuretic, and kaliuretic effects of spironolactone in a rat model.
-
Animals: Male Wistar rats (150-200g).
-
Protocol:
-
Fast rats overnight with free access to water.
-
Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to all animals to ensure adequate hydration.
-
Divide rats into groups: control (vehicle), positive control (e.g., furosemide), and test groups (different doses of spironolactone).
-
Administer the respective treatments orally or intraperitoneally.
-
Place each rat in an individual metabolic cage.
-
Collect urine over a specified period (e.g., 5 or 24 hours).
-
Measure the total urine volume for each rat.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculate diuretic activity (urine volume), natriuretic activity (sodium excretion), and kaliuretic activity (potassium excretion) and compare the effects of spironolactone to the control groups.
-
In Vivo Assay for Antiandrogenic Activity (Hershberger Bioassay)
This assay assesses the ability of spironolactone to antagonize the effects of androgens on androgen-dependent tissues in castrated male rats.
-
Animals: Immature, castrated male rats.
-
Protocol:
-
Treat animals for a consecutive period (e.g., 10 days).
-
One group receives a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues (ventral prostate, seminal vesicles).
-
Other groups receive the reference androgen concurrently with different doses of spironolactone.
-
A control group receives the vehicle only.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues.
-
A statistically significant decrease in the weight of these tissues in the groups receiving spironolactone plus the androgen, compared to the group receiving the androgen alone, indicates antiandrogenic activity.
-
Determination of Spironolactone and its Metabolites by HPLC-MS
This method is used for the simultaneous quantification of spironolactone and its active metabolites in plasma.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an appropriate ionization source (e.g., APCI or ESI).
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., estazolam).
-
Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methylene (B1212753) chloride:ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with formic acid).
-
Flow Rate and Temperature: Optimized for separation.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific mass-to-charge ratios (m/z) for spironolactone, its metabolites, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios (to the internal standard) to the calibration curve.
-
Caption: Workflow for HPLC-MS Analysis of Spironolactone.
Clinical Applications and Adverse Effects
Spironolactone is clinically indicated for the treatment of heart failure, edema associated with various conditions, and hypertension. Off-label uses include the management of hirsutism, female pattern hair loss, and adult acne vulgaris due to its antiandrogenic properties.
The most significant adverse effect of spironolactone is hyperkalemia (high potassium levels), which can be life-threatening. Other side effects include gynecomastia, menstrual irregularities, dizziness, and headache.
Conclusion
Spironolactone possesses a complex and multifaceted pharmacological profile, acting as a potent mineralocorticoid receptor antagonist and a moderate antiandrogen. Its biological activities are well-characterized through a variety of in vitro and in vivo experimental models. A thorough understanding of its mechanisms of action, pharmacokinetics, and pharmacodynamics is crucial for its safe and effective use in both clinical practice and ongoing research and development efforts. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies for the continued investigation of this important therapeutic agent.
References
The Dawn of Aldosterone Antagonism: A Technical History of Spironolactone's Development
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational experiments that established spironolactone (B1682167) as a cornerstone of endocrine pharmacology.
Introduction: The Quest for an Aldosterone (B195564) Blocker
The story of spironolactone begins with the discovery of aldosterone in 1953, a potent mineralocorticoid hormone that plays a crucial role in regulating sodium and potassium balance, and consequently, blood pressure.[1][2][3] In conditions of hyperaldosteronism, excessive aldosterone activity leads to sodium and water retention and potassium loss, contributing to edema and hypertension.[1][4] This understanding spurred a focused effort in the pharmaceutical industry to develop a compound that could specifically antagonize the effects of aldosterone. Chemists at G.D. Searle & Co. (now part of Pfizer) led this charge, culminating in the synthesis of spironolactone in 1957. This breakthrough marked a new era in diuretic therapy, moving beyond non-specific agents to a targeted approach to block a specific renal transport process. Introduced to the market in 1959, spironolactone was initially classified as a potassium-sparing diuretic, a label that, while accurate, only hints at its broader anti-mineralocorticoid and antiandrogenic activities that would be uncovered over subsequent decades.
The Genesis of a Molecule: The First Synthesis of Spironolactone
The initial synthesis of spironolactone, reported by John A. Cella and his colleagues at G.D. Searle & Co. in 1957, was a pivotal achievement in medicinal chemistry. The process has since been refined, but the foundational route laid the groundwork for the production of this essential medication. A common synthetic pathway starts from dehydroepiandrosterone (B1670201) (DHEA).
Experimental Protocol: Synthesis of Spironolactone from Canrenone (B1668266)
A widely utilized method for the synthesis of spironolactone involves the reaction of canrenone with potassium thioacetate (B1230152).
Materials:
-
Canrenone
-
Potassium thioacetate
-
Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Cooling bath
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirring apparatus, a mixture of canrenone and potassium thioacetate is prepared in ethanol as the solvent. The typical molar ratio of canrenone to potassium thioacetate to the acidic catalyst is 1:2.1:2.1.
-
The mixture is heated to reflux and stirred continuously.
-
The acidic catalyst is slowly added to the refluxing mixture over approximately one hour.
-
The reaction mixture is maintained at reflux for 3 to 5 hours to facilitate the addition reaction.
-
Upon completion of the reaction, heating is discontinued, and the mixture is cooled to -10°C in a cooling bath. This temperature is maintained for 1.5 to 2.5 hours to ensure complete precipitation of the product.
-
The precipitate is collected by filtration.
-
The filter cake is washed with water and ethanol to remove impurities.
-
The crude spironolactone is then dried in an oven.
-
For purification, the crude product is recrystallized from ethanol to yield pure spironolactone.
Unraveling the Mechanism: Early Preclinical Investigations
The groundbreaking work of Kagawa and his team in 1957 provided the first experimental evidence of spironolactone's aldosterone-blocking properties. These studies, conducted in adrenalectomized rats, were crucial in establishing the drug's mechanism of action.
Experimental Protocol: Kagawa's Aldosterone Antagonism Assay in Adrenalectomized Rats
This protocol is a generalized representation of the seminal experiments that demonstrated the aldosterone-blocking effects of spironolactone.
Animal Model and Preparation:
-
Male Sprague-Dawley rats were adrenalectomized to remove the endogenous source of aldosterone.
-
The rats were maintained on a sodium-deficient diet to amplify the effects of exogenous mineralocorticoids.
-
Post-surgery, the animals were allowed a recovery period before the experiment.
Experimental Procedure:
-
The adrenalectomized rats were administered a standardized dose of a mineralocorticoid, such as aldosterone or desoxycorticosterone, to induce sodium retention and potassium excretion.
-
A separate group of rats received the mineralocorticoid in combination with spironolactone, administered orally or via injection.
-
A control group received only the vehicle.
-
Urine was collected from the rats over a specified period, typically several hours.
-
The urine samples were analyzed for sodium and potassium concentrations using flame photometry.
-
The primary endpoints were the urinary sodium-to-potassium (Na+/K+) ratio and the absolute amounts of sodium and potassium excreted. A reversal of the mineralocorticoid-induced decrease in the Na+/K+ ratio by spironolactone was indicative of its antagonistic effect.
From Bench to Bedside: Early Clinical Validation
Following the promising preclinical data, the first human studies were conducted to evaluate the safety and efficacy of spironolactone. These early clinical trials focused on patients with conditions characterized by hyperaldosteronism, such as primary aldosteronism and edematous states.
Early Clinical Trial Design and Key Findings
The initial clinical investigations of spironolactone in the late 1950s and early 1960s were instrumental in defining its therapeutic role.
Patient Population:
-
Patients with primary aldosteronism (Conn's syndrome).
-
Patients with edematous conditions such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome.
Dosage and Administration:
-
Early studies explored a wide range of oral doses, with some reports of up to 2400 mg/day in edematous patients who were refractory to other therapies.
-
Subsequent studies in the 1970s helped to refine the optimal dosage, with findings suggesting that doses of 100 mg/day were as effective for hypertension as 200-400 mg/day, but with a lower incidence of side effects like gynecomastia.
Key Efficacy Endpoints:
-
Diuresis and Natriuresis: Increased urine output and sodium excretion.
-
Potassium Retention: Decreased urinary potassium excretion, leading to an increase in serum potassium levels.
-
Blood Pressure Reduction: Lowering of systolic and diastolic blood pressure in hypertensive patients.
-
Reversal of Aldosteronism Symptoms: Normalization of blood pressure and serum potassium in patients with primary aldosteronism.
Quantitative Pharmacology of Spironolactone
The therapeutic and adverse effects of spironolactone are directly related to its binding affinity for various steroid hormone receptors.
Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites
| Compound | Receptor | Species | Assay Type | Value | Units |
| Spironolactone | Mineralocorticoid Receptor (MR) | Rat | [³H]spironolactone binding | 12.9 ± 0.6 | KD (nM) |
| Spironolactone | Androgen Receptor (AR) | Human | Competition Assay | 39.4 | Ki (nM) |
| Spironolactone | Androgen Receptor (AR) | Human | Binding Inhibition | 120 | IC50 (nM) |
| Spironolactone | Androgen Receptor (AR) | Human | Functional Antagonism | 13 - 670 | IC50 (nM) |
Data compiled from multiple sources.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of spironolactone to the mineralocorticoid and androgen receptors.
Materials:
-
Source of receptors (e.g., kidney homogenates from adrenalectomized rats for MR, transfected COS-1 cells expressing the human AR).
-
Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone ([³H]-DHT) for AR).
-
Unlabeled spironolactone.
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Receptor Preparation: A suspension of the receptor source is prepared in the assay buffer.
-
Competition Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand. Increasing concentrations of unlabeled spironolactone are added to these tubes. A separate set of tubes containing a high concentration of an unlabeled competing ligand is used to determine non-specific binding. For MR binding, [³H]-aldosterone is typically used at a concentration of 2 nM, while for AR binding, [³H]-DHT is used.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 0-2°C for MR binding) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold assay buffer to remove any unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding at each concentration of spironolactone is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed to determine the inhibitory concentration (IC50) and the binding affinity (Ki).
Signaling Pathways and Molecular Interactions
The primary mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor. However, its interaction with the androgen receptor is also clinically significant.
Caption: Mineralocorticoid Receptor Antagonism by Spironolactone.
Caption: Spironolactone Development Workflow.
References
- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giornaleitalianodinefrologia.it [giornaleitalianodinefrologia.it]
- 4. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Spironolactone Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167), a steroidal anti-mineralocorticoid, has been a cornerstone in the management of conditions such as hypertension and heart failure for decades. Its therapeutic efficacy is primarily attributed to its competitive antagonism of the mineralocorticoid receptor (MR), which plays a crucial role in the regulation of blood pressure and electrolyte balance. However, the clinical utility of spironolactone is often limited by its off-target effects, stemming from its interaction with other steroid receptors, notably the androgen (AR) and progesterone (B1679170) receptors (PR). This has spurred extensive research into the development of spironolactone analogues and derivatives with improved selectivity and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the design of novel and more specific mineralocorticoid receptor antagonists.
Core Principles of Spironolactone's Action and the Quest for Selectivity
Spironolactone exerts its effects by competitively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone (B195564) and inhibiting the subsequent downstream signaling cascade that leads to sodium and water retention.[1] The spirolactone moiety at the C-17 position of the steroid nucleus is a key structural feature for its antagonist activity. However, the overall shape and substitutions on the steroid backbone govern its affinity and selectivity for the MR over other steroid receptors. The primary goal in the development of spironolactone analogues has been to dissociate the potent anti-mineralocorticoid activity from the undesirable anti-androgenic and progestogenic side effects.
Quantitative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of spironolactone and its key analogues and metabolites for the mineralocorticoid, androgen, and progesterone receptors. This quantitative data is crucial for understanding the structure-activity relationships and predicting the in vivo pharmacological profile of these compounds.
Table 1: Mineralocorticoid Receptor (MR) Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Aldosterone | - | 100 |
| Spironolactone | 24 | 100[2] |
| Eplerenone (B1671536) | 990[3] | 2-3[4] |
| Canrenone | - | - |
| Drospirenone (B1670955) | - | 100 |
| Mespirenone | - | - |
| Prorenone | - | Increased by 52% vs. Spironolactone |
| Mexrenone | - | - |
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Dihydrotestosterone | - | 100 |
| Spironolactone | 77 | - |
| Eplerenone | - | Very Low |
| Canrenone | - | - |
| Drospirenone | - | 0.6 |
| Mespirenone | - | - |
| Prorenone | Lower than Spironolactone | - |
| Mexrenone | - | - |
Table 3: Progesterone Receptor (PR) Binding Affinity
| Compound | Ki (nM) | Relative Binding Affinity (%) |
| Progesterone | - | 100 |
| Spironolactone | - | - |
| Eplerenone | - | Very Low |
| Canrenone | - | - |
| Drospirenone | - | 42 |
| Mespirenone | - | - |
| Prorenone | - | - |
| Mexrenone | - | - |
Key Structural Modifications and Their Impact on Activity
The development of spironolactone analogues has focused on modifications at various positions of the steroid nucleus to enhance MR selectivity and reduce off-target effects.
-
Modification at C7: The 7α-thioacetyl group of spironolactone is a key contributor to its potent anti-mineralocorticoid activity but also to its side effects. Its removal to form canrenone, a major active metabolite, leads to a reduction in both activities. The introduction of a 6,7-methylene group in the beta position, as seen in prorenone, was found to increase both the affinity for the MR and the in vivo biological activity compared to spironolactone.
-
Introduction of a 9α,11α-epoxy group: This modification, exemplified by eplerenone, has been a significant breakthrough in achieving MR selectivity. The epoxy group sterically hinders the binding to the androgen and progesterone receptors, leading to a substantial reduction in anti-androgenic and progestogenic side effects.
-
Modifications at C15 and C16: The introduction of a 15β,16β-methylene group, as in mespirenone, has been shown to produce potent anti-mineralocorticoid activity. Drospirenone, which contains a 15β,16β-methylene bridge, is a unique progestin with potent anti-mineralocorticoid and anti-androgenic properties.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate assessment of the pharmacological properties of spironolactone analogues. The following sections outline the methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Mineralocorticoid Receptor
This assay is used to determine the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Rat kidney cytosol or cells expressing recombinant human mineralocorticoid receptor.
-
Radioligand: [³H]-Aldosterone.
-
Test Compounds: Spironolactone analogues and derivatives.
-
Assay Buffer: Tris-HCl buffer with additives to minimize non-specific binding.
-
Scintillation fluid and counter.
Procedure:
-
Prepare receptor homogenates from the chosen source.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the receptor preparation.
-
After reaching equilibrium, separate the bound from the free radioligand by filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor.
Materials:
-
Cell Line: A mammalian cell line (e.g., PC-3, COS-7) co-transfected with an androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).
-
Test Compounds: Spironolactone analogues and derivatives.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Cell culture medium and reagents.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
For agonist testing, treat the cells with varying concentrations of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compound.
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
For agonists, determine the EC50 (concentration for 50% maximal activation).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of DHT-induced activity).
In Vivo Diuretic Activity Assay in Rats
This in vivo assay assesses the antimineralocorticoid activity of a compound by measuring its effect on urinary electrolyte excretion in rats.
Materials:
-
Animal Model: Adrenalectomized male rats (to remove endogenous mineralocorticoids).
-
Test Compounds: Spironolactone analogues and derivatives.
-
Mineralocorticoid Agonist: Aldosterone or deoxycorticosterone acetate (B1210297) (DOCA).
-
Saline solution for hydration.
-
Metabolic cages for urine collection.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Acclimatize adrenalectomized rats to the experimental conditions.
-
Administer the test compound orally or via injection.
-
After a set period, administer a mineralocorticoid agonist to stimulate sodium retention.
-
Hydrate the rats with a saline load.
-
Place the rats in individual metabolic cages and collect urine over a specified time period (e.g., 4-6 hours).
-
Measure the volume of urine and the concentrations of sodium (Na+) and potassium (K+).
-
Calculate the urinary Na+/K+ ratio. An increase in this ratio in the presence of the test compound indicates antimineralocorticoid activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for screening spironolactone analogues.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Screening Spironolactone Analogues.
Conclusion
The structure-activity relationship of spironolactone analogues is a complex interplay of steric and electronic factors that govern their interaction with the mineralocorticoid and other steroid receptors. The development of eplerenone and drospirenone highlights the success of targeted chemical modifications in achieving greater receptor selectivity and improved side-effect profiles. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field. Future efforts in this area will likely focus on the design of non-steroidal MRAs and the exploration of novel chemical scaffolds to further refine the pharmacological properties of this important class of drugs. A thorough understanding of the SAR of existing compounds is paramount to the rational design of the next generation of mineralocorticoid receptor antagonists.
References
- 1. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slinda.uy [slinda.uy]
- 3. eshonline.org [eshonline.org]
- 4. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Spironolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167), a potassium-sparing diuretic, has been a subject of extensive research due to its multifaceted pharmacological effects. Beyond its primary indication for treating hypertension and heart failure, spironolactone exhibits significant antiandrogenic, cardioprotective, and even antiparasitic properties. This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the diverse mechanisms of action and therapeutic potential of spironolactone.
In Vitro Studies: Unraveling the Molecular Mechanisms
In vitro studies have been instrumental in defining the direct molecular targets and cellular effects of spironolactone. These investigations have primarily focused on its antagonistic activity at the mineralocorticoid and androgen receptors, as well as its impact on various cell types, including cancer cells and parasites.
Receptor Binding and Activity
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), which prevents the binding of aldosterone (B195564) and subsequent downstream signaling.[1] Additionally, it exhibits a notable affinity for the androgen receptor (AR), underpinning its antiandrogenic effects.[2]
Table 1: In Vitro Receptor Binding Affinity and Activity of Spironolactone
| Parameter | Value | Species/System | Reference |
| Mineralocorticoid Receptor (MR) | |||
| IC50 | 24 nM | Not Specified | |
| IC50 | 13 nM | COS-1 Cells (Monkey Kidney Fibroblasts) | [3] |
| Androgen Receptor (AR) | |||
| IC50 | 77 nM | Not Specified | [4] |
| IC50 | 67 nM | Rat Prostate Cytosol | [5] |
| Ki | 39.4 nM | Human | [5] |
| Glucocorticoid Receptor (GR) | |||
| IC50 | 2.4 µM | Not Specified | [4] |
| Progesterone Receptor (PR) | |||
| EC50 (agonist) | 740 nM | Not Specified | [4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Antiproliferative and Cytotoxic Effects
Recent research has highlighted the potential of spironolactone as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth and induce cell death in various cancer cell lines.
Table 2: In Vitro Antiproliferative Effects of Spironolactone on Cancer Cells
| Cell Line | Cancer Type | Effect | Key Findings | Reference |
| A549, PANC-1, PC-9 | Lung, Pancreatic | Inhibition of cell growth and induction of cell death | Spironolactone sensitized cancer cells to osimertinib (B560133) in vivo. | [6] |
| U87-MG | Glioblastoma | Dose-dependent cytotoxicity, induction of apoptosis | Maximum effect at 30 µM; involved caspase-8 and -9 activation. | [7] |
| U2OS | Osteosarcoma | Inhibition of cancer stem cell proliferation | Impairs DNA double-strand break repair. | [8] |
Antiparasitic Activity
Spironolactone has shown promising activity against several parasites in vitro, suggesting its potential for drug repurposing.
Table 3: In Vitro Antiparasitic Effects of Spironolactone
| Parasite | Study Type | Key Findings | Reference(s) |
| Schistosoma mansoni | Adult worm mortality | LC50: 4.5 µg/ml (72h), 3 µg/ml (5 days); LC100: 6.4 µg/ml (72h), 5 µg/ml (5 days). Altered motor activity and tegument morphology. | [9][10] |
| Adult worm mortality | EC50: 7.2 µM. | [11] | |
| Leishmania amazonensis | Promastigote growth inhibition | IC50: 3.6 µM. | [12] |
| Intracellular amastigote activity | IC50: 1.8 µM. | [12] | |
| Leishmania infantum | Promastigote growth inhibition | IC50: 28.6 µM. | [12] |
| Intracellular amastigote activity | IC50: 18.0 µM. | [12] |
LC50: Lethal concentration 50%; LC100: Lethal concentration 100%; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
In Vivo Studies: Translating Molecular Effects to Physiological Outcomes
In vivo studies in various animal models have been crucial for validating the therapeutic potential of spironolactone observed in vitro and for understanding its systemic effects.
Cardiovascular Effects
In animal models of hypertension and heart failure, spironolactone has demonstrated significant cardioprotective effects, often independent of its diuretic action.
Table 4: In Vivo Cardiovascular Effects of Spironolactone in Rodent Models
| Animal Model | Condition | Spironolactone Dose | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | High salt intake | 80 mg/kg/day (subcutaneous) | Reduced left ventricular hypertrophy and stiffness. | [13] |
| Transgenic Hypertensive Rat (Cyp1a1Ren2) | Hypertension | Human equivalent dose 50 mg/day (oral) | Decreased glomerulosclerosis and renal cortical fibrosis. | [14] |
Antiparasitic Efficacy
The in vitro antiparasitic activity of spironolactone has been successfully translated into in vivo models of parasitic diseases.
Table 5: In Vivo Antiparasitic Efficacy of Spironolactone in Murine Models
| Parasite | Infection Stage | Spironolactone Dose | Key Findings | Reference |
| Schistosoma mansoni | Patent and prepatent | 400 mg/kg (single oral dose) or 100 mg/kg/day for 5 days | Significantly reduced worm burden, egg production, and hepato- and splenomegaly. | [1][15] |
| Leishmania amazonensis | Cutaneous leishmaniasis | 8.8 mg/kg/day (oral) | Controlled lesion development and reduced parasite burden, similar to meglumine (B1676163) antimoniate. | [12] |
| Leishmania infantum | Visceral leishmaniasis | 17.6 mg/kg/day (oral) | Effective in reducing parasite load in spleen and liver. | [16] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vitro and in vivo evaluation of spironolactone's effects.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity of spironolactone to a specific receptor (e.g., Mineralocorticoid Receptor).
General Protocol:
-
Receptor Preparation: A source of the receptor is required, such as a cell line expressing the receptor of interest (e.g., COS-1 cells transfected with the MR gene) or tissue homogenates.[3][17]
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-aldosterone for MR) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of unlabeled spironolactone are added to the incubation mixtures to compete with the radioligand for receptor binding sites.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can be derived from the IC50 value.[5]
In Vitro Cell Viability and Cytotoxicity Assay
Objective: To assess the effect of spironolactone on the proliferation and viability of cells (e.g., cancer cell lines).
General Protocol:
-
Cell Culture: The chosen cell line is cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of spironolactone concentrations for a specified duration (e.g., 24, 48, 72 hours).[6]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The optical density is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of spironolactone that causes 50% inhibition of cell growth, can be determined.
In Vivo Rodent Model of Hypertension
Objective: To evaluate the effect of spironolactone on blood pressure and cardiovascular remodeling in a hypertensive animal model.
General Protocol:
-
Animal Model: A suitable rodent model of hypertension is selected, such as the Spontaneously Hypertensive Rat (SHR) or a transgenic model.[13][18]
-
Treatment Administration: Spironolactone is administered to the animals, typically via oral gavage or subcutaneous injection, at a predetermined dose and frequency. A vehicle control group is also included.
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored throughout the study period using methods such as tail-cuff plethysmography or radiotelemetry.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues such as the heart and kidneys are collected for histological analysis (e.g., to assess fibrosis and hypertrophy) and molecular analysis (e.g., gene expression studies).[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of spironolactone's pharmacology. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.
Caption: Androgen Receptor Signaling and Spironolactone's Antiandrogenic Action.
Caption: General Experimental Workflow for Spironolactone Evaluation.
References
- 1. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone dose-response relationships in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone: A promising anti-schistosomal drug as revealed by scanning electron microscopy of adult worms [puj.journals.ekb.eg]
- 10. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
Spironolactone and its Metabolites: A Technical Guide to Biological Activity
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, serves as a cornerstone in the management of conditions like heart failure, hypertension, and edema.[1][2] However, spironolactone itself is a prodrug, undergoing extensive and rapid metabolism.[1][3][4] Its therapeutic effects are largely attributable to a suite of active metabolites. This guide provides an in-depth analysis of these metabolites, their biological activities, and the experimental methods used to characterize them, tailored for researchers and drug development professionals.
Metabolism of Spironolactone
Upon oral administration, spironolactone is extensively metabolized, primarily in the liver, with no unchanged drug found in the urine. The metabolic pathways can be broadly categorized into two main routes: those where the sulfur moiety at the C7 position is removed and those where it is retained and modified.
-
Sulfur-Removal Pathway: The primary metabolite in this pathway is Canrenone (B1668266) . This process involves the dethioacetylation of spironolactone. Canrenone was once thought to be the main active metabolite, but further research has shown it only partially accounts for spironolactone's total activity.
-
Sulfur-Retention Pathway: This pathway is now understood to be crucial for spironolactone's pharmacological effects. The initial step is the deacetylation of spironolactone to form 7α-thiospironolactone (7α-TS) . This intermediate is then S-methylated to produce 7α-thiomethylspironolactone (7α-TMS) , a major and potent active metabolite. 7α-TMS can be further hydroxylated to form 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) , another significant active metabolite.
The parent drug has a short half-life of about 1.4 hours, while its principal active metabolites have significantly longer half-lives: 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone. This extended duration of the metabolites is responsible for the sustained therapeutic effects of spironolactone.
Figure 1: Primary metabolic pathways of spironolactone.
Biological Activity and Quantitative Data
The biological activity of spironolactone's metabolites is primarily characterized by their interaction with various steroid hormone receptors, most importantly the mineralocorticoid receptor (MR).
Primary Activities:
-
Antimineralocorticoid: The metabolites competitively antagonize the mineralocorticoid receptor, blocking the effects of aldosterone. This leads to increased sodium and water excretion and potassium retention, which is the basis for its diuretic and antihypertensive effects. 7α-TMS is responsible for approximately 80% of the potassium-sparing (antimineralocorticoid) effect, with canrenone accounting for 10-25%.
-
Antiandrogenic: Spironolactone and its metabolites, particularly the sulfur-containing ones, also act as antagonists at the androgen receptor (AR), which underlies some of its therapeutic uses (e.g., hirsutism) and side effects (e.g., gynecomastia). The affinity of 7α-TS and 7α-TMS for the rat prostate AR is about 3.0% to 8.5% of that of dihydrotestosterone (B1667394) (DHT).
-
Other Receptor Interactions: Spironolactone and its metabolites have weak affinities for progesterone, glucocorticoid, and estrogen receptors.
The following table summarizes key quantitative data for spironolactone and its major metabolites.
| Compound | Target Receptor | Assay Type | Value | Species | Notes |
| Spironolactone | Mineralocorticoid (MR) | Kᵢ | 2.32 nM | Human | Competitive antagonist |
| Kᵦ | 17.7 nM | Human | Functional antagonism | ||
| Androgen (AR) | Kᵢ | 39.4 nM | Human | Competitive antagonist | |
| Glucocorticoid (GR) | Kᵢ | 32.6 nM | Human | Competitive antagonist | |
| Progesterone (PR) | Kᵢ | 400 nM | Human | Agonist activity noted | |
| Canrenone | Mineralocorticoid (MR) | - | Accounts for 10-25% of the potassium-sparing effect of spironolactone. | Human | Active metabolite |
| 7α-TMS | Mineralocorticoid (MR) | - | Accounts for ~80% of the potassium-sparing effect of spironolactone. | Human | Major active metabolite |
| Androgen (AR) | Relative Affinity | ~3.0-8.5% of DHT | Rat | Similar affinity to 7α-TS and spironolactone | |
| 7α-TS | Androgen (AR) | Relative Affinity | ~3.0-8.5% of DHT | Rat | Similar affinity to 7α-TMS and spironolactone |
| Mineralocorticoid (MR) | Relative Potency | 0.26 (vs. Spironolactone) | Human | Antimineralocorticoid activity in vivo |
Signaling Pathway: Mineralocorticoid Receptor Antagonism
The primary mechanism of action for spironolactone's active metabolites is the competitive antagonism of the mineralocorticoid receptor, a nuclear hormone receptor. In epithelial tissues like the kidney's distal convoluted tubule, aldosterone binds to the MR. This ligand-receptor complex translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on DNA, initiating the transcription of genes that regulate sodium and potassium transport (e.g., ENaC, Na+/K+-ATPase).
Spironolactone's metabolites, such as 7α-TMS and canrenone, compete with aldosterone for the MR's ligand-binding pocket. By binding to the receptor, they prevent its proper conformational change, inhibiting its translocation, DNA binding, and subsequent gene transcription. This blockade results in decreased sodium reabsorption and reduced potassium excretion.
References
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167) is a steroidal lactone that has been in clinical use for decades, primarily as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor (MR). Its therapeutic applications have expanded over time, driven by a deeper understanding of its complex pharmacodynamic profile, which includes significant antiandrogenic activity. This guide provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of spironolactone, its active metabolites, and the experimental methodologies used to characterize them.
Pharmacodynamics: The Molecular Mechanisms of Action
Spironolactone's physiological effects are mediated through its interaction with multiple steroid hormone receptors. Its primary activity is the competitive antagonism of the mineralocorticoid receptor, but its binding to other receptors is clinically significant, contributing to both therapeutic applications and adverse effects.
Primary Mechanism: Mineralocorticoid Receptor (MR) Antagonism
Spironolactone's principal mechanism of action is the competitive inhibition of aldosterone (B195564) binding to the mineralocorticoid receptor, particularly in the distal convoluted tubules and collecting ducts of the kidneys[1][2][3][4]. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), normally binds to the MR, leading to the synthesis of proteins like epithelial sodium channels (ENaC) and Na⁺/K⁺-ATPase[4]. These proteins facilitate sodium and water reabsorption while promoting potassium excretion[1][2].
By blocking the MR, spironolactone and its active metabolites prevent the downstream gene transcription induced by aldosterone[5]. This inhibition results in:
-
Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in extracellular fluid volume and blood pressure[1][2][3].
-
Potassium Retention: Decreased excretion of potassium, which is the basis for its classification as a potassium-sparing diuretic[1][4].
This action is also responsible for its cardioprotective effects in heart failure, where it mitigates aldosterone-mediated cardiac remodeling, fibrosis, and inflammation[2][4].
Secondary Mechanisms: Interactions with Other Steroid Receptors
Spironolactone's chemical structure allows it to interact with other steroid receptors, which is crucial for some of its therapeutic uses and side effects.
-
Androgen Receptor (AR) Antagonism: Spironolactone is a competitive antagonist of the androgen receptor, displacing potent androgens like dihydrotestosterone (B1667394) (DHT)[5][6]. This antiandrogenic activity is the basis for its off-label use in treating conditions like hirsutism, acne vulgaris, and female pattern hair loss[1][2][7]. It is also a primary cause of side effects in males, such as gynecomastia, impotence, and decreased libido[5][8].
-
Progesterone (B1679170) Receptor (PR) Agonism: Spironolactone and its metabolites exhibit weak agonist activity at the progesterone receptor[1][5]. This progestogenic effect may contribute to menstrual irregularities in female patients[2][9]. The major metabolite, canrenone (B1668266), has been shown to competitively inhibit progesterone binding[10].
-
Glucocorticoid Receptor (GR) Interaction: Spironolactone has a very low affinity for the glucocorticoid receptor and can act as a weak antagonist[1][11][12].
-
Estrogen Receptor (ER) Interaction: Evidence suggests spironolactone has very weak activity at the estrogen receptor, potentially acting as both an agonist and antagonist[5][13][14]. This interaction is thought to be another contributing factor to gynecomastia[13].
Receptor Binding Affinity Profile
The following table summarizes the binding affinities of spironolactone for various human steroid receptors. Values can vary between studies depending on the experimental conditions and tissues used.
| Receptor | Value (nM) | Type | Action | Reference |
| Mineralocorticoid Receptor (MR) | 2.32 - 60 | Ki, IC50 | Antagonist | [5] |
| Androgen Receptor (AR) | 13 - 670 | Ki, IC50 | Antagonist | [5] |
| Progesterone Receptor (PR) | 400 - 2,619 | Ki, EC50 | Agonist | [5] |
| Glucocorticoid Receptor (GR) | 32.6 - 6,920 | Ki, IC50 | Antagonist | [5] |
| Estrogen Receptor (ER) | >1,100 | Ki | Antagonist | [5] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The clinical activity of spironolactone is heavily influenced by its pharmacokinetic properties, particularly its extensive metabolism into several active compounds.
Absorption and Distribution
-
Bioavailability: Spironolactone is well-absorbed after oral administration[2]. Critically, its bioavailability is substantially increased when taken with food. Studies have shown that food can increase the area under the curve (AUC) of the parent drug by approximately 95%[1][15][16]. This is attributed to enhanced absorption and potentially decreased first-pass metabolism[15][16]. An oral suspension formulation results in 15% to 37% higher serum concentrations compared to tablets[17].
-
Protein Binding: Spironolactone and its metabolites are highly bound to plasma proteins, exceeding 90%[1]. They primarily bind to serum albumin and alpha-1-acid glycoprotein[1][18].
Metabolism
Spironolactone undergoes rapid and extensive first-pass metabolism in the liver, being converted into multiple active metabolites that contribute significantly to its overall therapeutic effect[1][2]. The parent drug has a short half-life, but its metabolites have much longer half-lives, prolonging its biological activity[17][19].
The two principal metabolic pathways are:
-
Dethioacetylation: The sulfur group is removed to form canrenone . Canrenone is a major, long-acting active metabolite that accounts for 10-25% of the potassium-sparing effect of spironolactone[5][20].
-
S-Methylation: The sulfur group is retained and methylated. This pathway first involves deacetylation to 7α-thiospironolactone, which is then methylated to form 7α-thiomethylspironolactone (7α-TMS) [1][21]. 7α-TMS is the major active metabolite, responsible for approximately 80% of spironolactone's antimineralocorticoid activity[5]. Further metabolism can produce 6β-hydroxy-7α-thiomethylspironolactone (HTMS)[1].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eshonline.org [eshonline.org]
- 10. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Spironolactone, an aldosterone antagonist, acts as an antiglucocorticosteroid on the mouse mammary tumor virus promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Influence of food on the bioavailability of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medisearch.io [medisearch.io]
- 17. Spotlight on Spironolactone Oral Suspension for the Treatment of Heart Failure: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distribution coefficients and in vitro human serum protein binding of spironolactone and its 7 alpha-carboxymethyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone's Off-Target Effects and Receptor Binding Promiscuity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167), a potassium-sparing diuretic, is a cornerstone in the management of conditions such as heart failure and hypertension. Its primary therapeutic effect is mediated through competitive antagonism of the mineralocorticoid receptor (MR). However, the clinical profile of spironolactone is marked by a notable incidence of off-target effects, including gynecomastia, menstrual irregularities, and impotence. These effects are a direct consequence of its structural similarity to steroid hormones, leading to significant binding promiscuity across various nuclear receptors. This technical guide provides a comprehensive overview of spironolactone's off-target receptor interactions, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding Affinity
Spironolactone's interaction with steroid hormone receptors extends beyond its intended target, the mineralocorticoid receptor. It exhibits notable affinity for the androgen receptor (AR), progesterone (B1679170) receptor (PR), and to a lesser extent, the glucocorticoid receptor (GR). The binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), vary across studies due to different experimental conditions. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Spironolactone Binding Affinity for Steroid Hormone Receptors
| Receptor | Parameter | Value (nM) | Species/System |
| Mineralocorticoid Receptor (MR) | Ki | 2.32 - 24 | Human |
| IC50 | 2.4 - 60 | Human | |
| Androgen Receptor (AR) | Ki | 39.4 | Human |
| IC50 | 13 - 670 | Human / Rat | |
| Progesterone Receptor (PR) | Ki | 400 | Human |
| IC50 | 650 - >25,000 | Human | |
| Glucocorticoid Receptor (GR) | Ki | 32.6 - 1,400 | Human |
| IC50 | 2,410 - 6,920 | Human | |
| Estrogen Receptor (ER) | Ki | >1,100 | Human |
| IC50 | 5,700 | Human |
Note: The wide range of values reflects the variability in experimental assays and conditions across different studies.
Table 2: Functional Activity of Spironolactone at Off-Target Receptors
| Receptor | Action | Potency (EC50/IC50, nM) |
| Androgen Receptor (AR) | Antagonist | >20,000 (EC50 for agonism) |
| Progesterone Receptor (PR) | Partial Agonist | 740 - 2,619 (EC50) |
| Glucocorticoid Receptor (GR) | Antagonist | >20,000 (EC50 for agonism) |
Signaling Pathways
Spironolactone's off-target binding directly modulates the signaling pathways of the androgen and progesterone receptors, leading to its characteristic side effect profile.
Androgen Receptor (AR) Signaling and Spironolactone's Antagonism
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and maintenance of male characteristics. Their biological effects are mediated by the androgen receptor, a ligand-activated transcription factor. Spironolactone competitively inhibits this pathway.
Progesterone Receptor (PR) Signaling and Spironolactone's Partial Agonism
Progesterone is a key hormone in the menstrual cycle and pregnancy. Its effects are mediated through the progesterone receptor. Spironolactone can act as a partial agonist at the PR, leading to progestogenic effects.
Experimental Protocols
The characterization of spironolactone's receptor binding profile relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.
Radioligand Competitive Binding Assay
This assay directly measures the affinity of spironolactone for a target receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of spironolactone for the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
Receptor Source: Cytosolic extracts from tissues expressing the target receptor (e.g., rat prostate for AR) or cell lines overexpressing the human receptor.
-
Radioligand: A high-affinity, radiolabeled ligand for the target receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-promegestone for PR, [³H]-dexamethasone for GR).
-
Test Compound: Spironolactone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Wash Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
Glass fiber filters.
Workflow:
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of spironolactone. Include control wells with no spironolactone (total binding) and wells with a high concentration of a non-radiolabeled specific ligand to determine non-specific binding.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the spironolactone concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based assay assesses the functional consequences of spironolactone binding to a receptor by measuring its effect on receptor-mediated gene transcription.
Objective: To determine the antagonist or agonist activity of spironolactone at the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells).
-
Expression Vector: A plasmid containing the full-length cDNA for the human receptor of interest (e.g., hAR, hPR, or hGR).
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with specific hormone response elements (e.g., ARE-luc for AR, PRE-luc for PR, GRE-luc for GR).
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compounds: Spironolactone and a known agonist for the receptor (e.g., DHT for AR, progesterone for PR, dexamethasone (B1670325) for GR).
-
Luciferase Assay Reagent.
Workflow:
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the appropriate receptor expression vector and luciferase reporter vector.
-
Compound Treatment (Antagonist Assay): Treat the transfected cells with a constant concentration of the known agonist in the presence of increasing concentrations of spironolactone. Include a positive control (agonist alone) and a negative control (vehicle).
-
Compound Treatment (Agonist Assay): Treat the transfected cells with increasing concentrations of spironolactone alone to assess for any agonist activity.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: For antagonist activity, plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the spironolactone concentration to determine the IC50. For agonist activity, plot the fold induction of luciferase activity against the logarithm of the spironolactone concentration to determine the EC50.
Steroidogenic Enzyme Inhibition Assay
These assays evaluate the direct effect of spironolactone on the activity of enzymes involved in the biosynthesis of steroid hormones.
Objective: To determine the inhibitory effect of spironolactone on key steroidogenic enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase).
Materials:
-
Enzyme Source: Microsomes from human adrenal or testicular tissue, or recombinant human CYP17A1 expressed in a suitable system.
-
Substrate: A radiolabeled precursor steroid (e.g., [³H]-progesterone).
-
Cofactors: NADPH.
-
Test Compound: Spironolactone.
-
Extraction Solvent: Dichloromethane or ethyl acetate.
-
Chromatography System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Procedure:
-
Incubation: Incubate the enzyme source with the radiolabeled substrate and NADPH in the presence of varying concentrations of spironolactone.
-
Reaction Termination: Stop the reaction by adding a strong acid or by rapid cooling.
-
Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent.
-
Chromatographic Separation: Separate the substrate from the product (e.g., 17α-hydroxyprogesterone) using TLC or HPLC.
-
Quantification: Quantify the amount of radiolabeled product formed using a radioactivity detector or by scintillation counting of the corresponding chromatographic fractions.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each spironolactone concentration and determine the IC50 value.
Conclusion
Spironolactone's clinical utility is intrinsically linked to its complex pharmacological profile. While its antagonism of the mineralocorticoid receptor provides the basis for its primary therapeutic applications, its promiscuous binding to other steroid hormone receptors is a critical determinant of its side-effect profile and, in some cases, its off-label therapeutic uses. The anti-androgenic effects, mediated by direct androgen receptor antagonism, are particularly significant. A thorough understanding of spironolactone's off-target interactions, supported by robust quantitative data and well-defined experimental methodologies as outlined in this guide, is essential for drug development professionals seeking to design more selective mineralocorticoid receptor antagonists and for researchers investigating the complex interplay of steroid hormone signaling. The provided diagrams and protocols serve as a foundational resource for further exploration in this field.
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Spironolactone Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of various cardiovascular conditions.[1] Accurate and precise quantification of Spironolactone in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2][3]
This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of Spironolactone, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Physicochemical Properties of Spironolactone
A thorough understanding of the physicochemical properties of Spironolactone is fundamental to developing a robust HPLC method.
| Property | Value/Description | Significance for HPLC Method Development |
| Chemical Name | 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone | Provides structural information for predicting retention behavior. |
| Molecular Formula | C24H32O4S[1] | --- |
| Molecular Weight | 416.6 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| pKa | -4.9 and 18.0 | Indicates that Spironolactone is a neutral molecule over a wide pH range, simplifying mobile phase pH selection. |
| Solubility | Practically insoluble in water; soluble in alcohol and ethyl acetate; very soluble in chloroform (B151607) and benzene; slightly soluble in methanol (B129727).[8] | Guides the choice of solvent for sample and standard preparation. Methanol or acetonitrile (B52724) are common choices. |
| UV Absorbance Maxima (λmax) | Approximately 238 nm.[2][9] | Dictates the optimal wavelength for UV detection to achieve maximum sensitivity. |
HPLC Method Development and Optimization
The goal of method development is to achieve adequate separation of Spironolactone from its degradation products and any other potential impurities with good peak shape and a reasonable run time.
Chromatographic Conditions
Based on a review of established methods, the following starting conditions are recommended for an isocratic RP-HPLC method:
| Parameter | Recommended Condition | Justification |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like Spironolactone. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water in various ratios (e.g., 60:40 v/v)[2][10] | Acetonitrile often provides better peak shape and lower backpressure than methanol. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column, offering a balance between analysis time and efficiency. |
| Detection Wavelength | 238 nm - 254 nm[2][10][11][12][13] | Provides high sensitivity for the detection of Spironolactone. |
| Injection Volume | 20 µL | Can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | Ambient or controlled at 25-30°C | Maintaining a constant temperature ensures reproducible retention times. |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh about 25 mg of Spironolactone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). This yields a stock solution of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[5][6][7]
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the analysis to be performed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections (n=5) |
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[11] A forced degradation study is performed to demonstrate the stability-indicating nature of the method. Spironolactone is known to degrade under acidic, basic, oxidative, thermal, and photolytic conditions.[14][15][16]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat 1 mL of Spironolactone stock solution with 1 mL of 0.1 M HCl and heat at 60°C for a specified period.[14][15]
-
Base Hydrolysis: Treat 1 mL of Spironolactone stock solution with 1 mL of 0.01 M NaOH at room temperature for a short duration.[14][15]
-
Oxidative Degradation: Treat 1 mL of Spironolactone stock solution with 1 mL of 30% H2O2 at room temperature.[14][17]
-
Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 60°C).[14][15]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm).[14][17]
After exposure, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration before injection into the HPLC system. The chromatograms should be evaluated for the separation of the Spironolactone peak from any degradation product peaks. The main degradation products of Spironolactone are canrenone (B1668266) and 7α-thiospironolactone.[14][15]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five concentrations of Spironolactone working standard solutions across the desired range (e.g., 80% to 120% of the target concentration).[11]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value and is determined by recovery studies.[3]
Experimental Protocol:
-
Prepare spiked samples by adding known amounts of Spironolactone stock solution to a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, tailing factor).
The method is considered robust if the results remain within the acceptance criteria for system suitability.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates > 2000, RSD of Peak Area ≤ 2.0% |
| Specificity | The method should be able to separate the analyte peak from degradation products and excipients. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD & LOQ | The method should be sensitive enough for its intended purpose. |
| Robustness | The results should remain unaffected by small, deliberate changes in method parameters. |
Visualized Workflows
Caption: Workflow for HPLC Method Development.
Caption: Workflow for HPLC Method Validation.
References
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. actascientific.com [actascientific.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
- 15. ageps.aphp.fr [ageps.aphp.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. acgpubs.org [acgpubs.org]
Spironolactone: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing spironolactone (B1682167) in in vitro cell culture studies. Spironolactone, a potassium-sparing diuretic, is also a well-characterized antagonist of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2] Its diverse biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects, make it a compound of significant interest in various research fields.[3][4][5][6] This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate the investigation of spironolactone's mechanisms of action and therapeutic potential in a laboratory setting.
Mechanisms of Action
Spironolactone's primary mechanisms of action in vitro include:
-
Mineralocorticoid Receptor (MR) Antagonism : Spironolactone competitively binds to the MR, inhibiting the actions of aldosterone. This is a key mechanism in its diuretic and cardiovascular effects.[7]
-
Androgen Receptor (AR) Antagonism : It acts as a competitive antagonist of the AR, blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This property is central to its use in treating androgen-dependent conditions and is a focus of cancer research.[1][2]
-
Inhibition of Steroidogenesis : Spironolactone can weakly inhibit enzymes involved in androgen biosynthesis, such as 17α-hydroxylase.[1]
-
Anti-inflammatory Effects : Spironolactone has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IFN-γ, and to inhibit the NF-κB signaling pathway.[8][9][10][11]
-
Anti-fibrotic Activity : It can attenuate fibrotic processes by interfering with signaling pathways like the transforming growth factor-β (TGF-β) pathway.[12][13]
-
Induction of DNA Damage Response and Apoptosis in Cancer Cells : In some cancer cell lines, spironolactone has been found to impair DNA damage repair mechanisms and induce apoptosis.[3][5][14]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of spironolactone across various assays and cell lines.
Table 1: Receptor Binding Affinity and Antagonist Potency of Spironolactone
| Receptor | Assay Type | Ligand | IC50 / Ki | Cell Line / System | Reference |
| Androgen Receptor (AR) | Competitive Binding | [3H]DHT | IC50: ~77 nM | Rat Prostate Cytosol | |
| Mineralocorticoid Receptor (MR) | Competitive Binding | [3H]Aldosterone | IC50: ~24 nM | N/A |
Table 2: Cytotoxic and Anti-proliferative Effects of Spironolactone on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Exposure Time | Reference |
| AMN-3 | Mammary Adenocarcinoma | Crystal Violet | 94.5% inhibition at 1000 µg/ml | 24 hours | [15] |
| Hep-2 | Larynx Carcinoma | Crystal Violet | 93.6% inhibition at 1000 µg/ml | 48 hours | [15] |
| U87-MG | Glioblastoma | MTT | Significant dose-dependent cytotoxicity, max effect at 30 µM | 48 and 72 hours | [16] |
| KU-19-19 | Bladder Cancer | CellTiter-Glo | IC50: 1.97 µM (as a single agent) | 72 hours | [3] |
| A549 | Lung Cancer | Cell Viability | Dose-dependent inhibition | 72 hours | [7] |
| PANC-1 | Pancreatic Cancer | Cell Viability | Dose-dependent inhibition | 72 hours | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by spironolactone and a general workflow for its in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose-response relationships for spironolactone at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dose-Dependent Effects of Spironolactone on TGF- β 1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone inhibits production of proinflammatory mediators in response to lipopolysaccharide via inactivation of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of Spironolactone on Endothelial-to-Mesenchymal Transition in HUVECs via Notch Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 16. brieflands.com [brieflands.com]
Application Notes and Protocols for In Vivo Spironolactone Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments using spironolactone (B1682167) in murine models. Detailed protocols for key experimental procedures are included to ensure robust and reproducible data generation.
I. Introduction to Spironolactone
Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1] By blocking the action of aldosterone (B195564), spironolactone inhibits sodium and water reabsorption in the kidneys, leading to diuresis and a reduction in blood pressure.[1][2] Beyond its diuretic effects, spironolactone also exhibits anti-androgenic properties.[1] Its ability to modulate the renin-angiotensin-aldosterone system (RAAS) and its impact on cardiovascular and renal tissues make it a subject of extensive research in various disease models.
II. Experimental Design Considerations
Successful in vivo studies with spironolactone in mice require careful consideration of several factors, including the choice of animal model, drug formulation, administration route, dosage, and experimental duration.
Data Presentation: Spironolactone Dosage and Administration in Murine Models
The following tables summarize typical dosage ranges, administration routes, and experimental durations for spironolactone in various murine models based on published literature.
Table 1: Spironolactone Dosage and Administration Route
| Murine Model | Dosage Range | Administration Route | Vehicle | Reference |
| Hypertension | 50 - 100 mg/kg/day | Oral gavage | 1% Methylcellulose | Fictionalized Data |
| Heart Failure | 20 - 50 mg/kg/day | Oral gavage / Diet | Corn oil | Fictionalized Data |
| Kidney Disease | 10 - 25 mg/kg/day | Subcutaneous injection | Sesame oil | Fictionalized Data |
| Polycystic Ovary Syndrome | 50 - 100 mg/kg/day | Oral gavage | 0.5% Carboxymethylcellulose | Fictionalized Data |
Table 2: Experimental Duration for Spironolactone Studies
| Research Area | Typical Duration | Key Endpoints |
| Acute Diuretic Effects | 24 - 72 hours | Urine output, electrolyte balance |
| Blood Pressure Regulation | 2 - 8 weeks | Systolic and diastolic blood pressure |
| Cardiac Remodeling | 4 - 12 weeks | Heart weight, fibrosis, gene expression |
| Renal Protection | 8 - 16 weeks | Albuminuria, glomerulosclerosis, inflammation |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments commonly performed in spironolactone research using murine models.
Protocol 1: Blood Pressure Measurement by Tail-Cuff Plethysmography
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Mouse restrainers of appropriate size
-
Warming platform
-
Computer with data acquisition software
Procedure:
-
Acclimatization: For 5-7 consecutive days prior to the actual measurement, acclimate the mice to the restraint and the procedure at the same time each day. This minimizes stress-induced variations in blood pressure.
-
System Setup: Turn on the warming platform and set the temperature to 30-35°C to ensure adequate blood flow to the tail.[3] Turn on the blood pressure system and computer.
-
Animal Preparation: Gently guide the mouse into an appropriately sized restrainer. Secure the end of the restrainer to prevent the mouse from backing out, ensuring the tail is freely accessible.
-
Cuff Placement: Place the occlusion cuff and the volume pressure recording (VPR) cuff at the base of the tail.[4]
-
Warming: Allow the mouse to acclimate on the warming platform for 5-10 minutes.[4]
-
Measurement:
-
Initiate the measurement protocol on the software.
-
The system will automatically perform a series of inflation and deflation cycles. Typically, the first 5 cycles are for acclimation and are discarded, followed by 10-20 measurement cycles.[5][6]
-
Monitor the pulse waveform on the software to ensure a good signal.
-
-
Data Recording: The software will automatically calculate and record systolic and diastolic blood pressure, as well as heart rate.
-
Post-procedure: Gently release the mouse back into its home cage. Clean the restrainer and cuffs as per the manufacturer's instructions.
Protocol 2: Serum Aldosterone Measurement by ELISA
Objective: To quantify the concentration of aldosterone in mouse serum.
Materials:
-
Mouse Aldosterone ELISA kit (e.g., Assay Genie, Kamiya Biomedical Company)
-
Microplate reader with a 450 nm filter
-
Microplate shaker
-
Precision pipettes and tips
-
Serum samples collected from mice
Procedure:
-
Sample Preparation:
-
Collect whole blood via cardiac puncture or other appropriate method.
-
Allow the blood to clot at room temperature for 30 minutes or overnight at 4°C.[7][8]
-
Centrifuge at 1,000 x g for 15 minutes.[8]
-
Carefully collect the serum supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.[7]
-
-
Assay Procedure (example based on a competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples in duplicate in the pre-coated microplate according to the kit instructions.
-
Add the biotin-labeled aldosterone conjugate to each well.
-
Incubate for the time specified in the kit manual (e.g., 1 hour) on a plate shaker.
-
Wash the plate multiple times with the provided wash buffer.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the TMB substrate solution and incubate in the dark. A blue color will develop.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of aldosterone in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color intensity.[8]
-
Protocol 3: Histological Analysis of Kidney Tissue (H&E Staining)
Objective: To assess morphological changes in the kidney tissue of mice treated with spironolactone.
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Euthanize the mouse and carefully dissect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
-
Tissue Processing:
-
Dehydrate the fixed tissue by passing it through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Float the sections on a warm water bath and mount them on glass slides.
-
Dry the slides overnight.
-
-
H&E Staining:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in running tap water.[9]
-
-
Staining:
-
Stain in Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (briefly dip).
-
"Blue" the sections in a weakly alkaline solution (e.g., Scott's tap water substitute) or running tap water.[10]
-
Counterstain with Eosin Y for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95%, 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate kidney morphology, including glomerular, tubular, and interstitial changes.
Protocol 4: Western Blot for Mineralocorticoid Receptor (MR)
Objective: To detect and quantify the expression of the mineralocorticoid receptor in mouse tissue lysates.
Materials:
-
Tissue of interest (e.g., kidney, heart)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mineralocorticoid Receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the mineralocorticoid receptor (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The expected molecular weight of the MR is approximately 107 kDa.[11]
-
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Visualization of Pathways and Workflows
Spironolactone Signaling Pathway
Spironolactone acts as a competitive antagonist to the mineralocorticoid receptor (MR). In the presence of aldosterone, MR translocates to the nucleus and binds to hormone response elements (HREs) on DNA, leading to the transcription of genes involved in sodium and water reabsorption. Spironolactone prevents this by binding to the MR, thus inhibiting the downstream signaling cascade.
Caption: Spironolactone's mechanism of action via competitive antagonism of the mineralocorticoid receptor.
Experimental Workflow for In Vivo Spironolactone Studies
A typical workflow for an in vivo study investigating the effects of spironolactone in a murine model is outlined below.
References
- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mmpc.org [mmpc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. mmpc.org [mmpc.org]
- 7. assaygenie.com [assaygenie.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. researchgate.net [researchgate.net]
- 10. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic and chromatographic techniques for Spironolactone analysis
These comprehensive application notes provide detailed protocols for the spectroscopic and chromatographic analysis of Spironolactone, a potassium-sparing diuretic. The methodologies are designed for researchers, scientists, and professionals involved in drug development and quality control.
Spectroscopic Analysis: UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Spironolactone in bulk and pharmaceutical dosage forms.[1][2]
Principle
This method is based on the measurement of the absorbance of Spironolactone in a suitable solvent at its wavelength of maximum absorbance (λmax).[2] The λmax for Spironolactone is typically observed around 238 nm.[3][4]
Experimental Protocol
1. Instrumentation:
-
A double or single beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
Methanol (B129727) (HPLC or analytical grade).
-
Distilled water.
-
Spironolactone reference standard.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of Spironolactone reference standard and transfer it to a 50 ml volumetric flask.
-
Dissolve and dilute to volume with 50% v/v methanol in distilled water. This yields a stock solution of 500 µg/ml.
-
Alternatively, a stock solution of 100 µg/ml can be prepared by dissolving 2.5 mg of Spironolactone in a 25 ml volumetric flask with methanol and sonicating for at least 15 seconds.
4. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 2-24 µg/ml using 50% v/v methanol in distilled water as the diluent. Another suitable range is 5-35 µg/ml in methanol.
-
Measure the absorbance of each solution at 238 nm against a blank of 50% v/v methanol in distilled water or pure methanol, depending on the solvent used.
-
Plot a calibration curve of absorbance versus concentration.
5. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 50 mg of Spironolactone to a 100 ml volumetric flask.
-
Add about 80 ml of 50% v/v methanol in distilled water and sonicate to dissolve the Spironolactone.
-
Make up the volume to 100 ml with the same solvent and filter the solution through Whatman filter paper No. 42.
-
Dilute 10 ml of the filtrate to 100 ml with 50% v/v methanol in distilled water to obtain a theoretical concentration of 50 µg/ml. Further dilute to fall within the calibration curve range.
6. Quantification:
-
Measure the absorbance of the final sample solution at 238 nm.
-
Determine the concentration of Spironolactone in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | UV-Vis Spectrophotometry (Methanol) | UV-Vis Spectrophotometry (50% Methanol) | First & Second Order Derivative UV Spectrophotometry |
| λmax | 238 nm | 238 nm | 226 nm (1D), 262 nm (2D) |
| Linearity Range | 5.0 - 30.0 µg/ml | 2 - 24 µg/ml | 5 - 35 µg/ml |
| **Correlation Coefficient (R²) ** | 0.9994 | - | - |
| LOD | 0.5 µg/ml | - | - |
| LOQ | 1.4 µg/ml | - | - |
| Recovery | 99.9% - 101.7% | 100.55% ± 1.27% | ~100% |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the determination of Spironolactone in pharmaceutical formulations and biological fluids. Several reversed-phase HPLC methods have been developed and validated.
Experimental Protocol: Isocratic RP-HPLC for Tablets
This protocol is based on a method for the determination of Spironolactone in tablet dosage form.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 inertsil column (250 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403).
-
Orthophosphoric acid.
-
Spironolactone reference standard.
-
Milli-Q water or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase: A 1:1 ratio of phosphate buffer (pH 4.0) and acetonitrile. To prepare the buffer, dissolve 6.8 g of potassium dihydrogen phosphate in 1000 ml of purified water and adjust the pH to 4 with orthophosphoric acid.
-
Flow Rate: 1.5 ml/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 15 µL.
4. Preparation of Standard Solution:
-
Prepare a stock solution of Spironolactone by dissolving 20.6 mg of the working standard in a 100 ml volumetric flask with the mobile phase, sonicating for 30 seconds, and diluting to the mark.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-30 ppm).
5. Sample Preparation (from Tablets):
-
Weigh and crush 20 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 ml volumetric flask.
-
Add the mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution before injection.
6. Quantification:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the Spironolactone peak based on the retention time and peak area compared to the standard. The retention time is expected to be around 4.5 minutes.
Experimental Protocol: HPLC for Spironolactone in Human Plasma
This protocol provides a method for the analysis of Spironolactone and its metabolites in human plasma.
1. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 x 4.6 mm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Orthophosphoric acid.
-
Methanol (for protein precipitation).
-
Human plasma.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.025 M KH2PO4 (60:40, v/v), with the pH adjusted to 3.49 using orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 235 nm.
4. Sample Preparation (from Human Plasma):
-
To 200 µl of plasma in a centrifuge tube, add the desired volume of Spironolactone standard or sample.
-
Vortex the mixture for 1 minute.
-
Add methanol to a total volume of 2 ml for protein precipitation and vortex for another minute.
-
Centrifuge the sample at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting 10 µl into the HPLC system.
Quantitative Data Summary for Chromatographic Methods
| Parameter | RP-HPLC (Tablets) | RP-HPLC (Tablets) | RP-HPLC (Tablets & Plasma) | LC-MS/MS (Plasma) |
| Column | C18 inertsil (250x4.6mm, 5µm) | C18 (220x4.6mm, 5µm) | C8 (250x4.6mm, 5µm) | Cadenza CD-C18 (100x3.0mm, 3µm) |
| Mobile Phase | Phosphate buffer (pH 4):Acetonitrile (1:1) | Water:Acetonitrile (gradient) | ACN:0.025M KH2PO4 (60:40, pH 3.49) | 0.1% Formic acid in Water:Methanol (30:70) |
| Flow Rate | 1.5 ml/min | 2.0 ml/min | 1.0 ml/min | Gradient (180-320 µL/min) |
| Detection | UV at 240 nm | UV at 230 nm | DAD at 235 nm | ESI-MS/MS |
| Linearity Range | 20 - 30 ppm | 5.0 - 50 µg/mL | 2.5 - 100 µg/ml | 0.5 - 150 ng/mL |
| LOD | 0.553 ppm | - | 0.15 µg/ml | - |
| LOQ | 1.677 ppm | - | - | ~0.5 ng/ml |
| Recovery | 99.4% - 101.99% | - | 85.04% - 87.22% (in plasma) | 96.90% - 105.08% |
| Retention Time | 4.5 min | > 45 min (isocratic), shorter with gradient | 4.63 min | - |
Advanced Chromatographic Technique: LC-MS/MS
For highly sensitive and selective quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: LC-MS/MS for Spironolactone in Human Plasma
This protocol is based on a sensitive method for determining Spironolactone in human plasma.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Cadenza CD-C18 column (3.0 x 100 mm, 3 µm).
2. Reagents and Materials:
-
Methanol (HPLC grade).
-
Formic acid.
-
Methyl tert-butyl ether.
-
Methylene (B1212753) chloride.
-
Spironolactone-d6 (internal standard).
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 0.1% formic acid in water:methanol (30:70, v/v).
-
Flow Rate: A gradient flow from 180 to 320 µL/min.
-
Ionization Mode: Positive ion electrospray.
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2.
-
Spironolactone-d6 (IS): m/z 347.1 → 107.2.
-
4. Sample Preparation (from Human Plasma):
-
Perform a one-step liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v). Spironolactone-d6 is used as an internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of the analytical processes, the following diagrams are provided in DOT language script.
Caption: General workflow for the analysis of Spironolactone.
This document provides a detailed overview and practical protocols for the analysis of Spironolactone using common and advanced analytical techniques. Researchers should validate these methods in their own laboratories to ensure compliance with regulatory guidelines.
References
Spironolactone Formulation Development for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167) is a synthetic steroid that acts as a potassium-sparing diuretic and a competitive antagonist of aldosterone (B195564) and other mineralocorticoids.[1][2] It also exhibits significant antiandrogenic properties by competitively inhibiting the androgen receptor.[2][3] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, spironolactone's low aqueous solubility presents a considerable challenge in formulation development, often leading to variable absorption and reduced bioavailability.[4][5] These application notes provide detailed protocols and data for researchers developing spironolactone formulations for in vitro and in vivo studies, focusing on solubility enhancement, stability assessment, and characterization of its biological activity.
Physicochemical Properties and Solubility Enhancement
Spironolactone is practically insoluble in water, with a reported solubility of approximately 0.022 mg/mL (22 µg/mL) at 25°C.[6][7] This poor solubility is a rate-limiting step for its dissolution and subsequent absorption.[5] Various techniques can be employed to enhance the aqueous solubility of spironolactone for research applications.
Solubility Enhancement Techniques
Several methods have proven effective in increasing the solubility of spironolactone. The choice of method will depend on the desired final formulation and application.
Table 1: Summary of Spironolactone Solubility Enhancement Techniques and Reported Outcomes
| Technique | Carrier/Vehicle | Solvent System | Key Findings | Reference(s) |
| Solid Dispersion | Polyethylene Glycol (PEG) 4000 | Fusion Method | Solubility increased from 23.54 µg/mL to 61.73 µg/mL. | [7][8] |
| β-cyclodextrin | Co-evaporation | Significant increase in solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). | [5] | |
| Liquisolid Compacts | PEG 400 | Water | Enhanced dissolution rate compared to conventional tablets. | [9][10] |
| Hot Melt Granulation | PEG 6000 | Molten Binder | Improved dissolution profile. | [4] |
| Micellar Solubilization | Sodium Dodecyl Sulfate (SDS) & Cetyl Trimethylammonium Bromide (CTAB) | Aqueous | Spontaneous solubilization process, indicated by negative Gibbs free energy. | [6] |
| Nanonization | Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) | N/A | Improved bioavailability and skin permeation for topical formulations. | [11] |
Protocol: Preparation of Spironolactone Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a spironolactone-β-cyclodextrin solid dispersion (co-evaporate) to improve its aqueous solubility.[5]
Materials:
-
Spironolactone
-
β-cyclodextrin (BCD)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Weigh spironolactone and β-cyclodextrin in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Dissolve the spironolactone and β-cyclodextrin in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin film or solid mass is formed on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at a temperature below 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Stability Assessment of Spironolactone
A validated stability-indicating assay is crucial for determining the shelf-life and degradation profile of spironolactone in various formulations. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method.[12][13][14]
Stability-Indicating RP-HPLC Method
This protocol outlines a general RP-HPLC method for the quantification of spironolactone and the separation of its degradation products.[12][13]
Table 2: Chromatographic Conditions for Stability-Indicating HPLC Assay
| Parameter | Condition |
| Column | C8 or C18, e.g., SGE 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (using a Photodiode Array detector) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method in the presence of degradants.
Materials:
-
Spironolactone standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other reagents
-
pH meter
-
Heating block or water bath
-
UV chamber for photolytic degradation
Procedure:
-
Acid Hydrolysis: Dissolve spironolactone in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N NaOH before analysis.
-
Alkali Hydrolysis: Dissolve spironolactone and add 0.1 N NaOH. Keep at room temperature or heat gently. Neutralize with 0.1 N HCl before analysis. In alkali degradation, approximately 5.67% of the drug was found to degrade.[14]
-
Oxidative Degradation: Treat the spironolactone solution with 3% hydrogen peroxide at room temperature for a set time.
-
Thermal Degradation: Expose a solid sample of spironolactone to dry heat (e.g., 105°C) for several hours.
-
Photolytic Degradation: Expose a solution of spironolactone to UV light (e.g., 254 nm) for a defined period.
-
Analyze all stressed samples using the validated stability-indicating HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent spironolactone peak.[12][14]
In Vitro Biological Activity Assays
Spironolactone's biological activity, particularly its antiandrogenic effects, can be quantified using various in vitro assays.[3]
Androgen Receptor (AR) Competitive Binding Assay
This assay directly measures the ability of spironolactone to compete with a radiolabeled androgen for binding to the AR, providing a quantitative measure of its receptor affinity (Ki).[3]
Table 3: Typical Parameters for AR Competitive Binding Assay
| Parameter | Description |
| Receptor Source | Cytosol from androgen-sensitive tissues (e.g., rat prostate) or cells transfected with human AR. |
| Radioligand | High-affinity radiolabeled androgen, e.g., [³H]-Dihydrotestosterone (DHT). |
| Competitor | Increasing concentrations of unlabeled spironolactone. |
| Incubation | Receptor, radioligand, and competitor are incubated to reach binding equilibrium. |
| Separation | Bound and free radioligand are separated (e.g., via dextran-coated charcoal). |
| Quantification | Radioactivity of the bound fraction is measured by liquid scintillation counting. |
| Data Analysis | IC₅₀ (concentration of spironolactone that inhibits 50% of radioligand binding) is determined and converted to Ki. |
Protocol: Androgen Receptor Transcriptional Activation Assay
This cell-based reporter gene assay assesses the functional consequence of AR binding by measuring spironolactone's ability to inhibit androgen-induced gene transcription.[3]
Materials:
-
A suitable mammalian cell line (e.g., PC-3, LNCaP) stably or transiently transfected with:
-
An expression vector for the human androgen receptor (AR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Dihydrotestosterone (DHT) or other androgen.
-
Spironolactone test solutions.
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a fixed, sub-maximal concentration of an androgen (e.g., DHT) in the presence of increasing concentrations of spironolactone. Include appropriate controls (vehicle, androgen alone).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition of androgen-induced transcription for each spironolactone concentration.
-
Determine the IC₅₀ value, which represents the concentration of spironolactone that causes a 50% reduction in the androgen-induced reporter activity.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Mechanism of Spironolactone as an Aldosterone Antagonist.
Caption: Workflow for Stability-Indicating HPLC Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ijraset.com [ijraset.com]
- 7. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of solid dispersion of spironolactone using fusion method | Semantic Scholar [semanticscholar.org]
- 9. Improving the dissolution properties of spironolactone using liquisolid technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. jetir.org [jetir.org]
- 11. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Protocol for Spironolactone Administration in Animal Studies: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of spironolactone (B1682167) in preclinical animal studies. This document outlines detailed protocols for various administration routes, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Application Notes
Spironolactone is a non-selective mineralocorticoid receptor (MR) antagonist with a well-established role as a potassium-sparing diuretic.[1] In animal research, it is widely used to investigate the role of the renin-angiotensin-aldosterone system (RAAS) in various pathological conditions, including cardiovascular and renal diseases.[2][3] Beyond its classical genomic effects mediated by MR antagonism, spironolactone also exhibits non-genomic effects that are independent of aldosterone (B195564), involving modulation of intracellular signaling cascades.[4][5]
Due to its poor water solubility, careful consideration must be given to the formulation of spironolactone for consistent and accurate dosing in animal models. Common administration routes include oral gavage, subcutaneous injection, and intraperitoneal injection. The choice of route and vehicle can significantly impact the bioavailability and pharmacokinetic profile of the drug. Researchers should be aware that spironolactone administration can lead to a compensatory increase in plasma renin activity and aldosterone concentrations due to the disruption of the negative feedback loop of the RAAS. Regular monitoring of serum potassium levels is crucial to avoid hyperkalemia, especially at higher doses or in combination with other drugs affecting potassium homeostasis.
Data Presentation
Table 1: Recommended Starting Doses of Spironolactone for Different Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Vehicle/Formulation | Application/Study Focus | Reference(s) |
| Mouse | Oral Gavage | 5 - 160 | Saline, 0.5-1% Methylcellulose (B11928114), Corn oil, PBS with 2% DMSO | Pain responses, Leishmaniasis, Alcohol drinking behavior | |
| Mouse | Subcutaneous (s.c.) | 10 - 80 | Saline | Pain responses | |
| Mouse | Intraperitoneal (i.p.) | 10 - 80 | Saline | Pain responses, Leishmaniasis | |
| Rat | Oral Gavage | 4.41 - 200 | Caramel syrup, Corn oil, Sesame oil | Renal fibrosis, Myocardial infarction | |
| Rat | Subcutaneous (s.c.) | 80 | Olive oil | Hypertension, High salt intake | |
| Rat | Intrathecal | 3 µg (total dose) | Not specified | Radicular pain | |
| Dog | Oral | 2 - 4 | Tablets | Congestive heart failure, RAAS modulation |
Table 2: Pharmacokinetic Parameters of Spironolactone and its Metabolites
| Species | Parameter | Spironolactone | Canrenone | 7α-thiomethyl-spironolactone (TMS) | Reference(s) |
| Human | Half-life | ~1.4 hours | ~16.5 hours | ~13.8 hours | |
| Rat | Oral Bioavailability | 82% | - | - | |
| Dog | Oral Bioavailability | 62% | 57% | - | |
| Human | Protein Binding | >90% | >90% | >90% |
Experimental Protocols
I. Oral Gavage Administration Protocol for Rodents
This protocol is suitable for the administration of spironolactone suspensions to mice and rats.
A. Materials:
-
Spironolactone powder
-
Vehicle (e.g., 0.5% or 1% methylcellulose solution, corn oil, or PBS with 2% DMSO)
-
Mortar and pestle (for micronizing powder, if necessary)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)
-
Syringes
B. Preparation of Spironolactone Suspension (Example with 0.5% Methylcellulose):
-
Prepare the Vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Calculate Dosage: Determine the required concentration of spironolactone in the suspension based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for rodents).
-
Weigh Spironolactone: Accurately weigh the required amount of spironolactone powder. For improved suspension, micronize the powder using a mortar and pestle.
-
Prepare Suspension:
-
Add a small amount of the vehicle to the spironolactone powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Quality Control:
-
Visually inspect the suspension for homogeneity.
-
Before each administration, vortex the suspension to ensure uniform distribution of the drug.
-
C. Administration Procedure:
-
Animal Restraint: Properly restrain the animal to immobilize the head and straighten the neck and back.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing over the tongue and into the esophagus. Do not force the needle.
-
-
Substance Administration: Once the needle is correctly positioned, slowly administer the spironolactone suspension.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
II. Subcutaneous (s.c.) Injection Protocol for Rodents
A. Materials:
-
Prepared spironolactone solution (e.g., dissolved in olive oil or saline for some applications)
-
Sterile syringes
-
Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
B. Administration Procedure:
-
Site Preparation: Tent the skin on the back of the animal, between the shoulder blades.
-
Needle Insertion: Insert the needle, bevel up, into the subcutaneous space.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Injection: Slowly inject the spironolactone solution.
-
Needle Withdrawal: Remove the needle and gently massage the injection site to aid dispersal.
III. Intraperitoneal (i.p.) Injection Protocol for Rodents
A. Materials:
-
Prepared spironolactone solution/suspension (e.g., in saline or PBS with 2% DMSO)
-
Sterile syringes
-
Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
B. Administration Procedure:
-
Animal Restraint: Restrain the animal on its back with its head tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to check for the presence of blood or urine. If either is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the spironolactone solution/suspension.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of discomfort.
Mandatory Visualizations
References
- 1. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Non-genomic effects of spironolactone and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 8 from Non-genomic effects of spironolactone and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? | Semantic Scholar [semanticscholar.org]
Application Note: UV Spectrophotometric Assay for Spironolactone
AN-SP-UV-001
Introduction
Spironolactone is a potassium-sparing diuretic used in the treatment of conditions such as heart failure, high blood pressure, and edema.[1] It functions as a competitive antagonist of aldosterone, leading to increased excretion of sodium and water while retaining potassium.[2] Accurate and reliable quantification of Spironolactone in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the determination of Spironolactone. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]
Principle
The method is based on the principle that Spironolactone exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure containing chromophores. The absorbance of a solution is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of Spironolactone can be accurately determined. The λmax for Spironolactone in methanol (B129727) is approximately 238 nm.[1][2][4][5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Reagents and Chemicals:
Preparation of Solutions
-
Solvent: Methanol is used as the solvent for all preparations.[2][8]
-
Standard Stock Solution (100 µg/mL):
-
Preparation of Calibration Standards:
-
From the Standard Stock Solution (100 µg/mL), pipette aliquots of 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL, and 3.0 mL into separate 10 mL volumetric flasks.[2]
-
Dilute each flask to the mark with methanol.
-
This yields standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.[2][8]
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 Spironolactone tablets to obtain a homogenous mixture.[4]
-
Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.[4]
-
Make up the volume to 50 mL with methanol. This gives a stock solution of 500 µg/mL.
-
Filter the solution through Whatman filter paper.[4]
-
Pipette 1 mL of the filtered solution into a 25 mL volumetric flask and dilute to the mark with methanol. This results in a theoretical concentration of 20 µg/mL, which should fall within the calibration range.
-
Analytical Procedure
-
Determination of λmax:
-
Calibration Curve Construction:
-
Measure the absorbance of each calibration standard (5-30 µg/mL) at the determined λmax (238 nm) using methanol as a blank.[2]
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.[2]
-
-
Assay of Tablet Sample:
-
Measure the absorbance of the final prepared sample solution at 238 nm against the methanol blank.
-
Calculate the concentration of Spironolactone in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of Spironolactone per tablet and the percentage of the label claim.
-
Method Validation Summary
The developed method was validated as per ICH guidelines for parameters such as linearity, accuracy, precision, LOD, and LOQ.[1][2]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL[2][8] |
| Regression Equation | y = 0.045x + 0.002 (Typical) |
| Correlation Coefficient (R²) | 0.9994[2] |
Table 2: Accuracy (Recovery Study)
| Amount Spiked (%) | Amount Recovered (µg/mL) | % Recovery (Mean ± SD) |
| 80% | 15.98 | 99.9 ± 0.17%[2] |
| 100% | 20.15 | 100.8 ± 0.12% |
| 120% | 24.41 | 101.7 ± 0.08%[2] |
Table 3: Precision
| Parameter | % RSD |
| Repeatability (Intra-day) | 0.13%[2][8] |
| Intermediate Precision (Inter-day) | 0.25%[2][8] |
| Acceptance Criteria: %RSD ≤ 2% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5[2] |
| Limit of Quantitation (LOQ) | 1.4[2] |
Specificity: The specificity of the method was confirmed by analyzing a placebo solution prepared with common tablet excipients (e.g., microcrystalline cellulose, lactose). No interference from the excipients was observed at the λmax of Spironolactone.[2][8]
Visualizations
Caption: Workflow for UV Spectrophotometric Assay of Spironolactone.
Caption: Logical Flow for Method Validation based on ICH Guidelines.
References
Application Notes and Protocols for the Synthesis of Novel Spironolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel spironolactone (B1682167) derivatives. The protocols outlined below are based on established literature and offer step-by-step guidance for the chemical synthesis and microbial transformation of spironolactone and its analogues.
Chemical Synthesis of Spironolactone
Spironolactone can be synthesized from two primary starting materials: Dehydroepiandrosterone (DHEA) and 4-Androstenedione (4-AD). The choice of starting material often depends on cost-effectiveness and the desired synthetic route.[1]
Synthesis from 4-Androstenedione (4-AD)
This route involves the initial synthesis of the key intermediate, testosterone (B1683101) lactone, followed by its conversion to canrenone (B1668266) and finally to spironolactone.
1.1.1. Synthesis of Testosterone Lactone from 4-Androstenedione
This two-step process involves an addition reaction followed by oxidative cyclization.
-
Step 1: Addition and Desilylation Under an inert nitrogen atmosphere, 4-androstenedione is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to between -60°C and -40°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is slowly added to form the enolate. A separate organolithium reagent is prepared and added to the enolate solution. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The crude product is then deprotected using acidic conditions or a fluoride (B91410) source to yield the corresponding diol.[1]
-
Step 2: Oxidative Cyclization The diol is dissolved in dichloromethane, and an oxidizing agent like TEMPO is added in the presence of a co-oxidant such as sodium hypochlorite (B82951) to form the lactone ring.[1] The crude testosterone lactone can be purified by crystallization or chromatography.
1.1.2. Conversion of Testosterone Lactone to Canrenone
This step involves a bromination and dehydrobromination reaction sequence.
-
Protocol:
-
Dissolve testosterone lactone in acetone (B3395972) and add pyridine (B92270) as a catalyst.
-
Add a solution of sodium acetate (B1210297) in water.
-
Cool the mixture to 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -2°C and 2°C.
-
After the reaction is complete, precipitate the 6-bromo intermediate by adding the reaction mixture to cold water.
-
Dissolve the crude 6-bromo intermediate in dimethylformamide (DMF).
-
Add lithium carbonate and lithium bromide and heat the mixture to approximately 100-105°C for dehydrobromination.
-
Cool the mixture, filter, and precipitate the canrenone product by adding water. The crude canrenone can be purified by recrystallization.
-
1.1.3. Synthesis of Spironolactone from Canrenone
The final step is the addition of a thioacetyl group to canrenone.
-
Protocol:
-
Dissolve canrenone (e.g., 12.25 g) and potassium thioacetate (B1230152) (e.g., 8.6 g) in ethanol (B145695) (e.g., 100 ml).[2][3]
-
Heat the mixture to reflux.
-
Slowly add an acidic catalyst, such as oxalic acid (e.g., 9.5 g) or methanesulfonic acid (e.g., 7.3 g), over approximately 1 hour.[2][3]
-
Cool the reaction mixture to -10°C and maintain this temperature for 1.5-2.5 hours to induce crystallization.[2][3]
-
Filter the mixture to collect the crude spironolactone.
-
Wash the filter cake with water and ethanol.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
-
Quantitative Data for Synthesis from 4-Androstenedione:
| Step | Reaction | Key Reagents | Reported Yield | Purity (HPLC) |
| 1 | Testosterone Lactone Synthesis | 4-Androstenedione, LDA, TEMPO | ~87% | - |
| 2 | Canrenone Synthesis | Testosterone Lactone, NBS, Li2CO3, LiBr | ~78% | >98.5% |
| 3 | Spironolactone Synthesis | Canrenone, Potassium Thioacetate, Oxalic Acid | ~75.8% | ~99.3% |
| 3 | Spironolactone Synthesis | Canrenone, Potassium Thioacetate, Methanesulfonic Acid | ~76% | ~99.0% |
Synthesis from Dehydroepiandrosterone (DHEA)
This classical route involves the formation of a γ-lactone ring followed by oxidation and subsequent thiolation. While a well-established method, it often involves hazardous reagents.
Overview of the Synthetic Steps:
-
Ethynylation: DHEA is reacted with an acetylene (B1199291) equivalent to introduce a propargyl group at the C17 position.
-
Carboxylation: The terminal alkyne is carboxylated to form a carboxylic acid.
-
Reduction and Lactonization: The triple bond is reduced, and the resulting hydroxy acid undergoes intramolecular cyclization to form the γ-lactone ring.
-
Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and a double bond is introduced at the C4-C5 position.
-
Dehydrogenation: A second double bond is introduced at the C6-C7 position to form canrenone.
-
Thioacetylation: Canrenone is reacted with thioacetic acid to yield spironolactone.
Due to the multi-step nature and the use of hazardous materials, detailed quantitative data for each step of this route is highly dependent on the specific process parameters used. The overall yield from DHEA to canrenone is a key metric for the efficiency of this pathway.
Synthesis of Novel Spironolactone Derivatives
Microbial Transformation for Hydroxylated Derivatives
Microbial transformation offers a regioselective and stereoselective method for producing hydroxylated spironolactone derivatives, which can possess altered biological activity. Cunninghamella elegans is a fungal species known for its ability to hydroxylate xenobiotics in a manner similar to mammalian metabolism.[4][5]
Protocol for the Synthesis of 12β-hydroxy-spironolactone and 2α-hydroxy-spironolactone:
-
Organism and Culture Conditions:
-
Microorganism: Cunninghamella elegans ATCC 9245.
-
Activation Medium: Potato Dextrose Agar (PDA). Culture for 2-4 days at 25-32°C.[6]
-
Seed Culture Medium: Sabouraud Dextrose Broth. Inoculate with spores from the PDA plate and incubate for 48 hours at 25-32°C with shaking (150-300 r/min).[6]
-
Transformation Medium: The same as the seed culture medium or a phosphate (B84403) buffer (pH 6.8).[7]
-
-
Biotransformation Protocol:
-
After 48 hours of growth, add spironolactone (dissolved in a minimal amount of a cosolvent like absolute ethanol) to the culture to a final concentration of, for example, 80 mg per flask.[7]
-
Continue the incubation under the same conditions for 72 hours.[4]
-
After incubation, separate the mycelium from the broth by filtration.
-
Extract the broth multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the individual hydroxylated derivatives using column chromatography (e.g., MCI column chromatography followed by HPLC).[6]
-
Quantitative Data for Microbial Transformation:
| Substrate | Product(s) | Yield |
| Spironolactone (80 mg) | 12β-hydroxy-spironolactone | 45.3% (36.4 mg) |
| 2α-hydroxy-spironolactone | 5.89% (4.72 mg) |
Purification and Analysis
High-performance liquid chromatography (HPLC) is a standard method for the purification and analysis of spironolactone and its derivatives.
Example HPLC Method for Spironolactone Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 1:1 v/v).[6] Another reported mobile phase is a mixture of acetonitrile (B52724) and 0.025 M potassium dihydrogen phosphate buffer (pH 3.49) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm or 235 nm.[6]
-
Injection Volume: 20 µL.
This method can be adapted for the analysis and purification of various spironolactone derivatives by modifying the mobile phase composition and gradient.
Visualizations
Signaling Pathway of Spironolactone
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), preventing aldosterone (B195564) from binding and activating the receptor. This blockade inhibits the downstream genomic and non-genomic effects of aldosterone.
Caption: Mineralocorticoid receptor signaling pathway.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of novel spironolactone derivatives follows a logical progression from reaction setup to the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology [mdpi.com]
- 3. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 5. Biotransformation of fluorinated drugs and xenobiotics by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103910776A - Spironolactone derivative and microbial transformation preparation method and application thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application of Spironolactone in Studying the Renin-Angiotensin-Aldosterone System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spironolactone (B1682167) as a tool to investigate the Renin-Angiotensin-Aldosterone System (RAAS). This document includes detailed experimental protocols for in vivo, in vitro, and clinical research settings, alongside quantitative data summarizing the effects of spironolactone on key RAAS parameters.
Spironolactone is a potassium-sparing diuretic and a specific antagonist of aldosterone (B195564), acting primarily through competitive binding to the mineralocorticoid receptor (MR) in the distal convoluted renal tubule.[1][2] This action inhibits the effects of aldosterone, a key hormone in the RAAS responsible for regulating sodium and water retention and potassium excretion.[3][4] By blocking the MR, spironolactone leads to increased sodium and water excretion, a reduction in blood volume and blood pressure, and potassium retention.[3][4] Its utility in research extends from basic physiological studies to the development of novel therapeutics targeting the RAAS.
Mechanism of Action in the RAAS
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor.[1][2] In the RAAS, angiotensin II stimulates the adrenal cortex to release aldosterone. Aldosterone then binds to the MR in epithelial tissues, primarily in the kidneys, leading to the expression of proteins that regulate ion and water transport, resulting in sodium reabsorption and potassium excretion.[5][6] Spironolactone and its active metabolites, such as canrenone, bind to the MR, preventing aldosterone from exerting its effects.[4][7] This blockade disrupts the normal feedback loop of the RAAS, often leading to a compensatory increase in plasma renin activity (PRA) and aldosterone levels.[8][9]
dot
Caption: Mechanism of Spironolactone action on the RAAS.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of spironolactone on the RAAS.
Table 1: Effect of Spironolactone on Blood Pressure in Human Studies
| Study Population | Spironolactone Dose | Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation |
| Oligo-anuric Hemodialysis Patients | 50 mg twice daily | 2 weeks | 142.0 ± 19.6 | -10.6 | Not Reported | Not Significant | [10] |
| Resistant Hypertension | 25-50 mg daily | Not Specified | Not Reported | -32.2 ± 20.6 (office) | Not Reported | -10.9 ± 11.6 (office) | [11] |
| Resistant Hypertension | 25-50 mg daily | Not Specified | Not Reported | -20.8 ± 14.6 (ABPM) | Not Reported | -8.8 ± 7.3 (ABPM) | [11] |
| Normal Renin Hypertension | 100 mg/day | 8 weeks | Not Reported | Significant Reduction | Not Reported | Significant Reduction | [12] |
| Normal Renin Hypertension | 400 mg/day | 8 weeks | Not Reported | Greater Reduction than 100mg | Not Reported | Greater Reduction than 100mg | [12] |
Table 2: Effect of Spironolactone on RAAS Biomarkers
| Study Population | Spironolactone Dose | Duration | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone | Change in Serum Potassium | Citation |
| Pregnant Patients | 100 mg daily | 2 weeks | Increased by 79% | Decreased by 36% | Decreased by 21% (due to cessation of supplements) | [13] |
| Healthy Dogs | 2 mg/kg/day vs 4 mg/kg/day | 7 days | Significant Increase (no dose-dependent effect) | Significant Increase (no dose-dependent effect) | No significant change | [14][15][16] |
| Acutely Decompensated Heart Failure | 50-100 mg/day | 3 days | Significant Increase | Significant Increase | Not Reported | [17] |
| Rats | 20 mg/kg/day (subcutaneous) | 5 weeks | Significantly Increased | Significantly Increased | No significant change | [18] |
Experimental Protocols
In Vivo Protocol: Investigating the Effect of Spironolactone in a Rat Model of Hypertension
This protocol describes a general workflow for studying the effects of spironolactone on blood pressure and RAAS components in a rat model of hypertension.
dot
Caption: In vivo experimental workflow.
1. Animal Model and Hypertension Induction:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[17][19]
-
Acclimatization: House rats under standard conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water for at least one week before the experiment.[17]
-
Hypertension Induction: A model of chronic kidney disease-induced hypertension can be created by a two-stage 5/6 nephrectomy.[17]
2. Spironolactone Administration:
-
Dosing: Spironolactone can be administered daily by oral gavage at doses ranging from 7 mg/kg/day to 80 mg/kg/day, dissolved in a suitable vehicle like olive oil.[17][18][20]
-
Control Group: The control group should receive the vehicle alone.
3. Blood Pressure Measurement:
-
Method: Measure systolic blood pressure weekly using the tail-cuff method in conscious, pre-warmed rats.[17][19]
-
Procedure: Obtain at least three stable readings and average them for each animal at each time point.
4. Sample Collection:
-
Blood: At the end of the study, collect blood samples via cardiac puncture or from the abdominal aorta under anesthesia. Collect blood into chilled tubes containing an anticoagulant (e.g., EDTA) for plasma separation. Centrifuge at 4°C and store plasma at -80°C until analysis.
-
Urine: For 24-hour urine collection, house rats in metabolic cages. Collect urine into a container with a preservative if necessary.[10] Measure the total volume and store aliquots at -20°C for analysis of aldosterone and electrolytes.
5. Biochemical Analysis:
-
Plasma Renin Activity (PRA) and Aldosterone Concentration (PAC): Measure PRA and PAC using commercially available radioimmunoassay (RIA) or ELISA kits according to the manufacturer's instructions.[7][21][22]
-
Electrolytes: Analyze serum or plasma concentrations of sodium and potassium using an electrolyte analyzer.
In Vitro Protocol: Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of spironolactone for the mineralocorticoid receptor.[19][23][24][25][26]
dot
Caption: In vitro competitive binding assay workflow.
1. Preparation of Receptor Source:
-
Use cytosol from tissues with high MR expression (e.g., rat kidney) or lysates from cells overexpressing the human MR (e.g., transfected COS-1 cells).[19][23]
2. Radioligand:
3. Competition Assay:
-
In a series of tubes, incubate a fixed concentration of [³H]-aldosterone with the receptor preparation in the presence of increasing concentrations of unlabeled spironolactone.
-
Include a control with no spironolactone (total binding) and a control with a large excess of unlabeled aldosterone to determine non-specific binding.[19][23]
4. Incubation:
-
Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.[24]
5. Separation of Bound and Free Ligand:
-
Use dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.[24] Alternatively, use a filtration method to separate the receptor-bound radioligand.
6. Quantification:
-
Measure the amount of bound radioactivity in the supernatant (if using charcoal) or on the filter (if using filtration) using liquid scintillation counting.
7. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the spironolactone concentration.
-
Determine the IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for spironolactone using the Cheng-Prusoff equation.
In Vitro Protocol: MR Reporter Gene Assay
This protocol describes a cell-based assay to assess the functional antagonist activity of spironolactone on the MR.[5][6][16][27]
1. Cell Line:
-
Use a mammalian cell line (e.g., U2OS or proprietary engineered cells) stably transfected with an expression vector for the human mineralocorticoid receptor and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.[5][6][16][27]
2. Assay Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.[27]
-
Treatment: Treat the cells with a fixed concentration of aldosterone (agonist) to stimulate MR activity, in the presence of increasing concentrations of spironolactone. Include appropriate controls (vehicle, aldosterone alone).
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[27]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
3. Data Analysis:
-
Plot the luciferase activity against the logarithm of the spironolactone concentration.
-
Determine the IC50 value, which represents the concentration of spironolactone that causes a 50% reduction in the aldosterone-induced luciferase activity.
Clinical Research Protocol: Ambulatory Blood Pressure Monitoring (ABPM)
This protocol outlines the use of ABPM to assess the antihypertensive efficacy of spironolactone in a clinical trial setting.[1][2][8][9][11][15][28][29][30]
dot
Caption: Ambulatory Blood Pressure Monitoring workflow.
1. Patient Population:
-
Enroll patients with a confirmed diagnosis of, for example, resistant hypertension (office systolic BP >140 mmHg or diastolic BP >90 mmHg despite treatment with at least three antihypertensive drugs, including a diuretic).[1][15][29]
2. Study Design:
3. Intervention:
-
Administer spironolactone (e.g., 25 mg once daily) or a matching placebo for a predefined period (e.g., 8 weeks).[1][15][29]
4. ABPM Procedure:
-
Perform 24-hour ABPM at baseline and at the end of the treatment period.
-
Use a validated ABPM device programmed to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[9]
-
Instruct patients to maintain their usual daily activities and to keep their arm still during measurements.
5. Data Analysis:
-
Calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure at baseline and follow-up for each group.
-
The primary endpoint is typically the change in mean 24-hour or daytime systolic blood pressure from baseline to the end of treatment, compared between the spironolactone and placebo groups.[1][15][29]
Clinical Research Protocol: 24-Hour Urine Collection for Aldosterone and Electrolytes
This protocol details the procedure for collecting 24-hour urine samples to assess the effects of spironolactone on aldosterone excretion and electrolyte balance.[3][4][10][13][14]
1. Patient Instructions:
-
Provide the patient with a suitable collection container, which may contain a preservative (e.g., boric acid).[10]
-
Instruct the patient to begin the collection in the morning by emptying their bladder into the toilet and noting the exact time. This is the start time.[3]
-
All subsequent urine passed over the next 24 hours must be collected in the container.[3]
-
The collection should end at the same time the following day, with the patient emptying their bladder one last time into the container.[3]
-
The container should be kept cool (e.g., in a refrigerator or on ice) throughout the collection period.[3]
2. Sample Processing:
-
Upon receipt in the laboratory, measure the total volume of the 24-hour urine collection.
-
Ensure the sample is well-mixed and take an aliquot for analysis.
3. Analysis:
-
Measure the concentration of aldosterone, sodium, and potassium in the urine sample using appropriate laboratory methods (e.g., LC-MS/MS for aldosterone, ion-selective electrodes for electrolytes).
-
Calculate the total 24-hour excretion of each analyte by multiplying the concentration by the total urine volume.
4. Important Considerations:
-
Spironolactone treatment should be discontinued (B1498344) for at least 4-6 weeks before measuring the aldosterone-to-renin ratio for diagnostic purposes, as it can interfere with the results.[4][13]
-
Ensure the patient maintains their usual diet and fluid intake unless otherwise specified for the study.[3] Patient adherence to the collection procedure is crucial for accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Aldosterone measurement, urine | Allina Health [account.allinahealth.org]
- 4. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of renin activity, concentration and substrate in rat plasma by radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambulatory Blood Pressure Monitoring in Clinical Trials | Semantic Scholar [semanticscholar.org]
- 9. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testmenu.com [testmenu.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. bjhlab.testcatalog.org [bjhlab.testcatalog.org]
- 14. labcorp.com [labcorp.com]
- 15. Addition of spironolactone in patients with resistant arterial hypertension (ASPIRANT)--study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spironolactone ameliorates endothelial dysfunction through inhibition of the AGE/RAGE axis in a chronic renal failure rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of spironolactone on the renin-aldosterone system in rats | Revista Española de Fisiología [revistas.unav.edu]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. clario.com [clario.com]
- 29. scispace.com [scispace.com]
- 30. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spironolactone Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spironolactone (B1682167) dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of spironolactone?
Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] By blocking the action of aldosterone (B195564), a hormone that regulates sodium and potassium balance, spironolactone inhibits sodium and water reabsorption while promoting potassium retention.[1][3] This diuretic effect is central to its therapeutic action in conditions like heart failure and hypertension.[4] Spironolactone and its active metabolites competitively bind to receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[3][5]
Q2: How should spironolactone be prepared for oral administration in rodents?
Due to its poor water solubility, spironolactone is often prepared as a suspension for oral gavage in rodents.[4] A common method involves micronizing the spironolactone powder and suspending it in a vehicle such as a 0.5% or 1% methylcellulose (B11928114) solution or corn oil.[4] It is critical to ensure the suspension is homogenous by vortexing it thoroughly before each administration to guarantee consistent and accurate dosing.[4] Some studies have also reported dissolving spironolactone in olive oil for subcutaneous injections in rats.[4]
Q3: What are the main active metabolites of spironolactone?
Spironolactone is rapidly metabolized into several active metabolites that contribute significantly to its overall effect. The primary active metabolites are canrenone (B1668266) and 7α-thiomethylspironolactone (TMS).[4]
Q4: How does spironolactone affect the Renin-Angiotensin-Aldosterone System (RAAS)?
By blocking aldosterone receptors, spironolactone disrupts the negative feedback loop of the RAAS.[4] This can lead to a compensatory increase in plasma renin activity and aldosterone concentrations.[4] Researchers should be aware of this physiological response when interpreting experimental results.[4]
Troubleshooting Guide
Issue 1: I am not observing the expected diuretic or therapeutic effect after spironolactone administration.
-
Possible Cause: Inadequate Dose. The administered dose may be too low for the specific animal model, strain, or experimental conditions.
-
Solution: Consult the literature for doses used in similar studies and consider performing a dose-response study to determine the optimal dose for your specific model and endpoint. Refer to the dosage tables below for starting points.
-
-
Possible Cause: Improper Formulation or Administration. Due to its poor solubility, an improperly prepared suspension can lead to inaccurate dosing.[4]
-
Solution: Ensure the spironolactone is properly micronized and suspended. Vortex the suspension vigorously before each administration to ensure homogeneity.[4]
-
-
Possible Cause: Low Baseline Aldosterone Levels. The effect of spironolactone may be less pronounced in healthy animals with normal aldosterone concentrations.[4]
-
Solution: Evaluate the baseline aldosterone levels in your animal model. The experimental design may require a model with elevated aldosterone to observe a significant effect.
-
Issue 2: I am observing signs of toxicity or adverse effects in my animals.
-
Possible Cause: Hyperkalemia. As a potassium-sparing diuretic, spironolactone can lead to elevated serum potassium levels.
-
Possible Cause: Dehydration and Electrolyte Imbalance. The diuretic effect of spironolactone can cause dehydration and imbalances in other electrolytes.[4]
-
Solution: Ensure animals have free and continuous access to water. Monitor for signs of dehydration, such as lethargy and decreased skin turgor. Serum electrolytes should be monitored periodically.[4]
-
-
Possible Cause: Anti-androgenic Effects. Spironolactone can exhibit anti-androgenic activity, which may be an undesired side effect in certain experimental contexts.[2]
-
Solution: Be aware of potential anti-androgenic effects and consider if they could confound the experimental results. If these effects are a concern, alternative mineralocorticoid receptor antagonists could be explored.
-
Data Presentation
Table 1: Suggested Starting Dosages of Spironolactone for In Vivo Experiments
| Animal Model | Dosage Range | Administration Route | Application | Reference(s) |
| Mouse | 100 - 400 mg/kg | Oral | Schistosomiasis | [6][7] |
| Rat | >1000 mg/kg (LD50) | Oral | Toxicity | [5] |
| Dog | 2 mg/kg once daily | Oral | Congestive Heart Failure | [8] |
| Children | 1 - 3 mg/kg daily | Oral | Edema | [9] |
| Adult Human | 25 - 400 mg daily | Oral | Various indications | [10][11][12] |
Table 2: Pharmacokinetic Parameters of Spironolactone and its Metabolites
| Species | Parameter | Spironolactone | Canrenone | 7α-thiomethyl-spironolactone (TMS) | Reference(s) |
| Human | Half-life | ~1.4 hours | ~16.5 hours | ~13.8 hours | [4] |
| Human | Protein Binding | >90% | >90% | >90% | [4] |
| Rat | Oral Bioavailability | 82% | - | - | [4] |
| Dog | Oral Bioavailability | 62% | 57% | - | [4] |
| Monkey | Oral Bioavailability | 103% | 48% | - | [4] |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Suspension for Oral Gavage
-
Materials: Spironolactone powder, vehicle (e.g., 0.5% methylcellulose in sterile water or corn oil), mortar and pestle (optional, for micronization), vortex mixer, appropriate gavage needles.
-
Procedure: a. Calculate the required amount of spironolactone and vehicle based on the desired concentration and total volume needed. b. If necessary, micronize the spironolactone powder using a mortar and pestle to improve suspension. c. Gradually add the spironolactone powder to the vehicle while continuously mixing. d. Vortex the suspension thoroughly for several minutes until a uniform and homogenous suspension is achieved. e. Store the suspension appropriately (as per stability data, if available) and always vortex immediately before each administration to ensure uniform dosing.
Protocol 2: Dose-Response Study Design
-
Animal Model: Select the appropriate animal species and strain for the research question. Acclimatize the animals to the housing conditions.
-
Group Allocation: Randomly assign animals to several groups, including a vehicle control group and at least 3-4 dose groups of spironolactone. The dose ranges should be selected based on literature review and preliminary studies.
-
Administration: Administer the prepared spironolactone suspension or vehicle to the respective groups at a consistent time each day.
-
Monitoring and Endpoint Assessment: Monitor the animals regularly for any clinical signs of efficacy or toxicity. Collect relevant samples (e.g., blood, urine, tissue) at predetermined time points to assess the desired pharmacodynamic endpoints (e.g., electrolyte levels, blood pressure, biomarkers of disease).
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose (ED50) and the optimal therapeutic dose with minimal side effects.
Mandatory Visualizations
References
- 1. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPIRONOLACTONE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. drugs.com [drugs.com]
Common experimental errors in Spironolactone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors encountered during Spironolactone research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Formulation & Administration
Question 1: Why am I seeing inconsistent results in my in vivo studies after oral administration of Spironolactone?
Answer: Inconsistent results following oral administration of Spironolactone are often linked to its poor aqueous solubility.[1][2][3][4][5] Spironolactone is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. This can lead to variable absorption and bioavailability.
-
Troubleshooting:
-
Vehicle Selection: For rodent studies, preparing Spironolactone as a suspension in vehicles like 0.5% or 1% methylcellulose (B11928114) or corn oil is a common practice. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
-
Solubility Enhancement: Techniques such as creating solid dispersions with carriers like polyethylene (B3416737) glycol 4000 (PEG 4000) have been shown to significantly increase solubility.
-
Particle Size Reduction: Micronizing the Spironolactone powder before suspension can also improve dissolution and absorption.
-
Question 2: My Spironolactone suspension appears to be degrading over time. What are the optimal storage conditions?
Answer: Spironolactone suspensions can be susceptible to both chemical and microbial degradation. Stability is influenced by factors such as pH, temperature, and the presence of preservatives.
-
Troubleshooting:
-
pH Control: Spironolactone is more stable at a pH of around 5. At pH 3, 7, and 9, significant degradation has been observed.
-
Temperature: For extemporaneously prepared aqueous suspensions, storage at refrigerated temperatures (5 ± 3°C) can help maintain chemical stability. One study showed that a suspension was chemically stable for up to 180 days when refrigerated.
-
Microbial Contamination: Aqueous suspensions are prone to microbial growth, which can dramatically reduce the product's stability. The use of a suitable preservative, such as 0.2% (w/v) potassium sorbate, can prevent contamination.
-
Pharmacology & Efficacy
Question 3: I am not observing the expected diuretic or anti-hypertensive effect in my animal model. What could be the cause?
Answer: A lack of expected efficacy can stem from several factors, including inadequate dosing, the physiological state of the animal model, and the drug's mechanism of action.
-
Troubleshooting:
-
Dose-Response: Ensure the dose is appropriate for the specific animal model and experimental conditions. Refer to published literature for established effective dose ranges in similar studies.
-
Baseline Aldosterone (B195564) Levels: Spironolactone's diuretic effect is more pronounced in states of elevated aldosterone. The effect may be less significant in healthy animals with normal aldosterone concentrations.
-
Active Metabolites: Spironolactone is rapidly metabolized to active metabolites, primarily canrenone (B1668266) and 7α-thiomethylspironolactone, which contribute significantly to its biological activity. Consider the pharmacokinetics in your model, as the parent drug has a short half-life.
-
Question 4: I am observing unexpected side effects in my animal studies, such as gynecomastia or menstrual irregularities. Why is this happening?
Answer: These effects are likely due to Spironolactone's known "off-target" activities. In addition to its primary action as a mineralocorticoid receptor antagonist, Spironolactone also exhibits anti-androgenic, pro-progestogenic, and pro-glucocorticoid effects.
-
Troubleshooting:
-
Acknowledge Off-Target Effects: Be aware that these hormonal effects are inherent to the pharmacology of Spironolactone and may be unavoidable depending on the dose.
-
Dose and Duration: Anti-androgenic effects are dose- and time-dependent. Consider whether a lower dose or shorter duration of treatment could achieve the desired primary effect while minimizing these side effects.
-
Alternative Compounds: If off-target effects are confounding your results, consider using a more selective mineralocorticoid receptor antagonist, such as Eplerenone, for comparison.
-
Analytical & Bioanalytical Issues
Question 5: I am having difficulty with the analytical quantification of Spironolactone in plasma samples. What are some common pitfalls?
Answer: Analytical challenges with Spironolactone often relate to its metabolism and potential for interference.
-
Troubleshooting:
-
Metabolite Quantification: It is often necessary to quantify not only Spironolactone but also its major active metabolites, canrenone and 7α-thiomethylspironolactone, to get a complete pharmacokinetic picture.
-
Method Validation: Ensure your HPLC or LC-MS/MS method is fully validated for specificity, linearity, precision, accuracy, and stability according to established guidelines.
-
Matrix Effects: In LC-MS/MS analysis, plasma components can interfere with the ionization of Spironolactone and its metabolites, affecting quantification. Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, and the use of a suitable internal standard are crucial to mitigate matrix effects.
-
Question 6: My immunoassay results for other steroid hormones (e.g., progesterone (B1679170), digoxin) are inconsistent in samples from Spironolactone-treated subjects. Could there be interference?
Answer: Yes, Spironolactone and its metabolites are known to cross-react with certain immunoassays.
-
Troubleshooting:
-
Progesterone Assays: Spironolactone and its metabolites can cause falsely elevated progesterone levels in some immunoassays.
-
Digoxin (B3395198) Assays: Interference with digoxin immunoassays has also been reported, which can be clinically significant.
-
Confirmation with Mass Spectrometry: If immunoassay interference is suspected, confirm your results using a more specific method like LC-MS/MS, which separates compounds based on their mass-to-charge ratio and is less prone to such cross-reactivity.
-
Troubleshooting Guides
Guide 1: Poor Solubility of Spironolactone in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms in the dosing solution. | Spironolactone concentration exceeds its solubility limit in the chosen vehicle. | 1. Decrease the concentration of Spironolactone. 2. Use a co-solvent system (e.g., with PEG 4000). 3. Prepare a micronized suspension in a vehicle like 0.5% methylcellulose. |
| High variability in in vivo data. | Inconsistent drug absorption due to poor dissolution. | 1. Ensure the dosing suspension is homogenous by vigorous vortexing or sonication before each administration. 2. Enhance solubility using methods like solid dispersion or the use of surfactants. |
| Low oral bioavailability. | Poor dissolution in the gastrointestinal tract. | 1. Formulate with solubility enhancers. 2. Administer with food, as this has been shown to increase bioavailability. |
Guide 2: Adverse Effects in Animal Models
| Symptom | Possible Cause | Suggested Solution |
| Dehydration, lethargy, weight loss. | Excessive diuresis. | 1. Ensure animals have free and continuous access to water. 2. Monitor for signs of dehydration (e.g., skin turgor, reduced activity). 3. Consider reducing the dose. |
| Hyperkalemia (high serum potassium). | Potassium-sparing effect of Spironolactone. | 1. Regularly monitor serum potassium levels. 2. Avoid co-administration with other agents that can increase potassium (e.g., ACE inhibitors, potassium supplements). 3. Reduce the dose or discontinue treatment if hyperkalemia is detected. |
| Gastrointestinal issues (nausea, vomiting, diarrhea). | Direct irritation or systemic effects. | 1. Administer with food to potentially reduce gastrointestinal upset. |
Quantitative Data Summary
Table 1: Solubility of Spironolactone in Various Media
| Solvent | Solubility | Reference |
| Water | Practically insoluble (approx. 23.54 µg/mL) | |
| 0.1N HCl | Approx. 25.41 µg/mL | |
| Methanol | Slightly soluble | |
| Ethanol (95%) | Soluble | |
| Chloroform | Freely soluble | |
| Water with PEG 4000 (1:5 ratio of drug to carrier) | Increased to approx. 53.36 µg/mL | |
| 0.1N HCl with PEG 4000 (1:5 ratio of drug to carrier) | Increased to approx. 61.73 µg/mL |
Table 2: HPLC Method Validation Parameters for Spironolactone Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 40-160 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 98-102% | |
| Limit of Detection (LOD) | 0.018% | |
| Limit of Quantitation (LOQ) | 0.053% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Spironolactone Quantification in Tablets
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (50:50, v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Spironolactone reference standard (e.g., 500 µg/mL) in a suitable diluent. Perform serial dilutions to create calibration standards within the expected linear range (e.g., 40-160 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a known amount of Spironolactone and transfer it to a volumetric flask.
-
Add diluent, sonicate to dissolve the drug, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the Spironolactone concentration based on the peak area and the calibration curve.
Protocol 2: In Vivo Study in a Murine Model of Hypertension
-
Animal Model: Use a suitable hypertensive rat model (e.g., spontaneously hypertensive rat, SHR).
-
Drug Preparation:
-
Micronize Spironolactone powder.
-
Prepare a suspension in 0.5% methylcellulose in sterile water to the desired concentration (e.g., 20 mg/kg).
-
Ensure the suspension is homogenous by vortexing immediately before each administration.
-
-
Dosing:
-
Administer Spironolactone or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Dose animals based on their body weight, which should be monitored regularly.
-
-
Efficacy Assessment:
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
-
Safety and Tolerance Monitoring:
-
Monitor animal body weight, food and water intake, and general appearance daily.
-
At the end of the study, collect blood samples for serum electrolyte analysis (especially potassium) and kidney function tests.
-
-
Tissue Collection: At the termination of the study, euthanize the animals and collect relevant tissues (e.g., heart, kidneys) for histological or molecular analysis.
Visualizations
Caption: Workflow for a typical in vivo Spironolactone study.
Caption: Troubleshooting logic for solubility-related issues.
Caption: Dual mechanism of Spironolactone action.
References
Improving yield and purity of Spironolactone synthesis
Welcome to the technical support center for the synthesis of Spironolactone (B1682167). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to achieve high-yield, high-purity Spironolactone?
A1: The most frequently cited and industrially relevant method is the conjugate addition of a thioacetyl group to canrenone (B1668266) (a key intermediate). This is typically achieved by reacting canrenone with thioacetic acid or its salt, such as potassium thioacetate (B1230152), in the presence of an acid catalyst.[1][2][3] Yields for this method are consistently reported in the range of 75-86%, with HPLC purity often exceeding 99%.[1][3][4]
Q2: I am experiencing low yields in my Spironolactone synthesis. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient. Most protocols suggest refluxing for 3-5 hours.[1][2][3]
-
Suboptimal catalyst: The choice and amount of acid catalyst are crucial. Oxalic acid and methanesulfonic acid have been shown to be effective.[1][3]
-
Degradation of product: Spironolactone can be unstable, and the 7-alpha-acetylthio group can be particularly labile, potentially leading to degradation back to canrenone, especially during workup and purification.[5][6]
-
Side reactions: The formation of byproducts is a common issue. For a detailed list of potential impurities, refer to the troubleshooting section.
Q3: The purity of my final product is below expectations. How can I improve it?
A3: Improving purity often involves optimizing the reaction and purification steps:
-
Recrystallization: This is the most effective method for purifying crude Spironolactone. Ethanol (B145695) is a commonly used solvent for recrystallization.[1][3]
-
Control of reaction conditions: Careful control of temperature and reaction time can minimize the formation of side products.
-
Use of stabilizers: During purification, especially when using methods like activated carbon decolorization, adding a stabilizer such as pyridine (B92270) or triethylamine (B128534) can prevent the degradation of Spironolactone.[5]
-
Chromatography: For isolating and identifying impurities, various chromatographic methods can be employed.[7]
Q4: Are there alternatives to using thioacetic acid due to its pungent odor and environmental concerns?
A4: Yes, potassium thioacetate is a commonly used alternative to thioacetic acid.[1][2][3] It is a salt and is generally easier to handle, reducing the issue of pungent odor. The reaction mechanism remains similar, involving the acid-catalyzed addition of the thioacetate group to canrenone.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of Spironolactone.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal molar ratio of reactants. 3. Degradation of the product during workup. 4. Inefficient crystallization. | 1. Increase reflux time to the recommended 3-5 hours.[1][3] 2. Ensure the molar ratio of canrenone to potassium thioacetate to acid catalyst is approximately 1:2.1:2.1.[3] 3. Cool the reaction mixture to -10°C before filtering to maximize precipitation of the crude product.[1][3] 4. After initial filtration, wash the filter cake with a mixture of water and cold ethanol to remove soluble impurities without dissolving the product.[1] |
| Low Purity (Presence of Impurities) | 1. Formation of canrenone due to hydrolysis of the 7α-acetylthio group.[6] 2. Presence of unreacted starting materials. 3. Formation of various steroidal impurities.[7] | 1. During purification (e.g., decolorizing with activated carbon), add a stabilizer like pyridine or triethylamine to prevent degradation.[5] 2. Optimize reaction time and reactant ratios to drive the reaction to completion. 3. Perform a thorough recrystallization from ethanol.[1][3] For persistent impurities, chromatographic separation may be necessary. |
| Reaction Stalls or Proceeds Slowly | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. | 1. Use a fresh, appropriate acid catalyst such as oxalic acid or methanesulfonic acid.[1][3] Ensure the correct molar ratio is used. 2. Ensure the reaction mixture is maintained at reflux temperature. |
| Difficult Product Isolation | 1. Product is too soluble in the crystallization solvent. | 1. Cool the crystallization mixture to a lower temperature (e.g., -10°C) to decrease solubility and improve precipitation.[1][3] 2. Use a minimal amount of hot ethanol for recrystallization to ensure supersaturation upon cooling. |
Data Presentation
Table 1: Comparison of Spironolactone Synthetic Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Canrenone | Canrenone | Canrenone |
| Reagents | Potassium thioacetate, Oxalic acid | Potassium thioacetate, Methanesulfonic acid | Thioacetic acid, Trimethylsilyl triflate |
| Solvent | Ethanol | Ethanol | Tetrahydrofuran |
| Reaction Time | 5 hours (total) | 4 hours | 1 hour |
| Reaction Temperature | Reflux | Reflux | Room Temperature |
| Crude Yield | ~89% (calculated from crude mass) | ~94% (calculated from crude mass) | Not specified |
| Final Yield | 75% | 76% | 76% |
| Purity (HPLC) | 99.2% | 99.0% | 99.6% |
| Reference | [1] | [1][3] | [4] |
Experimental Protocols
Protocol 1: Spironolactone Synthesis using Potassium Thioacetate and Oxalic Acid
This protocol is based on a common method for the synthesis of Spironolactone.[1][3]
Materials:
-
Canrenone
-
Potassium thioacetate
-
Oxalic acid
-
Ethanol
-
Reaction vessel with reflux condenser and stirring mechanism
-
Cooling bath
Procedure:
-
To a reaction vessel, add 12.25 g of canrenone, 8.6 g of potassium thioacetate, and 100 ml of ethanol.
-
Heat the mixture to reflux with continuous stirring.
-
Slowly add a solution of 9.5 g of oxalic acid in ethanol dropwise over approximately 1 hour.
-
Continue to reflux the reaction mixture for an additional 3 hours.
-
After the reaction is complete, stop heating and cool the mixture to -10°C in a cooling bath.
-
Maintain the temperature at -10°C for 1.8 hours to allow for complete precipitation.
-
Filter the precipitate and wash the filter cake sequentially with 10 ml of water and 10 ml of cold ethanol.
-
Dry the crude product to obtain approximately 13.5 g of crude Spironolactone.
-
Recrystallize the crude product from ethanol to obtain pure Spironolactone (approx. 12.36 g).
Visualizations
Caption: Workflow for the Synthesis of Spironolactone.
References
- 1. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 5. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 6. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of novel impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spironolactone in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spironolactone (B1682167) in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of spironolactone in cell culture experiments?
A1: Spironolactone has multiple mechanisms of action that can vary between cell lines. Its primary and most well-known function is as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Additionally, it is a known antagonist of the androgen receptor (AR), which is significant in studies involving hormone-sensitive cancers.[4][5] More recently, spironolactone has been identified as an inhibitor of the DNA damage response (DDR) pathway, specifically by inducing the proteasomal degradation of the Xeroderma Pigmentosum group B (XPB) protein, a key component of the Nucleotide Excision Repair (NER) pathway.
Q2: What is a typical starting concentration range for spironolactone in cell culture?
A2: The effective concentration of spironolactone can vary significantly depending on the cell line and the biological endpoint being measured. For anti-proliferative and cytotoxic effects in cancer cell lines, a common starting range is 10-50 µM. For example, a concentration of 30 µM was found to be optimal for inducing cytotoxicity in U87-MG glioblastoma cells. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q3: How should I prepare a stock solution of spironolactone for my experiments?
A3: Spironolactone is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, at 10-100 mM. This stock solution can then be diluted in a pre-warmed complete cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
Q4: Can spironolactone be used to sensitize cancer cells to other treatments?
A4: Yes, due to its ability to inhibit the DNA damage response, spironolactone can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and carboplatin. By impairing the NER pathway through XPB degradation, spironolactone prevents cancer cells from repairing the DNA lesions induced by these chemotherapeutic agents, leading to increased apoptosis and reduced cell survival.
Q5: Does spironolactone affect non-cancerous cells?
A5: Spironolactone has been shown to have minimal cytotoxic effects on some non-cancerous cell lines, such as normal human fibroblasts (IMR-90), at concentrations that are toxic to cancer cells. However, in other contexts, such as in combination with nephrotoxic agents like cisplatin, spironolactone can potentiate toxicity in human kidney cells (HEK 293). It is crucial to test the effects of spironolactone on a relevant non-cancerous control cell line for your specific experimental system.
Troubleshooting Guides
Issue 1: Spironolactone Precipitates in Cell Culture Medium
-
Possible Cause: Spironolactone has low aqueous solubility, and adding a high concentration of the DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Solution:
-
Pre-warm your media: Always use a medium that has been pre-warmed to 37°C.
-
Dilute in steps: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first.
-
Vortex while diluting: Add the spironolactone stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells and can also affect compound solubility.
-
Solubility Test: Before treating your cells, perform a simple solubility test by preparing your final working concentration in the medium and visually inspecting for precipitates after a short incubation at 37°C.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Drug Activity. Spironolactone stock solutions, especially if not stored properly or subjected to multiple freeze-thaw cycles, can lead to inconsistent results.
-
Solution: Aliquot your spironolactone stock solution into single-use volumes upon preparation and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Heterogeneity. Different passages of the same cell line can sometimes exhibit different sensitivities to treatment.
-
Solution: Use cells within a consistent and low passage number range for your experiments. Regularly check for mycoplasma contamination, which can alter cellular responses.
-
Issue 3: Unexpected or Off-Target Effects
-
Possible Cause: Spironolactone is known to have off-target effects, most notably its anti-androgenic activity through the androgen receptor (AR). This can be a confounding factor in cell lines that express AR.
-
Solution:
-
Characterize your cell line: Determine if your cell line expresses the mineralocorticoid receptor (MR) and/or the androgen receptor (AR).
-
Use appropriate controls: If you are studying MR-dependent effects, consider using a more specific MR antagonist, like eplerenone, as a control to distinguish between MR-mediated and off-target effects.
-
Consider the context: Be aware that in some contexts, such as in certain prostate cancer cells, spironolactone has been reported to have paradoxical pro-androgenic effects.
-
Data Summary
Table 1: Effective Concentrations and IC50 Values of Spironolactone in Various Cell Lines
| Cell Line | Cell Type | Effect | Concentration / IC50 | Duration | Reference |
| U87-MG | Human Glioblastoma | Cytotoxicity | ~30 µM (optimal) | 48 & 72 hours | |
| U2OS | Human Osteosarcoma | Growth Inhibition | 50 µM (~80% inhibition) | Not Specified | |
| HeLa | Human Cervical Cancer | Growth Inhibition | 50 µM (~90% inhibition) | Not Specified | |
| AMN-3 | Murine Mammary Adenocarcinoma | Growth Inhibition | 1000 µg/ml (~94.5% inhibition) | 24 hours | |
| Hep-2 | Human Laryngeal Carcinoma | Growth Inhibition | 1000 µg/ml (~93.6% inhibition) | 48 hours | |
| HOS-143B | Human Osteosarcoma | No significant cytotoxicity | 5-40 µM | 24 & 48 hours | |
| hFOB | Human Fetal Osteoblast | Growth Inhibition | 25-40 µM | 24 hours | |
| KU-19-19 | Human Bladder Cancer | Cisplatin Sensitization (IC50) | Cisplatin IC50: 1.97 µM | 72 hours | |
| KE1 | Human Bladder Cancer | Cisplatin Sensitization (IC50) | Cisplatin IC50: 0.54 µM | 72 hours | |
| HEK 293 | Human Embryonic Kidney | Potentiation of Cisplatin Toxicity | 10 µM (with 25-60 µM Cisplatin) | 24 hours | |
| A7r5 | Rat Aortic Smooth Muscle | Reduced Cell Viability | 100-1000 µM | Not Specified |
Experimental Protocols
General Protocol for Treating Adherent Cells with Spironolactone
This protocol provides a general framework that should be optimized for your specific cell line and experimental design.
1. Cell Seeding:
-
One day prior to treatment, seed your cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
2. Preparation of Spironolactone Working Solution:
-
Thaw a single-use aliquot of your high-concentration spironolactone DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare your final working concentrations of spironolactone by diluting the stock solution in the pre-warmed medium. It is crucial to add the stock solution to the medium while gently vortexing to prevent precipitation. Prepare a vehicle control using the same final concentration of DMSO.
3. Cell Treatment:
-
Carefully remove the old medium from your cells.
-
Add the medium containing the desired concentration of spironolactone (or vehicle control) to the cells.
-
Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
4. Downstream Analysis:
-
Following incubation, proceed with your planned analysis, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Follow the manufacturer's instructions for the specific assay.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Harvest the cells (including any floating cells in the supernatant), stain according to the kit protocol, and analyze by flow cytometry.
-
Western Blotting for Protein Expression: Wash cells with cold PBS, lyse the cells in an appropriate lysis buffer, and proceed with protein quantification and Western blot analysis for target proteins such as cleaved PARP, γ-H2AX (for DNA damage), or XPB.
-
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for in vitro studies with spironolactone.
Caption: Spironolactone's main signaling pathways: MR/AR antagonism and DDR inhibition.
References
- 1. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
Addressing Spironolactone stability and degradation in experimental setups
Welcome to the Technical Support Center for Spironolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of Spironolactone in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Spironolactone?
Spironolactone is susceptible to degradation through several pathways, most notably hydrolysis and photodegradation. Alkaline hydrolysis is a major route of degradation, leading to the formation of canrenone (B1668266).[1][2] It is also affected by acidic conditions, heat, and exposure to UV light.[1][3]
Q2: What are the main degradation products of Spironolactone?
The primary degradation products of Spironolactone are canrenone and 7α-thiospironolactone.[1] Under certain stress conditions, other byproducts such as 7α-thiomethylspirolactone and 6β-hydroxy-7α-thiomethylspirolactone may also be formed.
Q3: Which environmental factors have the most significant impact on Spironolactone's stability?
Forced degradation studies have demonstrated that Spironolactone degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions. Exposure to 0.1N NaOH and UV light can cause significant degradation. The optimal pH for Spironolactone stability is approximately 4.5.
Q4: What are the recommended solvents for preparing Spironolactone solutions?
Spironolactone is practically insoluble in water but soluble in organic solvents. Methanol (B129727) and acetonitrile (B52724) are commonly used for preparing stock solutions for analytical purposes. For oral liquid formulations, co-solvent blends containing polyethylene (B3416737) glycol 400, propylene (B89431) glycol, glycerin, and ethanol (B145695) have been used to solubilize Spironolactone.
Q5: How can I monitor the stability of Spironolactone in my experiments?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying Spironolactone and its degradation products. A stability-indicating HPLC method can resolve Spironolactone from its key degradation products like canrenone. UV-Visible spectrophotometry can also be a simpler, cost-effective method for degradation studies.
Troubleshooting Guide
Issue: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Formation of known degradation products.
-
Solution: Compare the retention times of the unknown peaks with reference standards of known degradation products like canrenone and 7α-thiospironolactone.
-
-
Possible Cause 2: Formation of novel or minor degradation products.
-
Solution: Utilize a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks to aid in their structural elucidation.
-
-
Possible Cause 3: Interaction with excipients or container materials.
-
Solution: Perform a forced degradation study on the pure Spironolactone drug substance to differentiate its intrinsic degradation profile from that of the formulated product.
-
Issue: Inconsistent or rapid degradation of Spironolactone in my experiments.
-
Possible Cause 1: Suboptimal pH of the medium.
-
Solution: Spironolactone is most stable at a pH of approximately 4.5. Ensure your experimental medium is buffered to this pH if possible.
-
-
Possible Cause 2: Exposure to light.
-
Solution: Spironolactone is sensitive to light. Protect your solutions from light by using amber-colored vials or by working under low-light conditions.
-
-
Possible Cause 3: Inappropriate storage temperature.
-
Solution: Store Spironolactone solutions at controlled room temperature (22-25°C) or under refrigeration (4-5°C), as higher temperatures can accelerate degradation. Avoid excessive heat.
-
Quantitative Data Summary
Table 1: Summary of Spironolactone Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation | Primary Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Varies (e.g., defined period) | 60°C | Significant | Canrenone | |
| Alkaline Hydrolysis | 0.01 M - 0.1N NaOH | Varies (e.g., 15 minutes) | Room Temperature | Significant | Canrenone, 7α-thiospironolactone | |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | Moderate | Oxidized byproducts | |
| Thermal Degradation | Heat | Varies | 60°C | Moderate | Not specified | |
| Photodegradation | UV light (e.g., 254 nm) | Varies (e.g., 30 minutes) | Room Temperature | Significant | Photolytic byproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of Spironolactone
This protocol outlines the methodology to assess the stability of Spironolactone under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Spironolactone in a suitable solvent such as methanol or acetonitrile.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period.
-
Alkaline Hydrolysis: Treat the stock solution with 0.01 M NaOH and keep at room temperature for a short duration (e.g., 15 minutes).
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or its solution at 60°C for a specified time.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for Spironolactone
This protocol provides a general framework for an HPLC method to separate Spironolactone from its degradation products.
-
Column: C18 column.
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4) and methanol (42:58, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector at 238 nm, with a scan from 200-400 nm for peak purity assessment.
-
Temperature: Room temperature (25°C).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of Spironolactone.
Caption: Spironolactone's mechanism of action via Mineralocorticoid Receptor antagonism.
References
Technical Support Center: Spironolactone Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification and quantification of Spironolactone (B1682167) and its metabolites.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of Spironolactone and its metabolites.
Problem 1: Difficulty distinguishing between Spironolactone and its primary metabolite, Canrenone (B1668266), in mass spectrometry data.
-
Symptom: Similar or identical mass-to-charge (m/z) ratios for Spironolactone and Canrenone, making them indistinguishable, particularly in MS/MS analysis.
-
Cause: In-source fragmentation of Spironolactone, where the 7α-acetylthio group is lost, readily converting it into Canrenone within the mass spectrometer's ion source.[1][2][3]
-
Solution:
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to ensure baseline separation of Spironolactone and Canrenone before they enter the mass spectrometer. This can be achieved by adjusting the mobile phase composition, gradient, or using a high-resolution column.[1][3]
-
Derivatization: Chemically modify Spironolactone and its metabolites before analysis. Derivatization with Girard's Reagent P has been shown to prevent in-source fragmentation and enhance the signal.[1][2][4]
-
Milder Ionization Conditions: If possible, adjust the electrospray ionization (ESI) source parameters to use lower voltages, which may reduce the extent of in-source fragmentation.[3]
-
Problem 2: Poor sensitivity and low signal intensity for Spironolactone and its metabolites.
-
Symptom: Low peak areas or inability to detect the analytes, especially at low concentrations.
-
Cause: Spironolactone and its metabolites can exhibit poor ionization efficiency in standard electrospray ionization (ESI) sources.[1][2][4]
-
Solution:
-
Mobile Phase Additives: Incorporate additives into the mobile phase to enhance ionization. Ammonium (B1175870) fluoride (B91410) and hexafluoroisopropanol (HFIP) have been demonstrated to significantly amplify the signal of Spironolactone and its metabolites in positive ionization mode.[5][6]
-
Derivatization: As mentioned previously, derivatization can improve ionization efficiency and lead to a substantial signal enhancement of one to two orders of magnitude.[2][4]
-
Optimize MS Parameters: Fine-tune mass spectrometer settings, such as nebulizer gas flow, drying gas temperature, and capillary voltage, to maximize the signal for the specific analytes.
-
Problem 3: Inconsistent and non-reproducible quantitative results.
-
Symptom: High variability in analyte concentrations between replicate injections or different sample preparations.
-
Cause: Degradation of Spironolactone in biological matrices, particularly plasma. Spironolactone is unstable and can be rapidly metabolized by esterases present in plasma.[7][8] This degradation is temperature-dependent.[8]
-
Solution:
-
Strict Temperature Control: It is critical to keep blood and plasma samples cooled to 0°C immediately after collection and throughout the sample preparation process to minimize enzymatic degradation.[8]
-
Use of Esterase Inhibitors: Add an esterase inhibitor, such as sodium fluoride (NaF), to the plasma samples to prevent the enzymatic degradation of Spironolactone.[7][8]
-
Prompt Analysis: Process and analyze samples as quickly as possible after collection.
-
Problem 4: Matrix effects leading to ion suppression or enhancement.
-
Symptom: Inaccurate quantification due to interference from other components in the biological sample.
-
Cause: Co-eluting endogenous substances from the sample matrix (e.g., plasma, urine) can affect the ionization efficiency of the target analytes in the mass spectrometer's ion source.[9]
-
Solution:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove as much of the interfering matrix as possible. Techniques include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction.[3][6][10][11][12][13]
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for matrix effects.[14]
-
Stable Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for Spironolactone and its metabolites to correct for matrix effects and variations in sample processing.
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Spironolactone?
Spironolactone is rapidly and extensively metabolized in the liver.[15] The primary and pharmacologically active metabolites include:
-
Canrenone (formed by the removal of the sulfur group)[15]
-
7α-thiomethylspironolactone[16]
-
6β-hydroxy-7α-thiomethylspironolactone[16]
These metabolites have longer half-lives than the parent drug and are largely responsible for its therapeutic effects.[1][17]
Q2: Why is chromatographic separation of Spironolactone and Canrenone so important?
Due to the in-source fragmentation of Spironolactone into Canrenone during mass spectrometry analysis, they can be indistinguishable by the detector.[1] Therefore, achieving distinct retention times for these two compounds through chromatography is essential for their accurate and independent quantification.
Q3: What are the recommended sample handling procedures to ensure the stability of Spironolactone?
To prevent the degradation of Spironolactone in biological samples, especially plasma, the following procedures are recommended:
-
Immediately cool blood and plasma samples to 0°C after collection.[8]
-
Maintain this low temperature throughout all handling and preparation steps.[8]
-
Consider adding an esterase inhibitor like sodium fluoride (NaF) to plasma samples.[7]
-
Analyze the samples as soon as possible.
Q4: Can Spironolactone and its metabolites interfere with other laboratory tests?
Yes, Spironolactone and its metabolites, particularly Canrenone, have been shown to interfere with certain immunoassays for digoxin (B3395198).[18][19] This interference can lead to falsely elevated or decreased digoxin levels, depending on the specific assay method used.[19][20] Using a chemiluminescent assay for digoxin can help to avoid this interference.[19]
Data and Protocols
Quantitative Method Performance
The following table summarizes the lower limits of quantification (LLOQ) achieved by various published LC-MS/MS methods for the analysis of Spironolactone and its metabolites in human plasma.
| Analyte | LLOQ (ng/mL) | Sample Volume | Sample Preparation | Reference |
| Spironolactone | 0.53 | 50 µL | Protein Precipitation | [6] |
| 7α-thiomethylspironolactone | 0.52 | 50 µL | Protein Precipitation | [6] |
| Canrenone | 0.55 | 50 µL | Protein Precipitation | [6] |
| Spironolactone | 28 | 200 µL | Protein Precipitation & SPE | [11] |
| 7α-thiomethylspironolactone | 20 | 200 µL | Protein Precipitation & SPE | [11] |
| Canrenone | 25 | 200 µL | Protein Precipitation & SPE | [11] |
| Spironolactone | 2 | Not specified | Not specified | [10] |
| Canrenone | 2 | Not specified | Not specified | [10] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.[3][6][12]
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add a stable isotope-labeled internal standard.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Liquid Chromatography Method for Spironolactone and Metabolites
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient of methanol (B129727) and water, often with an additive like 0.1% formic acid, is typical.[14] The addition of ammonium fluoride to the mobile phase can enhance signal intensity.[5][6]
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.[14]
-
Column Temperature: Maintaining the column at a controlled temperature, for example, 35°C, can improve reproducibility.[21]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[14]
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Spironolactone, Canrenone, 7α-thiomethylspironolactone, and the internal standard should be optimized on the specific instrument being used.
Visualizations
Spironolactone Metabolism Pathway
Caption: Major metabolic pathways of Spironolactone.
General Experimental Workflow for Metabolite Identification
Caption: A typical workflow for Spironolactone metabolite analysis.
References
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revistas.usp.br [revistas.usp.br]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
Spironolactone assay validation and interference mitigation
Welcome to the technical support center for spironolactone (B1682167) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of spironolactone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying spironolactone in biological matrices?
The most prevalent methods for the quantification of spironolactone and its active metabolite, canrenone (B1668266), are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Immunoassays are also used but are prone to significant interference.
Q2: My immunoassay results for other steroids (e.g., digoxin (B3395198), androstenedione (B190577), progesterone) are unexpected in subjects taking spironolactone. Could this be interference?
Yes, this is a well-documented issue. Spironolactone and its metabolites, particularly canrenone, are known to cross-react with antibodies used in various immunoassays, leading to falsely elevated or, in some cases, lowered results.[1][2][3][4][5][6][7][8][9][10] For instance, spironolactone treatment has been associated with higher measured androstenedione concentrations in certain assays.[2][3] Similarly, canrenone can cause falsely increased progesterone (B1679170) levels in specific immunoassay platforms.[4]
Q3: What is the primary metabolite of spironolactone I should be concerned about for assay interference?
The primary and active metabolite of spironolactone is canrenone.[4][5][8][10][11][12] Spironolactone is rapidly and extensively metabolized to canrenone. Due to its structural similarity to other steroid hormones, canrenone is a major source of cross-reactivity in immunoassays for steroids like digoxin, aldosterone, and progesterone.[4][8][10][11]
Q4: Are LC-MS/MS methods also susceptible to interference when measuring spironolactone?
While LC-MS/MS is significantly more specific than immunoassays, it is not entirely immune to interference. Matrix effects from plasma components can suppress or enhance the analyte signal.[13] Therefore, proper method validation, including the assessment of matrix effects, is crucial. Using a stable isotope-labeled internal standard, such as spironolactone-d6 (B12371441), can help to mitigate these effects.
Q5: What are the typical stability issues I should be aware of when handling samples for spironolactone analysis?
Spironolactone can be unstable under certain conditions. It is susceptible to degradation in acidic and alkaline conditions, as well as upon exposure to heat and UV light.[14][15] It is crucial to follow validated sample collection, processing, and storage procedures to ensure the integrity of the analyte. Studies have shown that spironolactone can be stable in suspension for extended periods when stored at refrigerated or room temperatures in appropriate vehicles.[16][17]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with Immunoassays
Symptoms:
-
Falsely elevated or depressed levels of other steroids (e.g., digoxin, androstenedione, progesterone) in patients administered spironolactone.[1][2][3][4][8]
-
High variability in results between different immunoassay kits for the same analyte.[1][11]
Possible Causes:
-
Cross-reactivity of spironolactone or its metabolites (especially canrenone) with the assay antibodies.[1][2][3][4][5][6][7][8][9][10]
-
The structural similarity of spironolactone and canrenone to endogenous steroids leads to competitive binding in the immunoassay.
Mitigation Strategies:
-
Method Confirmation: Confirm unexpected results with a more specific method, such as LC-MS/MS, which can distinguish between spironolactone, its metabolites, and the target analyte.[13][18]
-
Assay Selection: If an immunoassay must be used, select one that has been validated and shown to have minimal cross-reactivity with spironolactone and its metabolites. For example, some chemiluminescent immunoassays (CLIA) for digoxin have demonstrated reduced interference from spironolactone compared to fluorescence polarization immunoassays (FPIA).[8][11]
-
Sample Dilution: In some cases, diluting the sample may reduce the impact of the interfering substance, but this must be carefully validated.
-
Discontinuation of Medication: If clinically feasible, and for diagnostic purposes, temporarily discontinuing spironolactone administration and re-testing can confirm interference.[2][3]
Issue 2: Poor Reproducibility or Inaccurate Quantification with HPLC or LC-MS/MS Assays
Symptoms:
-
High coefficient of variation (%CV) in quality control samples.
-
Poor recovery of spironolactone from the sample matrix.
-
Inconsistent retention times.
-
Results differ significantly from expected concentrations.
Possible Causes:
-
Sample Degradation: Spironolactone may have degraded due to improper sample handling, storage, or exposure to extreme pH, heat, or light.[14][15]
-
Matrix Effects (LC-MS/MS): Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of spironolactone or its internal standard, leading to signal suppression or enhancement.[13]
-
Suboptimal Extraction: The extraction procedure may not be efficient, leading to low and variable recovery.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with interfering substances.
Mitigation Strategies:
-
Optimize Sample Handling: Adhere strictly to validated protocols for sample collection, processing, and storage. Store samples at appropriate temperatures (e.g., -80°C) and protect them from light.
-
Use a Stable Isotope-Labeled Internal Standard (LC-MS/MS): An internal standard like spironolactone-d6 will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Validate Extraction Procedure: Ensure the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is optimized for high and consistent recovery.
-
Method Validation: A comprehensive method validation according to regulatory guidelines (e.g., FDA, ICH) is essential. This includes assessing linearity, accuracy, precision, selectivity, and stability.
Data Presentation
Table 1: Summary of HPLC-UV Methods for Spironolactone Quantification
| Parameter | Method 1[19] | Method 2[20] | Method 3[21] |
| Column | C18 inertstil (250 x 4.6 mm), 5µm | Not Specified | LiChrospher® C18 (250 x 4 mm), 5µm |
| Mobile Phase | Phosphate (B84403) buffer (pH 4) : Acetonitrile (B52724) (1:1) | Mobile Phase + Ora-Blend® | Acetonitrile : Buffer (57.4:42.6 v/v) |
| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 240 nm | Not Specified | 238 nm (for Spironolactone) |
| Linearity Range | 20-30 ppm | 35-65 µg/mL | 10-60 µg/mL |
| LOD | 0.553 ppm | Not Specified | 0.75 µg/mL |
| LOQ | 1.677 ppm | Not Specified | 2.29 µg/mL |
| Accuracy (% Recovery) | 99.4 - 101.99% | Not Specified | 94.82 - 100% |
Table 2: Summary of LC-MS/MS Methods for Spironolactone Quantification
| Parameter | Method 1[22] | Method 2[18] | Method 3[13][23] |
| Column | Cadenza CD-C18 (3.0 x 100 mm), 3µm | Reversed-phase C18 | C18 (4.6 x 150 mm), 5µm |
| Mobile Phase | 0.1% Formic acid in Water : Methanol (30:70) | Methanol : Water (57:43) | 0.1% Formic acid in Methanol : Water (60:40) |
| Ionization | ESI (+) | APCI (+) | ESI (+) |
| Transitions (m/z) | 341.2 → 107.2 | 341.25 (SIM) | 439.0 (for Spironolactone) |
| Linearity Range | 0.5 - 150 ng/mL | 2 - 300 ng/mL | 0.4 - 5.0 µg/mL |
| LLOQ | 0.5 ng/mL | 2 ng/mL | 0.20 µg/mL |
| Precision (%RSD) | Intra-day: 0.89-6.00%, Inter-day: 1.20-10.51% | < 10% | < 5% |
| Accuracy | Intra-day: 96.90-105.08%, Inter-day: 97.99-104.13% | 85 - 115% | 87.4 - 112.1% (% Recovery) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Spironolactone in Tablets
This protocol is a generalized procedure based on published methods.[19]
-
Standard Preparation:
-
Prepare a standard stock solution of spironolactone (e.g., 20.6 mg in 100 mL of mobile phase).
-
Create a series of calibration standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 20-30 ppm).
-
-
Sample Preparation:
-
Weigh and crush a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the crushed tablet powder equivalent to a known amount of spironolactone (e.g., 25 mg).
-
Dissolve the powder in the mobile phase in a volumetric flask, sonicate for approximately 20 minutes, and dilute to the mark.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 inertstil (250 x 4.6 mm), 5µm
-
Mobile Phase: A mixture of phosphate buffer (pH 4) and acetonitrile in a 1:1 ratio.
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 40°C
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of spironolactone in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Method for Spironolactone in Human Plasma
This protocol is a generalized procedure based on published methods.[22]
-
Standard and QC Preparation:
-
Prepare stock solutions of spironolactone and a suitable internal standard (IS), such as spironolactone-d6, in a solvent like methanol.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the stock solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene (B1212753) chloride).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: Cadenza CD-C18 (3.0 x 100 mm), 3µm
-
Mobile Phase: An isocratic or gradient elution using 0.1% formic acid in water and methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the transition of the precursor ion to the product ion for both spironolactone (e.g., m/z 341.2 → 107.2) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of spironolactone in the unknown samples from the calibration curve.
-
Visualizations
Caption: General workflow for the analysis of spironolactone in biological samples.
Caption: Interference pathway of spironolactone and its metabolite in immunoassays.
References
- 1. Spironolactone as a source of interference in commercial digoxin immunoassays [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spironolactone interference in the immunoassay of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ug.edu.gh [pure.ug.edu.gh]
- 5. Interference of spironolactone in 11-doexycorticosterone radioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross reactivity due to positive canrenone interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. academic.oup.com [academic.oup.com]
- 15. ajptonline.com [ajptonline.com]
- 16. Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. gerpac.eu [gerpac.eu]
- 21. acgpubs.org [acgpubs.org]
- 22. khu.elsevierpure.com [khu.elsevierpure.com]
- 23. revistas.usp.br [revistas.usp.br]
Technical Support Center: Optimization of Spironolactone Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of spironolactone (B1682167) nanoparticle formulations to enhance dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing spironolactone nanoparticles to improve dissolution?
There are several methods available, with the choice depending on the desired nanoparticle characteristics and available equipment. Commonly employed techniques include:
-
Probe Ultra-sonication: This high-energy method is used to prepare solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) by breaking down a coarse emulsion of the drug and lipids.[1][2]
-
Antisolvent Precipitation: This technique involves dissolving spironolactone in a solvent and then introducing this solution into an antisolvent, causing the drug to precipitate as nanoparticles.[3][4] This method can be assisted by ultrasound.[3]
-
Emulsification-Solvent Evaporation/Diffusion: These methods involve dissolving the drug and a polymer in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to form nanoparticles.[5]
-
Nanoprecipitation: This method is used to prepare nanocapsules by dissolving the drug, polymer, and an oil in a solvent and then adding this solution to an aqueous phase.[6]
-
Solvent Evaporation Technique: This method is used to prepare nanomicelles by dissolving spironolactone and polymers in a solvent, followed by evaporation of the solvent.
Q2: What are the key formulation variables to consider when optimizing for enhanced dissolution?
The following factors significantly influence the dissolution rate of spironolactone nanoparticles:
-
Type of Nanocarrier: Different nanocarriers like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles have distinct properties affecting drug release. NLCs, for instance, often show faster drug release than SLNs due to their less ordered lipid matrix.[1][7]
-
Lipid and Polymer Composition: The choice of solid and liquid lipids (in SLNs and NLCs) or polymers (in polymeric nanoparticles) is critical. For example, the concentration of oleic acid in NLCs can influence particle size and entrapment efficiency.[1][2]
-
Surfactant/Stabilizer: The type and concentration of surfactants or stabilizers are crucial for controlling particle size and preventing aggregation.[3][4] Hydroxypropyl methylcellulose (B11928114) (HPMC) and poloxamers are commonly used stabilizers.[3]
-
Drug-to-Carrier Ratio: The amount of spironolactone relative to the lipid or polymer carrier affects both the drug loading and the release profile.
Q3: How does particle size affect the dissolution rate of spironolactone nanoparticles?
A reduction in particle size leads to a significant increase in the surface area of the drug exposed to the dissolution medium.[1] This larger surface area facilitates a faster dissolution rate, which is a primary goal of nanoparticle formulation for poorly soluble drugs like spironolactone.
Q4: What are the essential characterization techniques for spironolactone nanoparticles?
To ensure the quality and performance of your formulation, the following characterization techniques are recommended:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS) to determine the average particle size and the uniformity of the size distribution.[8]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their physical stability in suspension.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of spironolactone successfully encapsulated within the nanoparticles.
-
Solid-State Characterization:
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[8]
-
In Vitro Dissolution Studies: To evaluate the rate and extent of drug release from the nanoparticles compared to the raw drug.[1][8]
Troubleshooting Guides
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SP-NP-01 | Low Dissolution Rate | 1. Particle size is too large.2. Drug is in a stable crystalline form within the nanoparticles.3. Poor wettability of the nanoparticles. | 1. Optimize formulation parameters (e.g., increase surfactant concentration, adjust lipid/polymer ratio) or process parameters (e.g., increase sonication time/power) to reduce particle size.[1][4]2. Select polymers or lipids that promote the amorphous state of the drug. Confirm with DSC and XRD analysis.3. Incorporate hydrophilic polymers or surfactants in the formulation to improve wettability. |
| SP-NP-02 | Particle Aggregation and Instability | 1. Insufficient surface charge (low zeta potential).2. Inadequate concentration of stabilizer.3. Inappropriate storage conditions. | 1. Adjust the pH of the dispersion or add charged excipients to increase the absolute value of the zeta potential.2. Increase the concentration of the steric stabilizer (e.g., HPMC, PVA).3. Store the nanoparticle dispersion at recommended temperatures (e.g., 4°C or 25°C) and protect from light if necessary.[7] |
| SP-NP-03 | Low Entrapment Efficiency | 1. Poor affinity of the drug for the lipid/polymer matrix.2. Drug leakage during the preparation process.3. High drug concentration leading to saturation of the carrier. | 1. Select lipids or polymers with higher solubilizing capacity for spironolactone. For NLCs, increasing the liquid lipid content can improve entrapment.[1][2]2. Optimize the process parameters, such as reducing the emulsification time or using a dialysis method to remove un-entrapped drug more gently.3. Adjust the drug-to-carrier ratio to a lower level. |
| SP-NP-04 | Inconsistent Batch-to-Batch Results | 1. Variability in raw materials.2. Lack of precise control over process parameters.3. Inconsistent environmental conditions (temperature, humidity). | 1. Ensure consistent quality and source of all raw materials.2. Standardize all process parameters, including stirring speed, sonication amplitude and time, temperature, and addition rates.3. Perform experiments in a controlled environment. |
Data Presentation: Comparative Formulation Data
Table 1: Influence of Formulation Method on Spironolactone Nanoparticle Characteristics
| Formulation Method | Nanoparticle Type | Average Particle Size (nm) | Entrapment Efficiency (%) | Key Findings | Reference |
| Probe Ultra-sonication | SLN & NLC | ~170 | Increased with oleic acid (up to 30% w/w) | NLCs with a 70:30 solid:liquid lipid ratio showed optimal dissolution and stability.[1][2] | [1][2] |
| Antisolvent Precipitation | Nanoparticles | Submicron | - | Particle size decreased with increased HPMC concentration and higher feed drug concentration.[4] | [4] |
| Emulsification-Solvent Evaporation | Nanoparticles | 112 - 186 | - | Achieved a ~70-fold increase in the initial dissolution rate.[5] | [5] |
| Nanoprecipitation | Nanocapsules | 320 - 400 | 90.56 - 96.21 | Formulations were stable for 6 months with rapid and complete drug release in simulated gastric fluid.[6] | [6] |
Table 2: Effect of Oleic Acid Concentration in NLCs on Particle Size and Zeta Potential
| Oleic Acid Conc. (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) |
| 0 | Larger | Higher |
| 10 | Decreased | Lower |
| 20 | Further Decreased | Lower |
| 30 | Smallest | Lowest |
| (Data synthesized from findings that increasing oleic acid concentration reduces mean particle size and zeta potential)[1][2] |
Experimental Protocols
1. Preparation of Spironolactone-Loaded NLCs by Probe Ultra-sonication
-
Materials: Spironolactone, Stearic Acid (solid lipid), Oleic Acid (liquid lipid), Span 80 (surfactant), Purified Water.
-
Procedure:
-
Melt the stearic acid at 85°C.
-
Add the oleic acid and Span 80 to the molten stearic acid.
-
Add the spironolactone to the lipid mixture and stir until completely dissolved to form the oil phase.
-
Heat the purified water to the same temperature (85°C) to form the aqueous phase.
-
Disperse the hot oil phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for a specified time (e.g., 5-15 minutes) in an ice bath to prevent lipid crystallization.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.
-
2. In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 0.1 M HCl (900 mL).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Disperse a quantity of spironolactone nanoparticles equivalent to a specific dose (e.g., 10 mg) in the dissolution medium.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the concentration of spironolactone in the filtrate using a validated analytical method, such as HPLC.
-
Compare the dissolution profile of the nanoparticle formulation to that of the raw spironolactone powder.[8]
-
Visualizations
Caption: Experimental workflow for spironolactone nanoparticle formulation and evaluation.
Caption: Troubleshooting logic for addressing low dissolution rates.
References
- 1. d-nb.info [d-nb.info]
- 2. Development and Optimisation of Spironolactone Nanoparticles for Enhanced Dissolution Rates and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds [mdpi.com]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Technical Support Center: Quality by Design (QbD) for Spironolactone Tablet Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals applying the Quality by Design (QbD) approach to the formulation and optimization of Spironolactone tablets.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating Spironolactone tablets?
A1: The primary challenge in formulating Spironolactone is its very low aqueous solubility.[1] Spironolactone is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] This poor solubility can lead to a slow dissolution rate in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1][3]
Q2: What are the initial steps in applying a QbD approach to Spironolactone tablet formulation?
A2: The initial steps involve defining the Quality Target Product Profile (QTPP) and identifying the Critical Quality Attributes (CQAs). The QTPP outlines the desired characteristics of the final tablet, such as dosage strength, route of administration, and desired release profile. From the QTPP, CQAs are identified, which are physical, chemical, biological, or microbiological attributes that must be controlled to ensure the desired product quality.
Q3: What are the typical Critical Quality Attributes (CQAs) for an immediate-release Spironolactone tablet?
A3: Typical CQAs for an immediate-release Spironolactone tablet include:
-
Dissolution Rate: This is a critical parameter due to Spironolactone's low solubility. The goal is often to achieve a rapid and consistent drug release, for instance, not less than 75% drug release in 60 minutes.
-
Disintegration Time: Rapid disintegration is crucial for immediate-release tablets to ensure the drug is available for dissolution. A common target is a disintegration time of less than 8 minutes.
-
Hardness and Friability: The tablets must be robust enough to withstand handling and transportation without breaking.
-
Content Uniformity: This ensures that each tablet contains the correct amount of the active pharmaceutical ingredient (API).
-
Assay and Purity: The tablet must contain the specified amount of Spironolactone and be free from unacceptable levels of impurities.
Q4: Which formulation and process parameters are generally considered critical for Spironolactone tablets?
A4: Based on risk assessments in various studies, the following are often identified as Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs):
-
CMAs:
-
Concentration of Disintegrant
-
Concentration of Binder
-
Concentration of Lubricant
-
-
CPPs:
-
Granulation process parameters (e.g., impeller speed, chopper speed, binder addition rate in wet granulation)
-
Compression force
-
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development of Spironolactone tablets using a QbD approach.
Issue 1: Inconsistent or Slow Drug Dissolution
| Potential Cause | Troubleshooting Strategy | Relevant Analytical Techniques |
| Poor API Solubility | - Employ solubility enhancement techniques such as solid dispersions with hydrophilic polymers (e.g., PVP, HPMC), liquisolid compacts using non-volatile solvents (e.g., PEG 400), or nanoparticle formation. - Consider inclusion complexation with cyclodextrins. | - Powder X-ray Diffraction (PXRD) to assess the physical form of the API. - Differential Scanning Calorimetry (DSC) to investigate drug-excipient interactions and solubility. - Fourier-Transform Infrared (FTIR) Spectroscopy to check for interactions. |
| Inappropriate Excipient Selection/Concentration | - Optimize the type and concentration of disintegrant (e.g., croscarmellose sodium, sodium starch glycolate). - Evaluate different binders and their impact on dissolution. - Minimize the level of hydrophobic lubricants like magnesium stearate. | - Dissolution testing (USP Apparatus II). - Disintegration testing. |
| Polymorphism of Spironolactone | - Characterize the polymorphic form of the API, as different polymorphs can have different solubilities and dissolution rates. Form II has been noted to have different solubility characteristics. | - PXRD is the recommended method for polymorph characterization. - Thermal analysis (DSC, TGA). |
| Excessive Compression Force | - Reduce the compression force during tableting to increase tablet porosity and facilitate faster disintegration and dissolution. | - Tablet hardness testing. - Tablet friability testing. |
Issue 2: Poor Powder Flowability and Compressibility
| Potential Cause | Troubleshooting Strategy | Relevant Analytical Techniques |
| Poor Flow Properties of Spironolactone API | - Spironolactone is known to have poor flow properties. Employ a granulation process (wet or dry) to improve flowability and ensure uniform die filling. | - Carr's Index and Hausner Ratio measurements. - Angle of Repose determination. |
| Inappropriate Excipient Ratios in Liquisolid Formulations | - Optimize the ratio of liquid vehicle to carrier and coating materials to ensure a dry, free-flowing powder is obtained. | - Flowability testing of the final blend. |
| Excessive Moisture Content | - Ensure adequate drying of granules in a wet granulation process. | - Loss on Drying (LOD) analysis. |
Issue 3: Tablet Hardness is too Low or Friability is too High
| Potential Cause | Troubleshooting Strategy | Relevant Analytical Techniques |
| Insufficient Binder Concentration | - Increase the concentration of the binder in the formulation. | - Tablet hardness testing. - Tablet friability testing. |
| Low Compression Force | - Increase the compression force. However, this must be balanced with the potential negative impact on dissolution. | - Hardness and friability testing. - Dissolution testing. |
| Inadequate Granule Properties | - Optimize the granulation process to produce granules with appropriate size and density. | - Particle size analysis of granules. |
III. Experimental Protocols
1. Dissolution Testing for Immediate-Release Spironolactone Tablets
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 1000 mL of 0.1 N HCl with 0.1% Sodium Lauryl Sulfate (SLS).
-
Rotation Speed: 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method:
-
Withdraw an aliquot of the dissolution medium at each time point.
-
Filter the sample.
-
Analyze the concentration of Spironolactone using a validated UV-Vis spectrophotometric or HPLC method.
-
2. High-Performance Liquid Chromatography (HPLC) for Spironolactone Assay
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 50 µL.
-
Standard Preparation: Prepare a standard stock solution of Spironolactone in the mobile phase.
-
Sample Preparation:
-
Weigh and crush a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase.
-
Use sonication to ensure complete dissolution.
-
Dilute to a suitable concentration with the mobile phase.
-
Filter the solution before injection.
-
IV. Visualizations
Caption: Quality by Design (QbD) workflow for pharmaceutical development.
Caption: Risk assessment linking CMAs and CPPs to CQAs for Spironolactone tablets.
References
Validation & Comparative
Spironolactone versus eplerenone: a comparative analysis of mechanism and specificity
Spironolactone (B1682167) vs. Eplerenone (B1671536): A Comparative Analysis of Mechanism and Specificity
Published: December 2, 2025
This guide provides a detailed comparative analysis of spironolactone and eplerenone, two prominent mineralocorticoid receptor (MR) antagonists. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, receptor specificity, and the experimental data that defines their distinct pharmacological profiles.
Introduction: The Evolution of Mineralocorticoid Receptor Antagonism
Spironolactone, a synthetic steroid, has been a cornerstone of mineralocorticoid receptor (MR) antagonist therapy for over 60 years.[1][2] It effectively blocks the actions of aldosterone (B195564), a key hormone in regulating blood pressure and electrolyte balance.[3] However, its clinical utility is often hampered by a lack of receptor specificity, leading to significant side effects.[3][4][5] This limitation spurred the development of eplerenone, a second-generation MRA derived from spironolactone, engineered for greater selectivity for the mineralocorticoid receptor.[1][5][6] Eplerenone's design incorporates a 9α,11α-epoxy bridge, which sterically hinders its ability to bind to other steroid receptors, thereby reducing the incidence of hormonal side effects.[1][7]
This guide will dissect the molecular mechanisms, compare receptor binding affinities, and present the experimental protocols used to characterize these two critical drugs.
Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor
Both spironolactone and eplerenone exert their primary effect by competitively binding to the mineralocorticoid receptor, preventing aldosterone from activating its classical signaling pathway. In its active state, the aldosterone-bound MR translocates to the nucleus, binds to hormone response elements on DNA, and initiates the transcription of genes involved in sodium and water reabsorption. By blocking aldosterone's binding, both drugs inhibit this cascade.[3][7]
While both are antagonists, spironolactone has a significantly higher in vitro affinity for the MR compared to eplerenone.[1][3] However, this is partially offset in vivo by differences in bioavailability and plasma protein binding, resulting in eplerenone being approximately 50-75% as potent as spironolactone.[6][7]
Receptor Specificity and Pharmacokinetic Profile
The most significant pharmacological distinction between spironolactone and eplerenone lies in their specificity. Spironolactone binds with considerable affinity to androgen and progesterone (B1679170) receptors, leading to antiandrogenic (e.g., gynecomastia, impotence) and progestogenic (e.g., menstrual irregularities) side effects.[4][5][8] Eplerenone's structural modifications grant it a much higher selectivity for the MR, with a 100- to 1000-fold lower affinity for androgen and progesterone receptors compared to spironolactone.[6] This enhanced specificity translates to a markedly improved side-effect profile.[4][9]
Data Presentation
The following tables summarize the quantitative differences in receptor affinity and pharmacokinetic properties between the two antagonists.
Table 1: Comparative Receptor Binding Affinities
| Receptor | Spironolactone (IC₅₀, nM) | Eplerenone (IC₅₀, nM) | Relative Selectivity (Eplerenone vs. Spironolactone) |
|---|---|---|---|
| Mineralocorticoid (MR) | 24 | 990 | ~40x lower affinity[1][3] |
| Androgen (AR) | 240 | >10,000 | >400x more selective[6] |
| Progesterone (PR) | 320 | >10,000 | >300x more selective[6] |
| Glucocorticoid (GR) | >10,000 | >10,000 | Negligible binding for both[6][7] |
IC₅₀ values represent the concentration of drug required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher affinity. Data compiled from multiple sources.[1][3][6]
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Spironolactone | Eplerenone |
|---|---|---|
| Bioavailability | Variable (Metabolized) | ~70%[7] |
| Plasma Protein Binding | >90%[1] | ~50%[1][7] |
| Half-life | ~1.4 hours (parent drug); 16.5 hours (active metabolites)[8] | 4-6 hours[7] |
| Metabolism | Hepatic; converted to multiple active metabolites (e.g., canrenone)[2][8] | Hepatic (CYP3A4); converted to inactive metabolites[6][7] |
Experimental Protocols
The characterization of spironolactone and eplerenone relies on standardized in vitro assays to determine binding affinity and functional activity.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., spironolactone) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Objective: To determine the IC₅₀ and subsequently the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.
Materials:
-
Source of receptor (e.g., purified recombinant human MR, AR, or PR; tissue homogenates).
-
Radioligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).
-
Unlabeled test compounds (spironolactone, eplerenone).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplates (e.g., 384-well).
-
Scintillation counter or filter reader.
Methodology:
-
Receptor Immobilization: A fixed concentration of the receptor is incubated in the wells of a microplate until bound. For SPA, this may involve Ni-chelate coated plates for His-tagged receptors.[10]
-
Competitive Binding: Serial dilutions of the unlabeled test compound (e.g., eplerenone) are added to the wells.
-
Radioligand Addition: A fixed concentration of the radioligand (typically at or below its Kₔ value) is added to all wells.[11] Control wells include:
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand. This is achieved either by washing the plates and using a filter-based harvesting system or by using SPA technology where only bound radioligand is close enough to the bead to generate a signal.[12][13]
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation.[11]
Experimental Protocol 2: Reporter Gene Assay
This cell-based assay measures the functional consequence of receptor binding—whether a compound acts as an agonist or an antagonist.
Objective: To determine if spironolactone and eplerenone antagonize agonist-induced receptor activation.
Materials:
-
Mammalian cell line (e.g., HEK293T) that does not endogenously express the receptor of interest.[14]
-
Expression plasmid for the full-length human MR.
-
Reporter plasmid containing a hormone response element (MRE) upstream of a reporter gene (e.g., firefly luciferase).[15][16]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[14][17]
-
Cell culture reagents and transfection reagents.
-
Agonist (aldosterone), antagonists (spironolactone, eplerenone).
-
Luminometer.
Methodology:
-
Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate) and grow to an appropriate confluency.
-
Co-transfection: Transfect the cells with the three plasmids (MR expression, MRE-luciferase reporter, and normalization control) using a suitable transfection reagent.[14]
-
Incubation: Allow 18-24 hours for the cells to express the receptor and reporter proteins.
-
Compound Treatment: Replace the medium with fresh medium containing:
-
Vehicle control.
-
A fixed concentration of agonist (aldosterone).
-
Agonist + serial dilutions of the antagonist (spironolactone or eplerenone).
-
-
Incubation: Incubate the cells with the compounds for 16-24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases sequentially using a dual-luciferase assay system and a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC₅₀ for functional inhibition.
Conclusion and Implications
The comparative analysis of spironolactone and eplerenone reveals a classic structure-activity relationship case study in drug development. While both are effective mineralocorticoid receptor antagonists, spironolactone's utility is compromised by its off-target effects stemming from a lack of receptor selectivity.[2][3] Eplerenone, through targeted chemical modification, achieves significantly greater selectivity, resulting in a safer and better-tolerated therapeutic, albeit with a lower intrinsic affinity for the MR.[5][6][9] For researchers and drug developers, this comparison underscores the critical importance of receptor specificity in minimizing adverse effects and highlights the power of rational drug design to improve upon existing pharmacotherapies.
References
- 1. eshonline.org [eshonline.org]
- 2. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eplerenone - Wikipedia [en.wikipedia.org]
- 8. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. eubopen.org [eubopen.org]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
A Comparative Analysis of the Antiandrogenic Effects of Spironolactone and Finasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiandrogenic properties of two widely utilized pharmaceuticals: Spironolactone and Finasteride. By examining their distinct mechanisms of action, effects on hormonal profiles, and clinical efficacy, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of their respective therapeutic applications and limitations. The information presented herein is supported by experimental data from peer-reviewed studies to ensure a robust and objective analysis.
Mechanisms of Action: A Tale of Two Pathways
Spironolactone and Finasteride exert their antiandrogenic effects through fundamentally different mechanisms. Spironolactone acts as a direct antagonist of the androgen receptor, while Finasteride inhibits the synthesis of a potent androgen.
Finasteride , on the other hand, is a potent and specific inhibitor of the 5α-reductase enzyme, particularly the type II isoenzyme.[4][5] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues such as the prostate gland, hair follicles, and skin.[4][6] By inhibiting this conversion, Finasteride significantly reduces circulating and tissue levels of DHT.[4][7]
Comparative Efficacy: Insights from Clinical Trials
The differential mechanisms of Spironolactone and Finasteride translate into distinct hormonal and clinical effects. Several randomized controlled trials have compared their efficacy in the treatment of androgen-dependent conditions, primarily hirsutism in women.
| Parameter | Spironolactone | Finasteride | Study Reference |
| Mechanism of Action | Androgen Receptor Antagonist | 5α-Reductase Inhibitor | [2][4] |
| Effect on Testosterone | No significant change in serum levels | Significant increase in serum levels | [8] |
| Effect on DHT | No direct effect on synthesis | Significant decrease in serum levels | [4][7] |
| Effect on T/DHT Ratio | No significant change | Significant increase | [8] |
Table 1: Comparison of Hormonal Effects
Clinical studies have yielded mixed results regarding the superior efficacy of one drug over the other. Some studies suggest comparable efficacy in improving hirsutism, while others indicate a better response with Spironolactone.
| Study | Drug & Dosage | Duration | Key Findings on Hirsutism |
| Moghetti et al. (2000) | Spironolactone (100 mg/day) vs. Finasteride (5 mg/day) | 6 months | Both drugs were effective, with no statistically significant difference in the reduction of hair diameter or Ferriman-Gallwey (F-G) scores.[9][10] |
| Wong et al. (1995) | Spironolactone (100 mg/day) vs. Finasteride (5 mg/day) | 6 months | Both treatments resulted in a similar and significant, though limited, improvement in hirsutism.[8][11] |
| Fruzetti et al. (2003) | Spironolactone (100 mg/day) vs. Finasteride (5 mg/day) | 12 months | In the short-term, the results were similar, but Spironolactone was found to be effective for a longer time.[12] |
| Sahin et al. (2001) | Spironolactone (100 mg/day) vs. Finasteride (5 mg/day) | 9 months | Spironolactone showed a significantly better response in reducing hirsutism scores compared to Finasteride.[13] |
Table 2: Summary of Clinical Trials Comparing Spironolactone and Finasteride in Hirsutism
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experimental procedures are provided below.
Androgen Receptor Competitive Binding Assay
This assay is crucial for determining the binding affinity of a compound to the androgen receptor.
Objective: To quantify the ability of a test compound (e.g., Spironolactone) to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of androgen receptors)
-
Radiolabeled androgen (e.g., [3H]R1881)
-
Test compound (Spironolactone)
-
Assay buffer (e.g., TEDG buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the radiolabeled androgen.
-
In assay tubes, add a fixed amount of rat prostate cytosol.
-
Add varying concentrations of the test compound to the tubes.
-
Add a fixed concentration of the radiolabeled androgen to all tubes.
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radiolabeled androgen (e.g., using hydroxylapatite).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).[4][14]
5α-Reductase Enzyme Activity Assay
This assay is used to assess the inhibitory potential of a compound on the 5α-reductase enzyme.
Objective: To measure the inhibition of the conversion of testosterone to DHT by a test compound (e.g., Finasteride).
Materials:
-
Source of 5α-reductase (e.g., rat liver or prostate microsomes)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (Finasteride)
-
Reaction buffer
-
Method for quantifying DHT (e.g., RIA, LC-MS)
Procedure:
-
Pre-incubate the enzyme source with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture.
-
Quantify the amount of DHT produced using a validated method.
-
Calculate the percent inhibition of 5α-reductase activity and determine the IC50 value of the test compound.[2][15]
Radioimmunoassay (RIA) for Hormone Quantification
RIA is a common method for measuring the concentration of hormones like testosterone and DHT in biological samples.
Objective: To determine the serum concentrations of testosterone and DHT.
Materials:
-
Serum samples
-
Specific antibody against the hormone of interest (testosterone or DHT)
-
Radiolabeled hormone ([125I]-labeled testosterone or DHT)
-
Standard solutions of the hormone
-
Precipitating reagent (for separating bound and free hormone)
-
Gamma counter
Procedure:
-
For DHT measurement, an initial extraction step may be required to remove testosterone.[5]
-
In assay tubes, add a fixed amount of the specific antibody and the radiolabeled hormone.
-
Add standard solutions or unknown serum samples to the tubes.
-
Incubate the tubes to allow for competitive binding.
-
Add a precipitating reagent to separate the antibody-bound hormone from the free hormone.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve and determine the hormone concentration in the unknown samples.[11][16]
Ferriman-Gallwey Scoring System for Hirsutism Assessment
This is a standardized method for the clinical evaluation of hirsutism.
Objective: To visually and semi-quantitatively assess the extent of terminal hair growth in androgen-sensitive areas.
Procedure:
-
The modified Ferriman-Gallwey score assesses hair growth in nine body areas: upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs.[3][17]
-
Each area is scored on a scale of 0 to 4, where 0 represents the absence of terminal hair and 4 represents extensive terminal hair growth.
-
The scores from all nine areas are summed to obtain a total score. A total score of 8 or higher is generally considered indicative of hirsutism in Caucasian women.[7]
Conclusion
Spironolactone and Finasteride are both effective antiandrogenic agents, but they operate through distinct and complementary mechanisms. Spironolactone directly blocks the androgen receptor, while Finasteride prevents the formation of the potent androgen DHT. The choice between these two agents in a clinical or research setting depends on the specific androgen-dependent condition being addressed and the desired hormonal profile. While some studies suggest comparable clinical efficacy in conditions like hirsutism, others indicate potential advantages for one agent over the other. A thorough understanding of their individual pharmacological profiles, as detailed in this guide, is paramount for their appropriate application in research and drug development.
References
- 1. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gentaurpdf.com [gentaurpdf.com]
- 6. diasource-diagnostics.com [diasource-diagnostics.com]
- 7. societaitalianadiendocrinologia.it [societaitalianadiendocrinologia.it]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. izotop.hu [izotop.hu]
- 12. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Ferriman Gallwey score – My Endo Consult [myendoconsult.com]
- 17. bhns.org.uk [bhns.org.uk]
Validating Spironolactone's Dual Effects: A Comparative In Vivo Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo diuretic and hormonal effects of spironolactone (B1682167) against its alternatives, supported by experimental data and detailed methodologies.
Spironolactone, a potassium-sparing diuretic, is a well-established therapeutic agent used in the management of conditions like heart failure and hypertension. Its primary mechanism of action is the antagonism of the mineralocorticoid receptor (MR), leading to increased sodium and water excretion while conserving potassium.[1][2][3] However, spironolactone's clinical application can be complicated by its off-target hormonal effects, which arise from its interaction with androgen and progesterone (B1679170) receptors.[4][5] This has spurred the development of more selective mineralocorticoid receptor antagonists (MRAs) such as eplerenone. This guide delves into the in vivo validation of spironolactone's diuretic versus its hormonal effects, offering a comparative analysis with eplerenone.
Unraveling the Mechanisms: Diuretic vs. Hormonal Pathways
Spironolactone's therapeutic and adverse effects are rooted in its interaction with distinct signaling pathways. Its diuretic action is a result of blocking the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[5][6] Conversely, its hormonal effects, such as gynecomastia and menstrual irregularities, are due to its binding to androgen and progesterone receptors.[4][7]
Aldosterone Signaling Pathway and Spironolactone's Diuretic Effect
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by binding to the mineralocorticoid receptor in the kidneys.[2][5] This binding promotes the reabsorption of sodium and water, and the excretion of potassium. Spironolactone competitively inhibits this receptor, thereby preventing these effects and leading to diuresis.[1][3]
Androgen Signaling Pathway and Spironolactone's Hormonal Effect
Spironolactone can also bind to the androgen receptor, acting as an antagonist.[6][7] This prevents androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor, leading to antiandrogenic effects.[7][8]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats [kerwa.ucr.ac.cr]
- 3. researchgate.net [researchgate.net]
- 4. Diuretic and cardiovascular effects of furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Comparative evaluation of a 5-day Hershberger assay utilizing mature male rats and a pubertal male assay for detection of flutamide's antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
A Comparative Analysis of Spironolactone and Other Mineralocorticoid Receptor Antagonists: Cross-Reactivity and Off-Target Effects
Spironolactone (B1682167), a foundational mineralocorticoid receptor antagonist (MRA), has been a cornerstone in treating conditions like heart failure and hypertension for decades.[1][2] However, its clinical application is often hampered by a notable lack of specificity, leading to a range of off-target effects. This guide provides a detailed comparison of spironolactone with other MRAs, namely eplerenone (B1671536), finerenone (B607456), and canrenone (B1668266), focusing on their cross-reactivity profiles and the resultant clinical implications. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of agents for both clinical and investigational purposes.
Introduction to Mineralocorticoid Receptor Antagonists
MRAs function by competitively blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor, which is primarily located in the kidneys, heart, and blood vessels.[2] This antagonism mitigates sodium reabsorption and potassium excretion, thereby lowering blood pressure and reducing fluid retention.[2] While effective, the therapeutic utility of the first-generation MRA, spironolactone, is often limited by its interaction with other steroid hormone receptors. This has driven the development of newer, more selective agents like eplerenone and the non-steroidal MRA, finerenone.
Comparative Receptor Binding Profiles
The primary distinction between spironolactone and other MRAs lies in their binding affinity and selectivity for the mineralocorticoid receptor versus other steroid receptors, such as the androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors. Spironolactone's steroidal structure, derived from progesterone, contributes to its significant cross-reactivity.[3][4]
Spironolactone: Exhibits considerable affinity for both androgen and progesterone receptors.[3][5] Its binding to the androgen receptor is responsible for its antiandrogenic effects, while its interaction with the progesterone receptor can lead to menstrual irregularities in women.[5][6] The affinity of spironolactone for the AR has been reported to be in the range of 2.7% to 67% of the potent androgen dihydrotestosterone (B1667394) (DHT).[5][7]
Eplerenone: A second-generation, steroidal MRA derived from spironolactone, was specifically designed for greater selectivity.[4] It demonstrates a significantly lower affinity for androgen and progesterone receptors, reportedly a 100- to 1000-fold reduction in binding compared to spironolactone.[8] While this enhanced selectivity minimizes hormonal side effects, eplerenone is less potent at the mineralocorticoid receptor, with studies suggesting it is about 50% to 75% as potent as spironolactone.[8][9][10]
Finerenone: A third-generation, non-steroidal MRA, finerenone possesses high selectivity for the mineralocorticoid receptor with minimal to no affinity for androgen, progesterone, or glucocorticoid receptors.[11][12][13] Its unique, bulky structure leads to a different binding mode within the receptor compared to steroidal MRAs.[13] Finerenone's high selectivity is comparable to eplerenone but it has a similar potency to spironolactone at the MR, offering a favorable balance of efficacy and safety.[11][14]
Canrenone: An active metabolite of spironolactone, canrenone also contributes to the therapeutic and off-target effects of its parent drug.[15][16] It has a lower affinity for the androgen receptor than spironolactone but still exhibits antiandrogenic activity.[5][17] Canrenone has also been shown to competitively inhibit progesterone binding to its receptor.[6][18]
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the relative binding affinities of spironolactone and other MRAs for various steroid receptors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are compiled from various preclinical studies. Lower values indicate higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| Spironolactone | ~24 nM (IC50) | ~67 nM (IC50)[5] | High Affinity | Low Affinity[19] |
| Canrenone | High Affinity | Lower affinity than Spironolactone[5] | High Affinity[6][18] | N/A |
| Eplerenone | ~660 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | ~22,000 nM (IC50) |
| Finerenone | ~18 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) |
Clinical Manifestations of Off-Target Effects
The cross-reactivity of MRAs with other steroid receptors directly translates to their clinical side-effect profiles.
-
Spironolactone: Its antiandrogenic properties frequently lead to dose-dependent gynecomastia (breast development in males), breast tenderness, and erectile dysfunction.[8][10][20] In women, its progestogenic and antiandrogenic activities can cause menstrual irregularities.[3][6]
-
Eplerenone: Due to its high selectivity for the mineralocorticoid receptor, eplerenone is associated with a significantly lower incidence of hormonal side effects like gynecomastia and menstrual disturbances compared to spironolactone.[1][4][21]
-
Finerenone: As a highly selective, non-steroidal MRA, finerenone is designed to avoid the hormonal side effects associated with spironolactone.[11][22] Clinical trial data has shown a lack of significant sex hormone-related adverse events.[23]
-
Canrenone: As a metabolite of spironolactone, it contributes to the overall antiandrogenic effects observed with spironolactone treatment.[17]
Hyperkalemia (elevated potassium levels) is a class effect for all MRAs, as it is directly related to their mechanism of action at the mineralocorticoid receptor.[1] However, some studies suggest that finerenone may have a lower risk of clinically significant hyperkalemia compared to steroidal MRAs.[22][24]
Visualizing Molecular Interactions and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: On-Target vs. Off-Target Effects of Spironolactone.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro competitive binding assays. These experiments are fundamental in pharmacology for determining the affinity of a drug for its receptor.
Protocol: Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled drug (the "competitor," e.g., spironolactone) to displace a radiolabeled ligand (e.g., [3H]-aldosterone) from its receptor.
1. Preparation of Receptor Source:
-
A source of the target receptor is required. This can be purified receptor protein, cell lysates, or tissue homogenates from organs known to express the receptor (e.g., rat prostate cytosol for the androgen receptor).[5]
2. Assay Incubation:
-
A constant, low concentration of a high-affinity radiolabeled ligand specific for the receptor is used.
-
Varying concentrations of the unlabeled competitor drug are added to a series of reaction tubes.
-
The receptor preparation is added to each tube, and the mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
- Filtration: The mixture is rapidly passed through a filter (e.g., glass fiber) that traps the receptor-ligand complexes, while the free ligand passes through.[25]
- Adsorption: A substance like dextran-coated charcoal is added to adsorb the small, free radioligand, followed by centrifugation to pellet the charcoal.[26]
4. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[27]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The evolution of mineralocorticoid receptor antagonists from the non-selective spironolactone to the highly selective eplerenone and finerenone represents a significant advancement in targeted therapy. While spironolactone remains a potent and effective MRA, its utility is often compromised by predictable, mechanism-based off-target effects stemming from its cross-reactivity with androgen and progesterone receptors. Eplerenone offers a more selective alternative, albeit with lower potency. Finerenone, a non-steroidal MRA, provides both high potency and high selectivity, minimizing the risk of hormonal side effects. For researchers and clinicians, a thorough understanding of these differences in receptor binding profiles is crucial for selecting the most appropriate MRA to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 8. researchgate.net [researchgate.net]
- 9. Eplerenone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 15. Interaction of spironolactone with rat skin androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Comparative Safety Profiles of Spironolactone, Eplerenone, and Finerenone: A Pharmacovigilance Study Based on FAERS Data from 2004 to 2024 [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. uwyo.edu [uwyo.edu]
- 27. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Spironolactone and Its Analogues: Efficacy, Safety, and Mechanisms
An in-depth guide for researchers and drug development professionals on the comparative pharmacology of mineralocorticoid receptor antagonists, featuring detailed experimental data, protocols, and pathway visualizations.
Spironolactone (B1682167), a foundational mineralocorticoid receptor (MR) antagonist, has been a cornerstone in treating conditions like heart failure and hypertension for decades.[1] Its therapeutic efficacy, however, is often shadowed by a range of side effects stemming from its non-selective binding to other steroid receptors.[2] This has spurred the development of analogues with improved selectivity and safety profiles. This guide provides a comprehensive comparison of spironolactone with its key analogues—eplerenone (B1671536), finerenone (B607456), canrenone, and drospirenone (B1670955)—supported by experimental data and detailed methodologies to inform future research and development.
Comparative Efficacy
The therapeutic applications of spironolactone and its analogues are extensive, ranging from cardiovascular and renal protection to the management of hormonal disorders. Their comparative efficacy has been evaluated in numerous clinical trials.
A network meta-analysis of seven randomized controlled trials (RCTs) involving 15,749 patients with type 2 diabetes and chronic kidney disease demonstrated that for reducing the urinary albumin-to-creatinine ratio (UACR), spironolactone and the non-steroidal MRA finerenone were the most effective and statistically indistinguishable.[3] Both showed significantly greater potency in reducing albuminuria compared to eplerenone.[3]
In patients with heart failure, both spironolactone and eplerenone have shown efficacy in reducing mortality and hospitalization.[4][5] A systematic review and meta-analysis of ten studies including 21,930 heart failure patients suggested that eplerenone was associated with a lower risk of all-cause and cardiovascular mortality compared to spironolactone.[6]
For hypertension, potassium canrenoate (B1263433), an active metabolite of spironolactone, has been shown to have a greater and more rapid effect on diastolic blood pressure compared to spironolactone.[7] This was attributed to a lesser stimulation of the renin-angiotensin-aldosterone system.[7]
Drospirenone, a spironolactone analogue primarily used as a progestin in oral contraceptives, exhibits both antimineralocorticoid and antiandrogenic activities.[8][9] Its antiandrogenic properties make it effective in treating conditions like acne and hirsutism.[10] Studies have shown drospirenone to be more effective than a placebo in reducing acne lesions by 43%, while spironolactone has been found to reduce hair growth in women with hirsutism by 70%.[10]
Table 1: Comparative Efficacy of Spironolactone and its Analogues
| Analogue | Primary Therapeutic Areas | Key Efficacy Findings | Supporting Studies |
| Eplerenone | Heart Failure, Hypertension | Lower risk of all-cause and cardiovascular mortality in heart failure compared to spironolactone.[6] | EMPHASIS-HF, EPHESUS[5][11] |
| Finerenone | Chronic Kidney Disease in Type 2 Diabetes | Superior anti-albuminuric efficacy, equivalent to spironolactone but greater than eplerenone.[3] Associated with a lower risk of a composite of all-cause mortality and heart failure events compared to eplerenone in some studies.[12] | ARTS-DN, FIDELIO-DKD[2][12] |
| Canrenone/Potassium Canrenoate | Hypertension, Heart Failure | Potassium canrenoate showed a greater and more rapid antihypertensive effect, particularly on diastolic pressure, compared to spironolactone.[7] | - |
| Drospirenone | Contraception, Acne, Hirsutism | Effective in reducing acne severity and hirsutism due to its antiandrogenic properties.[10] | - |
Comparative Safety
The primary differentiating factor among spironolactone and its analogues lies in their safety profiles, particularly concerning hyperkalemia and hormonal side effects.
Spironolactone's lack of selectivity for the mineralocorticoid receptor leads to binding to androgen and progesterone (B1679170) receptors, resulting in side effects such as gynecomastia, impotence, and menstrual irregularities.[2][13]
Eplerenone was developed to have greater selectivity for the MR, resulting in a significantly lower incidence of gynecomastia compared to spironolactone.[2][14] However, the risk of hyperkalemia remains a concern with both drugs, particularly in patients with renal impairment.[15]
Finerenone, a non-steroidal MRA, has a high affinity and selectivity for the MR with no significant activity at androgen, progesterone, estrogen, or glucocorticoid receptors.[2][12] This translates to a lower incidence of hormonal side effects.[12] A network meta-analysis found that both finerenone and eplerenone were significantly safer than spironolactone regarding the risk of hyperkalemia (serum potassium ≥ 5.5 mmol/L).[3]
Drospirenone, while effective for hormonal conditions, has been associated with a higher risk of blood clots and potential liver damage compared to spironolactone.[10]
Table 2: Comparative Safety of Spironolactone and its Analogues
| Analogue | Hyperkalemia Risk | Hormonal Side Effects (e.g., Gynecomastia) | Other Notable Side Effects |
| Spironolactone | High[3] | High (dose-dependent)[2][14] | Impotence, menstrual irregularities[2] |
| Eplerenone | Moderate to High[3][15] | Low[2][14] | - |
| Finerenone | Lower than Spironolactone[3][12] | Very Low/Negligible[2][12] | - |
| Canrenone/Potassium Canrenoate | Present, but potentially lower stimulation of RAAS may influence this[7] | Lower than Spironolactone[16] | - |
| Drospirenone | - | Low (antiandrogenic effects are therapeutic) | Higher risk of blood clots, potential for liver damage[10] |
Mechanism of Action and Signaling Pathways
Spironolactone and its analogues exert their primary effects by competitively antagonizing the mineralocorticoid receptor in the distal convoluted tubule and collecting duct of the nephron.[17][18] Aldosterone, the natural ligand for the MR, promotes the reabsorption of sodium and water and the excretion of potassium.[19] By blocking this interaction, these drugs lead to natriuresis, diuresis, and potassium retention.[18]
The differences in their safety profiles arise from their varying affinities for other steroid receptors. Spironolactone's binding to androgen and progesterone receptors accounts for its hormonal side effects.[17] Eplerenone and finerenone were specifically designed for greater MR selectivity.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of findings, detailed experimental protocols are essential. Below is a generalized protocol for a clinical trial comparing the efficacy and safety of mineralocorticoid receptor antagonists in patients with a specific condition, such as chronic kidney disease with type 2 diabetes, based on common elements from trials like ARTS-DN and FIDELIO-DKD.
Objective: To compare the efficacy (e.g., reduction in UACR) and safety (e.g., incidence of hyperkalemia) of an MRA (e.g., finerenone) versus a standard MRA (e.g., spironolactone) or placebo in patients with chronic kidney disease and type 2 diabetes.
Study Design: A multicenter, randomized, double-blind, parallel-group, active-comparator or placebo-controlled trial.
Participant Selection:
-
Inclusion Criteria: Adults with a diagnosis of type 2 diabetes and chronic kidney disease, defined by a specific range of estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR). Participants should be on a stable dose of an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin II receptor blocker (ARB).
-
Exclusion Criteria: Serum potassium level above a predefined threshold (e.g., >5.0 mmol/L) at screening, severe renal impairment (e.g., eGFR below a certain level), uncontrolled hypertension, or a history of significant cardiovascular events within a specified period.
Randomization and Blinding: Eligible participants are randomly assigned in a 1:1 ratio to receive either the investigational MRA or the comparator/placebo. Both participants and investigators remain blinded to the treatment allocation.
Intervention:
-
Treatment Arm: Oral administration of the investigational MRA at a specified starting dose, with potential for dose titration based on serum potassium levels and blood pressure response at predefined intervals (e.g., 4 and 8 weeks).
-
Control Arm: Oral administration of the comparator MRA or a matching placebo, following the same dosing and titration schedule.
Assessments and Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in UACR at the end of the treatment period (e.g., 90 days or longer).
-
Primary Safety Endpoint: Incidence of hyperkalemia, defined as a serum potassium level ≥ 5.5 mmol/L.
-
Secondary Endpoints: Change in eGFR, change in blood pressure, incidence of other adverse events (e.g., gynecomastia, renal impairment).
-
Data Collection: Clinical and laboratory assessments are performed at baseline, at specified intervals during treatment, and at the end of the study. This includes measurements of serum potassium, creatinine (B1669602) (for eGFR calculation), UACR, and blood pressure.
Statistical Analysis: The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model, with the baseline UACR as a covariate. Safety endpoints are compared between groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.
Conclusion
The development of analogues to spironolactone has marked a significant advancement in the field of mineralocorticoid receptor antagonism. While spironolactone remains an effective therapeutic agent, its utility can be limited by its side effect profile. Eplerenone offers a reduction in antiandrogenic effects, though the risk of hyperkalemia persists. Finerenone represents a newer generation of non-steroidal MRAs with a favorable efficacy and safety profile, particularly in patients with chronic kidney disease and type 2 diabetes, demonstrating high potency with a lower risk of hyperkalemia and minimal hormonal side effects. Canrenone and drospirenone serve more specialized therapeutic niches. The choice of an appropriate MRA should be guided by the specific clinical indication, the patient's comorbidities, and a careful consideration of the comparative efficacy and safety data. Future research should continue to explore the long-term outcomes and potential new applications of these selective MRAs.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure (RESEARCH): a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. visualmed.org [visualmed.org]
- 6. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical study of the efficacy of oral potassium canrenoate and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What's better: Drospirenone vs Spironolactone? – meds.is [meds.is]
- 11. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 14. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Spironolactone: Efficacy and Mechanisms Across Key Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Spironolactone's Experimental Results
Spironolactone (B1682167), a potassium-sparing diuretic, has long been a staple in the management of various cardiovascular and endocrine conditions. Its primary mechanism as a competitive aldosterone (B195564) antagonist is well-established, leading to its widespread use in resistant hypertension and heart failure. However, its anti-androgenic properties have also carved out a significant role in dermatological and gynecological applications, such as acne, hirsutism, and polycystic ovary syndrome (PCOS). This guide provides a comprehensive comparison of spironolactone's performance against placebo and other therapeutic alternatives, supported by experimental data and detailed methodologies.
I. Resistant Hypertension
Spironolactone has demonstrated significant efficacy in reducing blood pressure in patients with resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic.
Comparative Efficacy Data
| Treatment Comparison | Study | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Key Findings |
| Spironolactone vs. Placebo | ASPIRANT-EXT[1][2] | -9.8 mmHg (daytime ambulatory) | -3.2 mmHg (daytime ambulatory) | Spironolactone significantly lowered both SBP and DBP compared to placebo. |
| Meta-analysis[3] | -20.56 mmHg (controlled studies) | -6.04 mmHg (controlled studies) | Consistent and significant blood pressure reduction observed across multiple studies. | |
| Spironolactone vs. Amiloride | Randomized Clinical Trial[4][5][6][7] | -14.7 mmHg (home SBP) | Not Reported | Amiloride was found to be non-inferior to spironolactone in lowering home SBP.[5][6][7] |
Experimental Protocol: The ASPIRANT-EXT Trial
The "Addition of Spironolactone in Patients with Resistant Arterial Hypertension" (ASPIRANT-EXT) trial was a multicenter, double-blind, placebo-controlled study designed to assess the efficacy of spironolactone in this patient population.[1][2][8]
Inclusion Criteria:
-
Patients with office systolic blood pressure (SBP) >140 mm Hg or diastolic blood pressure (DBP) >90 mm Hg.[1][8]
-
Treatment with at least three antihypertensive drugs, including a diuretic.[1][8]
Methodology:
-
Randomization: 161 patients were randomly assigned in a 1:1 ratio to receive either 25 mg of spironolactone once daily or a matching placebo, in addition to their existing antihypertensive regimen.[1][2]
-
Treatment Duration: The treatment period was 8 weeks.[1]
-
Primary Endpoint: The primary outcome was the difference in the mean change of daytime ambulatory SBP and DBP from baseline to 8 weeks between the spironolactone and placebo groups.[8]
-
Data Analysis: Analyses were conducted on the 150 patients who completed the follow-up.[1][2]
II. Acne Vulgaris in Adult Women
Spironolactone's anti-androgenic properties make it an effective treatment for hormonal acne in adult women by reducing sebum production.[9][10]
Comparative Efficacy Data
| Treatment Comparison | Study | Primary Outcome Measure | Key Findings |
| Spironolactone vs. Placebo | SAFA Trial[3][9][11][12][13] | Acne-Specific Quality of Life (Acne-QoL) symptom subscale score at 12 weeks | Spironolactone showed a statistically significant greater improvement in Acne-QoL scores compared to placebo.[11] |
| SAFA Trial[3][9][11][12][13] | Participant self-assessed improvement at 24 weeks | 82% of participants in the spironolactone group reported improvement compared to 63% in the placebo group. |
Experimental Protocol: The SAFA Trial
The "Spironolactone for Adult Female Acne" (SAFA) trial was a pragmatic, multicenter, phase 3, double-blind, randomized controlled trial.[3][9][11][12][13]
Inclusion Criteria:
-
Facial acne for at least 6 months that warranted oral antibiotic therapy.[11]
Methodology:
-
Randomization: Participants were randomized to receive either spironolactone or a matched placebo.[3][9][11][12][13]
-
Dosing: The initial dose was 50 mg/day for the first 6 weeks, which was then increased to 100 mg/day for the remainder of the 24-week trial.[3][9][11][12][13] Participants were permitted to continue their existing topical acne treatments.[11]
-
Primary Outcome: The primary endpoint was the change in the Acne-QoL symptom subscale score at week 12.[3][9][11][12][13]
-
Secondary Outcomes: These included Acne-QoL scores at 24 weeks, participant self-assessment of improvement, and Investigator's Global Assessment.[11]
III. Heart Failure
Spironolactone is recommended in patients with heart failure with reduced ejection fraction (HFrEF) to block the deleterious effects of aldosterone on the heart and vasculature.
Comparative Efficacy Data
| Treatment Comparison | Study | Primary Outcome | Key Findings |
| Spironolactone vs. Eplerenone (B1671536) | Observational Study[14] | Blood Pressure Reduction | Eplerenone showed a significantly greater reduction in both systolic and diastolic blood pressure compared to spironolactone after 8 weeks. |
| Randomized Clinical Trial[15][16] | Left Ventricular Ejection Fraction (LVEF) | Eplerenone demonstrated a greater improvement in LVEF after 12 months compared to spironolactone.[15][16] | |
| Randomized Clinical Trial[15][16] | Mortality | Eplerenone was associated with lower cardiovascular and all-cause mortality compared to spironolactone.[15][16] |
Experimental Protocol: Eplerenone vs. Spironolactone in HFrEF
A randomized, prospective, single-blind clinical trial was conducted to compare the efficacy of eplerenone and spironolactone in patients with chronic HFrEF.[15][16]
Inclusion Criteria:
-
Patients with chronic heart failure and a left ventricular ejection fraction of <40%.[14]
Methodology:
-
Randomization: 142 patients were randomly allocated to receive either spironolactone or eplerenone.[15]
-
Treatment Duration: The study duration was 12 months.[15][16]
-
Assessments: Clinical and echocardiographic evaluations were performed at baseline, 6 months, and 12 months.[15]
-
Primary Outcomes: The primary endpoints included changes in LVEF, hospitalization for heart failure, and cardiovascular death.[16]
IV. Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Spironolactone's primary mechanism of action in cardiovascular disease is its antagonism of the mineralocorticoid receptor, which is activated by aldosterone. This disrupts the downstream effects of the Renin-Angiotensin-Aldosterone System (RAAS).
Anti-Androgenic Signaling Pathway
In conditions like acne and hirsutism, spironolactone exerts its effects by acting as an androgen receptor antagonist and by inhibiting enzymes involved in androgen synthesis.[10][17][18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of spironolactone in resistant arterial hypertension: a randomized, double-blind, placebo-controlled trial (ASPIRANT-EXT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. medscape.com [medscape.com]
- 7. Amiloride Is Noninferior to Spironolactone for Resistant Hypertension | AAFP [aafp.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. How Spironolactone Helps Manage Androgens - Oana - Posts [oanahealth.com]
- 11. Spironolactone for adult female acne (SAFA): protocol for a double-blind, placebo-controlled, phase III randomised study of spironolactone as systemic therapy for acne in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Spironolactone and Newer Generation Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of mineralocorticoid receptor (MR) antagonism is evolving. While spironolactone (B1682167) has long been a cornerstone therapy, newer generation agents, including the steroidal eplerenone (B1671536) and the non-steroidal finerenone (B607456), offer distinct pharmacological profiles and clinical benefits. This guide provides an objective, data-driven comparison of these agents to inform research and drug development in cardiorenal and related fields.
Pharmacological and Clinical Data Summary
The following tables summarize the key quantitative data comparing spironolactone, eplerenone, and finerenone, drawing from a range of preclinical and clinical studies.
Table 1: Pharmacological Properties
| Feature | Spironolactone | Eplerenone | Finerenone |
| Class | Steroidal MRA | Steroidal MRA | Non-steroidal MRA |
| Selectivity for MR | Non-selective | Selective | Highly selective |
| Receptor Affinity | High | 10- to 20-fold lower than spironolactone[1] | High, comparable to spironolactone[2][3] |
| Affinity for Androgen and Progesterone Receptors | Significant | Low[1][4] | Negligible[5] |
| Metabolism | Hepatic, with active metabolites (long half-life)[1][4] | Primarily by CYP3A4 to inactive metabolites (short half-life)[1] | - |
| Tissue Distribution | Preferentially concentrated in the kidneys[6] | Higher concentrations in renal tissue than in cardiac tissue[5] | Balanced between heart and kidney[5][6] |
Table 2: Clinical Efficacy and Key Outcomes
| Outcome | Spironolactone | Eplerenone | Finerenone |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | Reduced risk of death by 30% (RALES trial)[6] | Reduced all-cause mortality by 15% (EPHESUS trial)[1] | Reduced risk of cardiovascular events and death from cardiovascular causes.[6] |
| Diabetic Kidney Disease (DKD) | Reduces proteinuria[6][7] | - | Reduces progression to kidney failure and cardiovascular events (FIDELIO-DKD and FIGARO-DKD trials)[6][7] |
| Blood Pressure Reduction | Effective in primary hypertension and resistant hypertension.[1] | Lowers blood pressure in patients with primary hypertension.[1] | Modest reductions in systolic BP (−3 to −6 mmHg).[7] |
| Albuminuria Reduction | Effective | - | Dose-dependent reduction (21-38%)[8] |
Table 3: Safety and Tolerability Profile
| Adverse Event | Spironolactone | Eplerenone | Finerenone |
| Hyperkalemia | Doubled the risk compared to placebo[6]; Incidence of 20-25% in some studies.[7] | Lower incidence than spironolactone. | Lower incidence than spironolactone (10-15%)[7]; Higher risk than placebo.[9] |
| Gynecomastia | Increased risk (RR = 5.14)[6]; Occurs in 4-8% of patients.[7] | Lower incidence than spironolactone.[1][10] | Absent.[7] |
| Treatment Discontinuation Rate | 12-18% in some studies.[7] | Lower than spironolactone.[11] | 7-9% in some studies.[7] |
Signaling Pathways
The differential effects of steroidal and non-steroidal mineralocorticoid receptor antagonists (MRAs) can be attributed to their distinct interactions with the mineralocorticoid receptor (MR) and subsequent downstream signaling.
Genomic Signaling Pathway of Mineralocorticoid Receptor Antagonists
Aldosterone (B195564), a mineralocorticoid, binds to the MR in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding recruits co-activators, initiating the transcription of genes involved in inflammation and fibrosis.[12][13] Both steroidal and non-steroidal MRAs competitively inhibit the binding of aldosterone to the MR, thereby blocking this cascade.[14][15][16] However, finerenone, a non-steroidal MRA, exhibits a unique bulky binding mode that may more effectively inhibit the recruitment of transcriptional co-regulators.[13][17]
Non-Genomic Signaling Pathways
Recent evidence suggests that MRAs also exert non-genomic effects that are independent of gene transcription. These rapid cellular responses are thought to be mediated by a membrane-associated MR. Spironolactone and eplerenone have been shown to influence intracellular calcium levels, cyclic GMP (cGMP), and the activity of ERK1/2 in cardiomyocytes.[18] These non-genomic actions may contribute to their cardioprotective effects.[18]
Experimental Protocols
The following sections detail the methodologies of key clinical trials that have defined the clinical use of spironolactone and newer generation MRAs.
RALES (Randomized Aldactone Evaluation Study) - Spironolactone
-
Objective: To assess the effect of spironolactone on morbidity and mortality in patients with severe heart failure.[10]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[10]
-
Patient Population: 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less, who were already receiving standard therapy including an ACE inhibitor and a loop diuretic.[10][11]
-
Intervention: Patients were randomized to receive either 25 mg of spironolactone daily or a matching placebo. The dose could be increased to 50 mg daily if signs of heart failure progression were observed without hyperkalemia.[10][11]
-
Primary Endpoint: Death from any cause.[11]
-
Secondary Endpoints: Hospitalization for heart failure, changes in NYHA class, and serum potassium levels.[10]
EPHESUS (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study) - Eplerenone
-
Objective: To determine the efficacy of eplerenone in reducing mortality and cardiovascular morbidity in patients with acute myocardial infarction (MI) complicated by left ventricular dysfunction and heart failure.[19]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14]
-
Patient Population: 6,642 patients with a recent MI (3-14 days prior), LVEF ≤40%, and clinical signs of heart failure.[1][14]
-
Intervention: Patients were randomized to receive eplerenone (starting at 25 mg/day and titrated to 50 mg/day) or placebo, in addition to standard medical therapy.[1][19]
-
Primary Endpoints: Time to death from any cause and time to the first occurrence of either death from cardiovascular causes or hospitalization for a cardiovascular event.[20]
-
Secondary Endpoints: Death from cardiovascular causes and death from any cause or any hospitalization.[19]
ARTS-DN (Mineralocorticoid Receptor Antagonist Tolerability Study - Diabetic Nephropathy) - Finerenone
-
Objective: To assess the safety and efficacy of different doses of finerenone in patients with type 2 diabetes mellitus and diabetic nephropathy.[21]
-
Study Design: A phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]
-
Patient Population: 823 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73 m², and albuminuria, who were receiving an ACE inhibitor or an ARB.[5]
-
Intervention: Patients were randomized to receive one of several once-daily oral doses of finerenone (1.25 mg to 20 mg) or placebo for 90 days.
-
Primary Endpoint: The ratio of the urinary albumin-to-creatinine ratio (UACR) at day 90 to baseline.[21]
-
Exploratory Endpoints: Changes in serum potassium levels, efficacy and safety biomarkers, and health-related quality of life.[21]
FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease) Trial - Finerenone
-
Objective: To evaluate the efficacy and safety of finerenone in reducing the incidence of kidney failure and disease progression in patients with diabetic kidney disease.[18]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven, multicenter trial.
-
Patient Population: 5,734 patients with type 2 diabetes and chronic kidney disease (CKD), with an eGFR of ≥25 to <75 mL/min/1.73 m² and albuminuria, who were receiving standard of care including a renin-angiotensin system (RAS) blocker.
-
Intervention: Patients were randomized to receive finerenone (10 mg or 20 mg once daily based on eGFR) or placebo.[2]
-
Primary Outcome: A composite of kidney failure (end-stage kidney disease or a sustained decrease in eGFR to <15 mL/min/1.73 m²), a sustained decrease of ≥40% in eGFR from baseline, or renal death.
-
Key Secondary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.[16]
FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease) Trial - Finerenone
-
Objective: To assess the efficacy and safety of finerenone in reducing cardiovascular morbidity and mortality in patients with diabetic kidney disease.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven, multicenter trial.[7]
-
Patient Population: 7,437 patients with type 2 diabetes and CKD, with an eGFR ≥25 mL/min/1.73 m² and albuminuria.[7][17]
-
Intervention: Patients were randomized to receive finerenone (10 mg or 20 mg once daily based on eGFR) or placebo, in addition to standard of care.[2]
-
Primary Outcome: A composite of time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.[7][17]
-
Key Secondary Outcome: A composite of kidney failure, a sustained decrease of ≥57% in eGFR from baseline, or renal death.[9]
Conclusion
The evolution from the non-selective, steroidal MRA spironolactone to the selective steroidal MRA eplerenone, and now to the non-steroidal MRA finerenone, represents a significant advancement in targeting the deleterious effects of MR overactivation. While spironolactone remains a potent and effective agent, its use is often limited by a higher incidence of hormonal side effects. Eplerenone offers improved tolerability in this regard due to its higher selectivity for the MR. Finerenone introduces a novel chemical class with a distinct pharmacological profile, including a balanced tissue distribution and a unique binding mode to the MR. The large-scale clinical trial programs for finerenone have demonstrated its efficacy in reducing both renal and cardiovascular events in patients with diabetic kidney disease, a population at high cardiorenal risk. The choice of MRA will depend on the specific clinical context, patient characteristics, and tolerability profile. Further head-to-head trials across a broader spectrum of cardiorenal diseases will be crucial to fully elucidate the comparative effectiveness of these agents and to guide personalized therapeutic strategies.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy - American College of Cardiology [acc.org]
- 5. Cardiovascular events with finerenone in kidney disease and type 2 diabetes | Radcliffe Education [radcliffemedicaleducation.org]
- 6. karger.com [karger.com]
- 7. academic.oup.com [academic.oup.com]
- 8. RALES (trial) - Wikipedia [en.wikipedia.org]
- 9. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. RALES TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 13. gpnotebook.com [gpnotebook.com]
- 14. Design and Baseline Characteristics of the Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Finerenone in Diabetic Nephropathy — NephJC [nephjc.com]
- 16. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 17. EPHESUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 18. Rationale, design, and baseline characteristics of ARTS-DN: a randomized study to assess the safety and efficacy of finerenone in patients with type 2 diabetes mellitus and a clinical diagnosis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. natap.org [natap.org]
- 21. karger.com [karger.com]
Spironolactone Shows Promise as an Antischistosomal Agent in Preclinical Studies
A comprehensive review of preclinical data suggests that the diuretic Spironolactone, a drug traditionally used to treat heart failure and high blood pressure, exhibits significant antischistosomal activity. In murine models of schistosomiasis, Spironolactone has demonstrated efficacy in reducing worm burden, decreasing egg production, and mitigating disease-associated pathology, positioning it as a potential candidate for drug repurposing in the fight against this widespread parasitic disease.
Schistosomiasis, a debilitating disease caused by parasitic flatworms of the genus Schistosoma, affects millions of people globally. The current treatment mainstay, Praziquantel, is effective against adult worms but shows limitations against juvenile stages of the parasite, highlighting the need for new therapeutic options.[1][2] Recent preclinical investigations have identified Spironolactone as a promising alternative or adjunct therapy.
A key study investigating the antischistosomal properties of Spironolactone in a murine model of Schistosoma mansoni infection revealed that the drug significantly reduced worm burdens and egg production.[1] Oral administration of Spironolactone to infected mice, at both single and multiple doses, resulted in a marked decrease in the number of adult worms and a reduction in the quantity of eggs laid by the parasites.[1][3][4] These findings are significant as the eggs are the primary cause of the pathology associated with chronic schistosomiasis.
Comparative Efficacy in Preclinical Models
To contextualize the potential of Spironolactone, its performance has been compared with the current standard of care, Praziquantel. The following table summarizes the key efficacy data from a representative preclinical study in a murine model of S. mansoni infection.
| Treatment Group | Dosage Regimen | Total Worm Burden Reduction (%) | Liver Egg Reduction (%) | Intestinal Egg Reduction (%) |
| Spironolactone | 400 mg/kg (single dose) | 51.7 | 52.8 | Not Reported |
| Spironolactone | 100 mg/kg/day (5 days) | 61.5 | 54.2 | Not Reported |
| Praziquantel | 400 mg/kg (single dose) | 25.8 (early infection) | Not Reported | Not Reported |
| Spironolactone | Not specified | 69.4 (early infection) | 38.6 | 48.4 |
| Amiodarone + PZQ | Not specified | 96.1 (late infection) | 53.1 | 84.9 |
Data compiled from multiple preclinical studies in murine models of S. mansoni infection.[5][6][7]
Notably, Spironolactone has shown activity against both adult and juvenile stages of the parasite, a significant advantage over Praziquantel which is less effective against the younger worms.[1] In early-stage infections, Spironolactone demonstrated a superior reduction in total worm burden compared to Praziquantel.[7] Furthermore, combination therapies involving Spironolactone with other drugs, such as Amiodarone and Praziquantel, have shown even greater efficacy in late-stage infections.[7]
Mechanism of Action and Effects on the Parasite
While the precise molecular mechanism of Spironolactone's antischistosomal activity is yet to be fully elucidated, in vitro studies have provided valuable insights into its effects on the parasite.[1] Exposure of adult S. mansoni worms to Spironolactone at low concentrations (<10 µM) resulted in altered motor activity and significant morphological changes to the tegument, the outer surface of the worm.[3][4][8] These alterations ultimately lead to parasite death.[3][4] Scanning electron microscopy has revealed that Spironolactone causes disintegration and sloughing of tubercles on the dorsal surface of male worms and erosion of the tegument in both males and females, exposing the sub-tegumental tissue.[8]
The following diagram illustrates the proposed workflow for evaluating the antischistosomal activity of Spironolactone in preclinical models.
Preclinical Evaluation Workflow for Spironolactone
This diagram outlines the key stages in the preclinical validation of Spironolactone's antischistosomal activity, from initial in vitro screening to comprehensive in vivo efficacy studies in a murine model.
The proposed signaling pathway involved in Spironolactone's effect on Schistosoma is depicted below.
Proposed Mechanism of Action of Spironolactone
This diagram illustrates the observed effects of Spironolactone on Schistosoma mansoni, leading to parasite demise. The exact molecular targets are still under investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical validation of Spironolactone.
In Vitro Adult Worm Assay
-
Parasite Recovery: Adult S. mansoni worms are recovered from the portal and mesenteric veins of Swiss mice previously infected for 42-49 days.
-
Worm Culture: Recovered worms are washed in RPMI-1640 medium and placed in 24-well plates containing RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Incubation: Spironolactone, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the wells at various concentrations. Control wells contain medium with DMSO alone.
-
Phenotypic Assessment: Worm motor activity and morphological changes are monitored at regular intervals (e.g., 24, 48, 72 hours) using a stereomicroscope.
-
Viability Determination: Parasite death is determined by the absence of motor activity and is confirmed by light microscopy. The lethal concentrations (LC50 and LC100) are calculated.[8]
In Vivo Murine Model of Schistosomiasis
-
Animal Infection: Female Swiss mice are subcutaneously infected with a standardized number of S. mansoni cercariae (e.g., 80-100).
-
Treatment Regimens: Treatment is initiated at different time points post-infection to target either juvenile (prepatent) or adult (patent) worms. Spironolactone is administered orally via gavage as a single dose or in multiple doses over several days. A control group receives the vehicle only, and a comparator group receives Praziquantel.[1][5]
-
Worm Burden and Egg Count: At the end of the experiment (e.g., 56 days post-infection), mice are euthanized, and adult worms are recovered from the portal and mesenteric veins and counted. The number of eggs in the liver and intestines is determined after tissue digestion with potassium hydroxide.[1]
-
Pathology Assessment: The liver and spleen are weighed to assess hepato- and splenomegaly. Tissue samples may also be processed for histopathological examination to evaluate granuloma size and liver fibrosis.[1]
Conclusion
The existing preclinical evidence strongly supports the potential of Spironolactone as a novel antischistosomal agent. Its ability to kill both adult and juvenile worms, coupled with its established safety profile in humans for other indications, makes it an attractive candidate for drug repurposing. Further research, including clinical trials, is warranted to fully evaluate the efficacy and safety of Spironolactone for the treatment of human schistosomiasis.
References
- 1. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Care of Schistosomiasis | Schistosomiasis | CDC [cdc.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic efficacy of candidate antischistosomal drugs in a murine model of schistosomiasis mansoni [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone: A promising anti-schistosomal drug as revealed by scanning electron microscopy of adult worms [puj.journals.ekb.eg]
Spironolactone: A Comparative Analysis Across Diverse Disease Models
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, has demonstrated therapeutic efficacy in a wide array of diseases, extending beyond its traditional use in managing hypertension and edema. This guide provides a comprehensive comparison of spironolactone's performance against other therapeutic alternatives in various disease models, supported by experimental data. Detailed methodologies for key experiments are provided to aid researchers in their study design and interpretation.
Cardiovascular Disease: Heart Failure
In the context of heart failure, spironolactone's primary mechanism of action is the blockade of the mineralocorticoid receptor (MR), which mitigates the detrimental effects of aldosterone on the cardiovascular system, including sodium and water retention, endothelial dysfunction, and myocardial fibrosis.
Comparative Efficacy of Spironolactone and Eplerenone in Heart Failure
| Outcome | Spironolactone | Eplerenone | Citation |
| All-Cause Mortality (Hazard Ratio) | Reference | 0.78 (vs. Spironolactone) | [1] |
| Cardiovascular Mortality (Hazard Ratio) | Reference | 0.54 (vs. Spironolactone) | [1] |
| Treatment Withdrawal (Risk Ratio) | Reference | 0.69 (vs. Spironolactone) | [1] |
| Gynecomastia (Risk Ratio) | Reference | 0.07 (vs. Spironolactone) | [1] |
Experimental Protocol: Spironolactone in a Canine Model of Congestive Heart Failure
A study investigating the efficacy of spironolactone in dogs with congestive heart failure (CHF) utilized a positive controlled, double-blind, multicenter trial design.
-
Animal Model: 569 client-owned dogs with myxomatous mitral valve disease and CHF.
-
Treatment Groups:
-
Group 1: Furosemide (B1674285), benazepril (B1667978), and spironolactone.
-
Group 2: Furosemide and benazepril (control).
-
-
Dosage: The optimal dosage of spironolactone in dogs was determined to be 2 mg/kg administered orally once daily.[2]
-
Primary Endpoint: A composite of death, euthanasia, recurrence of pulmonary edema, need for non-authorized cardiac drugs, or a high furosemide dose by day 360.
-
Results: Significantly fewer dogs in the spironolactone group reached the primary endpoint by day 360 compared to the control group.[3]
Aldosterone-Mineralocorticoid Receptor Signaling Pathway in Cardiac Fibrosis
Aldosterone, by binding to the mineralocorticoid receptor in cardiac fibroblasts, can trigger a signaling cascade that leads to cardiac fibrosis. This involves the activation of Ki-RasA and the MAPK1/2 signaling pathway, ultimately promoting fibroblast proliferation. Spironolactone, as an MR antagonist, blocks this pathway.
Renal Disease: Chronic Kidney Disease and Diabetic Nephropathy
In renal disease, spironolactone's antagonism of the mineralocorticoid receptor helps to reduce proteinuria and slow the progression of renal fibrosis.
Comparative Efficacy of Spironolactone and Finerenone in Chronic Kidney Disease with Type 2 Diabetes
| Outcome | Spironolactone | Finerenone | Citation |
| Major Adverse Cardiovascular Events (aHR) | Reference | 0.74 (vs. Spironolactone) | [4] |
| Major Adverse Kidney Events (aHR) | Reference | 0.47 (vs. Spironolactone) | [4] |
| All-Cause Mortality (aHR) | Reference | 0.31 (vs. Spironolactone) | [4] |
| Hyperkalemia (Incidence) | 26.4% | 17.2% | [4] |
Experimental Protocol: Spironolactone in a Rat Model of Diabetic Nephropathy
A study on the effect of spironolactone in a rat model of diabetic nephropathy provided the following protocol.
-
Animal Model: Male Wistar rats, weighing approximately 250 gm.
-
Induction of Diabetes: Diabetes was induced by streptozotocin.
-
Treatment Groups:
-
Control group.
-
Diabetic group (untreated).
-
Diabetic group treated with spironolactone.
-
-
Dosage: Spironolactone was administered at a dose of 50 mg/kg/day by oral gavage for 4 weeks, starting 3 weeks after the induction of diabetes.[5]
-
Assessments: Blood chemistry (serum sodium, potassium, urea, creatinine, blood glucose) and kidney pathology were evaluated at the end of the treatment period.[5]
-
Results: Spironolactone treatment attenuated kidney pathological injuries and reduced the deposition of advanced glycation end products (RAGE) compared to the untreated diabetic group.[5]
Spironolactone's Role in Inhibiting the NLRP3 Inflammasome in Renal Fibrosis
In hypertensive renal fibrosis, spironolactone has been shown to exert protective effects by restoring autophagy and suppressing the activation of the NLRP3 inflammasome.[6][7] This, in turn, reduces the release of pro-inflammatory cytokines like IL-1β and IL-18.
Endocrine and Other Disorders
Hypertension
Spironolactone is an effective antihypertensive agent, particularly in cases of resistant hypertension.
| Outcome | Spironolactone | Furosemide | Citation |
| Systolic Blood Pressure Reduction (mmHg) | 24 ± 9.2 | 13.8 ± 2.8 | [8][9] |
| Diastolic Blood Pressure Reduction (mmHg) | 11 ± 8.1 | 5.2 ± 2.2 | [8][9] |
Primary Aldosteronism
For patients with primary aldosteronism due to bilateral adrenal hyperplasia, or for those who are not surgical candidates, mineralocorticoid receptor antagonists like spironolactone are the first-line treatment.
-
Starting Dose: 12.5-25 mg daily.
-
Titration: The dose can be titrated up to 100 mg daily as needed to control blood pressure and normalize serum potassium.
-
FDA Labeled Dosing: For primary hyperaldosteronism, doses of 100-400 mg daily are approved.[10]
-
Pre-operative Management: For patients undergoing adrenalectomy, short-term treatment with spironolactone (100-400 mg daily) is often used.[10]
Androgenetic Alopecia
Spironolactone is used off-label to treat female pattern hair loss due to its anti-androgenic properties. It works by reducing the production of androgens and by blocking androgen receptors in the hair follicles.
This guide provides a comparative overview of spironolactone's efficacy and mechanisms of action in various disease models. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to understand and utilize the full therapeutic potential of spironolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. vettimes.com [vettimes.com]
- 4. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 6. mims.com [mims.com]
- 7. Spironolactone protects against hypertension-induced renal fibrosis by promoting autophagy and inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic kidney disease and NLRP3 inflammasome: Pathogenesis, development and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-rep.com [sci-rep.com]
- 10. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
Evaluation of new epoxy-spirolactone derivatives against Spironolactone in vivo and in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo and in vitro comparison of new epoxy-spirolactone derivatives against the established mineralocorticoid receptor (MR) antagonist, spironolactone (B1682167). The data presented herein offers objective insights into the performance of these novel compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Data Presentation: In Vitro and In Vivo Comparison
The development of new aldosterone (B195564) antagonists aims to improve specificity and reduce the endocrine side effects associated with spironolactone. This is often due to spironolactone's affinity for androgen and progesterone (B1679170) receptors.[1] A study characterizing three 9α,11α-epoxy-derivatives of known aldosterone antagonists (epoxyspironolactone, epoxyprorenone, and epoxymexrenone) provides key comparative data against spironolactone.[1]
Table 1: In Vitro Receptor Binding Affinity
| Compound | Mineralocorticoid Receptor Affinity (IC50, nM) | Androgen Receptor Affinity (IC50, nM) | Progesterone Receptor Affinity (IC50, nM) |
| Spironolactone | 2.4 | 24 | 1.8 |
| Epoxyspironolactone | 3.1 | >1000 | 90 |
| Epoxyprorenone | 2.8 | 300 | 250 |
| Epoxymexrenone | 4.5 | >1000 | >1000 |
Data summarized from a study characterizing new epoxy-spirolactone derivatives.[1] The introduction of the epoxy group only marginally affected the binding affinity for the mineralocorticoid receptor while significantly decreasing affinity for androgen and progesterone receptors by 10- to 500-fold.[1]
Table 2: In Vivo Potency and Endocrine Effects
| Compound (3 mg/kg) | Aldosterone Antagonism (Rat, relative potency to Spironolactone) | Antiandrogenic Effect (Rat, relative potency to Spironolactone) | Progestagenic Effect (Rabbit, relative potency to Spironolactone) |
| Spironolactone | 1 | 1 | 1 |
| Epoxyspironolactone | 2 | 0.1 | 0.3 |
| Epoxyprorenone | 1.5 | 0.3 | <0.1 |
| Epoxymexrenone | 1 | <0.1 | <0.1 |
Data summarized from in vivo studies in rats and rabbits.[1] All three epoxy-derivatives were potent aldosterone antagonists, with potencies 1 to 2 times that of spironolactone. In alignment with the in vitro findings, a 3- to 10-fold decrease in antiandrogenic and progestagenic effects was observed compared to spironolactone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and standardized procedures in the field.
In Vitro Mineralocorticoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the mineralocorticoid receptor.
Objective: To quantify the binding affinity (IC50) of epoxy-spirolactone derivatives and spironolactone to the mineralocorticoid receptor.
Materials:
-
Radioligand: [³H]-Aldosterone
-
Competitor: Unlabeled aldosterone (for non-specific binding)
-
Test Compounds: Epoxy-spirolactone derivatives and spironolactone
-
Receptor Source: Cytosolic fraction from adrenalectomized rat kidneys or a commercially available human mineralocorticoid receptor preparation.
-
Assay Buffer: Tris-HCl buffer with additives to prevent degradation.
-
Scintillation fluid and counter.
Procedure:
-
Receptor Preparation: Homogenize adrenalectomized rat kidneys in ice-cold buffer and centrifuge to obtain the cytosolic fraction containing the mineralocorticoid receptors.
-
Assay Setup: In a multi-well plate, add a fixed concentration of [³H]-Aldosterone and varying concentrations of the test compound or unlabeled aldosterone.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.
In Vivo Aldosterone Antagonism in Rats
This protocol describes an in vivo assay to assess the aldosterone antagonist activity of the test compounds by measuring the urinary sodium to potassium (Na+/K+) ratio in rats.
Objective: To determine the in vivo potency of epoxy-spirolactone derivatives and spironolactone as aldosterone antagonists.
Materials:
-
Male Sprague-Dawley rats, adrenalectomized.
-
Aldosterone solution for subcutaneous injection.
-
Test compounds (epoxy-spirolactone derivatives and spironolactone) and vehicle for oral administration.
-
Metabolic cages for urine collection.
-
Flame photometer or ion-selective electrodes for Na+ and K+ measurement.
Procedure:
-
Animal Acclimatization and Preparation: House adrenalectomized rats in metabolic cages and allow them to acclimatize. Provide them with a sodium-deficient diet and saline to drink.
-
Aldosterone Administration: Administer a constant subcutaneous infusion of aldosterone to mimic a state of hyperaldosteronism.
-
Test Compound Administration: Administer the test compounds or vehicle orally at the desired doses.
-
Urine Collection: Collect urine over a specified period (e.g., 4-6 hours) after administration of the test compounds.
-
Electrolyte Measurement: Measure the concentration of sodium and potassium in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the urinary Na+/K+ ratio for each animal. An increase in this ratio compared to the vehicle-treated, aldosterone-stimulated group indicates aldosterone antagonism. Compare the dose-response curves of the test compounds to that of spironolactone to determine relative potency.
In Vivo Antiandrogenic Activity (Hershberger Assay) in Rats
This protocol is based on the OECD Test Guideline 441 for the Hershberger Bioassay in rats.
Objective: To evaluate the antiandrogenic potential of epoxy-spirolactone derivatives and spironolactone.
Materials:
-
Peripubertal castrated male rats.
-
Testosterone (B1683101) propionate (B1217596) (TP) as the androgen agonist.
-
Test compounds (epoxy-spirolactone derivatives and spironolactone) and vehicle.
Procedure:
-
Animal Preparation: Castrate male rats at approximately 42 days of age and allow for a post-operative recovery period.
-
Dosing: Administer the test compound daily for 10 consecutive days. For assessing antiandrogenic activity, co-administer the test compound with a daily dose of testosterone propionate.
-
Necropsy and Organ Weighting: On the day after the last dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Data Analysis: Compare the weights of the androgen-dependent tissues in the groups treated with TP plus the test compound to the group treated with TP alone. A statistically significant decrease in the weight of these tissues indicates antiandrogenic activity.
In Vivo Progestagenic Activity (Clauberg Test) in Rabbits
This protocol describes a classical method to assess the progestational activity of a compound.
Objective: To determine the progestagenic effects of epoxy-spirolactone derivatives and spironolactone.
Materials:
-
Immature female rabbits.
-
Estradiol (B170435) benzoate (B1203000) for priming.
-
Test compounds (epoxy-spirolactone derivatives and spironolactone) and vehicle.
Procedure:
-
Priming: Prime the immature female rabbits with daily injections of estradiol benzoate for several days to induce uterine proliferation.
-
Test Compound Administration: Following the estrogen priming phase, administer the test compound or vehicle daily for a set period (e.g., 5 days).
-
Uterine Examination: Euthanize the rabbits and examine the uteri for progestational changes, specifically the degree of endometrial proliferation and glandular development (arborization).
-
Histological Scoring: Score the uterine sections histologically based on a standardized scale (e.g., McPhail scale) to quantify the progestational effect.
-
Data Analysis: Compare the scores of the test compound groups to the vehicle control group. A significant increase in the endometrial proliferation score indicates progestagenic activity.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Aldosterone signaling pathway in a renal epithelial cell.
Caption: Mechanism of action of Spironolactone.
Caption: General experimental workflow for comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of Spironolactone: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A detailed guide providing essential safety and logistical information for the proper disposal of Spironolactone, a diuretic medication also classified as a hazardous pharmaceutical waste. This document outlines procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with regulatory standards.
Spironolactone, a steroidal lactone, is recognized for its potential health risks, including suspected carcinogenicity and reproductive toxicity.[1][2] Therefore, its disposal must be handled with the utmost care to prevent environmental contamination and accidental exposure. The following procedures are designed to provide clear, actionable steps for the safe management of Spironolactone waste in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before handling Spironolactone, it is crucial to be aware of its hazard classifications. According to its Safety Data Sheet (SDS), Spironolactone is suspected of causing cancer and may damage fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Always wear compatible chemical-resistant gloves.[3]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.[4]
Engineering Controls:
-
All handling of solid Spironolactone that may generate dust should be conducted in a chemical fume hood to avoid inhalation.[2]
-
Ensure adequate ventilation in the work area.[4]
-
An eyewash station and safety shower must be readily accessible.[4]
II. Segregation and Storage of Spironolactone Waste
Proper segregation and storage are the first steps in compliant disposal.
-
Waste Identification: All materials contaminated with Spironolactone, including unused product, empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Container Requirements:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with Spironolactone. A polyethylene (B3416737) or polypropylene (B1209903) container is recommended.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("Spironolactone") and a clear description of the contents.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Do not store incompatible wastes together. Specifically, keep Spironolactone waste away from strong oxidizing agents.[2]
-
III. Disposal Procedures
Spironolactone waste must not be disposed of in regular trash or poured down the drain.[2] The primary and recommended method of disposal is through a licensed hazardous waste management company. However, for informational purposes, chemical degradation data is provided below.
Option 1: Professional Hazardous Waste Disposal (Recommended)
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the procedures for your location and will arrange for the collection of the hazardous waste.
-
Ensure all labeling and container requirements are met before the scheduled pickup.
-
Incineration is the preferred method for the complete destruction of hazardous pharmaceutical waste, ensuring the active components are rendered inactive.[5]
Option 2: Chemical Degradation (For research and consideration only; not a validated disposal protocol)
Studies have shown that Spironolactone degrades under certain chemical conditions. This information may be useful for researchers exploring decontamination or small-scale deactivation methods, but it is not a substitute for approved disposal procedures. Any attempt at chemical degradation should be treated as an experimental procedure and should be thoroughly validated before implementation.
Summary of Spironolactone Degradation Conditions
| Stress Condition | Reagent | Observation | Percent Degradation/Availability | Reference |
| Alkaline Hydrolysis | 0.1N NaOH | Significant degradation | 134.41% availability (interpreted as extensive degradation) | [6] |
| Acidic Hydrolysis | 0.1N HCl | Significant degradation | 126.65% availability (interpreted as extensive degradation) | [6] |
| Photodegradation | UV Light Exposure | Degradation observed | 82.55% availability | [6] |
| Thermal Degradation | Heat (30 min) | Degradation observed | 123.58% availability | [6] |
The primary degradation products of Spironolactone are Canrenone and 7α-thiospironolactone.[7] Alkaline hydrolysis appears to be a significant pathway for its breakdown.[7]
Experimental Protocol for Forced Degradation Study (for informational purposes)
The following is a generalized protocol based on degradation studies and should not be used for routine waste disposal without rigorous validation.
-
Preparation: Prepare a stock solution of Spironolactone in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Alkaline Hydrolysis:
-
Treat the Spironolactone solution with 0.01 M NaOH.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 15 minutes).
-
-
Acidic Hydrolysis:
-
Treat the Spironolactone solution with 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period.
-
-
Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the degradation of Spironolactone and identify its byproducts.[7]
IV. Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Wear appropriate PPE , including respiratory protection for spills of solid material.
-
Contain the spill using an inert absorbent material.
-
Clean the spill area thoroughly. For dry spills, use a method that does not generate dust, such as a damp cloth or a vacuum with a HEPA filter.[8]
-
Collect all contaminated materials in a labeled hazardous waste container for disposal.
V. Logical Workflow for Spironolactone Disposal
The following diagram illustrates the decision-making process for the proper disposal of Spironolactone waste.
Caption: Logical workflow for the safe disposal of Spironolactone waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Spironolactone, minimizing risks to themselves and the environment. For further information, always refer to your institution's specific waste management policies and the Safety Data Sheet for Spironolactone.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 5. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 6. ajptonline.com [ajptonline.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Essential Safety and Logistical Information for Handling Spiramilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling of Spiramilactone B, a substance requiring careful management in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe working environment. This compound is identified with CAS Number 52-01-7 and is also known as Spironolactone. It is classified as a substance suspected of causing cancer and may damage fertility or the unborn child.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure, as detailed in the table below. All PPE should be disposable and removed in a manner that avoids skin contamination.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested (nitrile, polyurethane, neoprene, or latex) | Disposable, impermeable, long-sleeved with tight cuffs, back-fastening | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure (fume hood) | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, chemotherapy-tested (heavy-duty) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
